molecular formula C9H11NO B3022000 2,6-Dimethylbenzamide CAS No. 55321-98-7

2,6-Dimethylbenzamide

Cat. No.: B3022000
CAS No.: 55321-98-7
M. Wt: 149.19 g/mol
InChI Key: NXDXMSTXCYCUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylbenzamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDXMSTXCYCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879505
Record name 2,6-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-92-1, 55321-98-7
Record name 2',6'-Dimethylformanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its chemical structure, characterized by a benzamide core with two methyl groups flanking the amide functionality, imparts unique steric and electronic properties that influence its reactivity and biological activity. The ortho-methyl groups sterically hinder the amide, causing it to be twisted out of the plane of the aromatic ring, which can interrupt π-electron conjugation[1]. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic characterization, safety considerations, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Identifier:

  • CAS Number: 55321-98-7[2]

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₉H₁₁NO[2]

  • SMILES: CC1=C(C(=CC=C1)C)C(=O)N[2]

  • InChIKey: NXDXMSTXCYCUGG-UHFFFAOYSA-N[2]

Physicochemical Data Summary Table:

PropertyValueSource
Molecular Weight 149.19 g/mol --INVALID-LINK--[2]
Appearance White crystalline solid--INVALID-LINK--
Melting Point 136 °C--INVALID-LINK--
Boiling Point 233.0 ± 29.0 °C (Predicted)--INVALID-LINK--
Solubility Soluble in organic solvents.--INVALID-LINK--
Topological Polar Surface Area 43.1 Ų--INVALID-LINK--[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly starting from either 2,6-dimethylbenzoic acid or 2,6-dimethylbenzonitrile. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: From 2,6-Dimethylbenzoic Acid

This is a classical two-step approach involving the conversion of the carboxylic acid to an acid chloride, followed by amination.

Experimental Protocol:

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g of 2,6-dimethylbenzoic acid in 22 g of thionyl chloride[3].

  • Stir the mixture at reflux for 2 hours. The solid will gradually dissolve as the reaction proceeds[3].

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,6-dimethylbenzoyl chloride is obtained as a yellow oil and can be used in the next step without further purification[3].

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Cool the flask containing the ammonia solution in an ice bath.

  • Slowly add the crude 2,6-dimethylbenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

DOT Diagram: Synthesis from 2,6-Dimethylbenzoic Acid

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amination 2,6-Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoyl_Chloride 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoic_Acid->2,6-Dimethylbenzoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->2,6-Dimethylbenzoic_Acid This compound This compound 2,6-Dimethylbenzoyl_Chloride->this compound Ice Bath Ammonia NH₃(aq) Ammonia->2,6-Dimethylbenzoyl_Chloride

Caption: Workflow for the synthesis of this compound from 2,6-dimethylbenzoic acid.

Method 2: From 2,6-Dimethylbenzonitrile

This method involves the hydrolysis of the nitrile group to an amide. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask, dissolve 2,6-dimethylbenzonitrile in a suitable solvent such as a mixture of a tertiary alcohol and water.

  • Add a strong acid catalyst, for example, concentrated sulfuric acid, to the solution[1].

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the six protons of the two methyl groups, signals in the aromatic region for the three protons on the benzene ring, and a broad signal for the two protons of the amide group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the methyl carbons, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the amide group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), a strong C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹, and N-H bending vibrations (amide II band) around 1550-1640 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and methyl groups will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149.19). Fragmentation patterns can provide further structural information.

Reactivity and Chemical Behavior

The chemical behavior of this compound is influenced by the steric hindrance around the amide group. This can affect its ability to participate in reactions that involve the amide nitrogen or carbonyl oxygen. For instance, the rate of hydrolysis of this compound is expected to be slower compared to unhindered benzamides. The amide group can undergo reduction to the corresponding amine, benzylamine, using strong reducing agents like lithium aluminum hydride.

Applications in Research and Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in medicinal chemistry.

  • Anticonvulsant Activity: A notable derivative, N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916), has been identified as an anticonvulsant[4]. The metabolic pathways of this compound have been studied, indicating that the aryl methyl group is a primary site of oxidation[4].

  • Neuroleptic Agents: Derivatives of 2,6-dialkoxybenzamides have been synthesized and evaluated as potential neuroleptic agents, demonstrating potent dopamine receptor blocking activities[5]. This suggests that the 2,6-disubstituted benzamide scaffold is a promising pharmacophore for the development of antipsychotic drugs[5].

  • Organic Synthesis: As a chemical intermediate, this compound can be used to introduce the 2,6-dimethylbenzoyl group into molecules, which can be a key structural motif in various biologically active compounds.

DOT Diagram: Application Areas

G This compound This compound Synthetic_Intermediate Synthetic Intermediate This compound->Synthetic_Intermediate Medicinal_Chemistry Medicinal Chemistry Synthetic_Intermediate->Medicinal_Chemistry Anticonvulsants Anticonvulsants (e.g., D2916) Medicinal_Chemistry->Anticonvulsants Neuroleptics Neuroleptic Agents Medicinal_Chemistry->Neuroleptics

Caption: Key application areas of this compound and its derivatives.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: It is classified as harmful if swallowed and can cause skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest due to its unique structural features and its role as a precursor to pharmacologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for professionals in the fields of chemical synthesis and drug discovery. Further research into the derivatives of this compound may lead to the development of new therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2,6-Dimethylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylbenzamide, a substituted aromatic amide, serves as a pivotal molecular scaffold in the landscape of modern medicinal chemistry and drug development. Its unique structural features, characterized by the presence of two methyl groups flanking the amide functionality, impart distinct physicochemical properties that researchers have leveraged to design novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, delving into its core physical and chemical properties, established synthetic routes, and its burgeoning role as a pharmacophore in the development of innovative therapeutics for a range of diseases, including cancer and neurological disorders. The strategic placement of the ortho-methyl groups creates steric hindrance that influences the molecule's conformation and reactivity, a feature that has been astutely exploited in the design of targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and drug development. These properties dictate its solubility, stability, and pharmacokinetic profile.

PropertyValueSource(s)
CAS Number 55321-98-7--INVALID-LINK--
Molecular Formula C₉H₁₁NO--INVALID-LINK--
Molecular Weight 149.19 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point 136 °C--INVALID-LINK--
Boiling Point 233.0 ± 29.0 °C (Predicted)--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform. Slightly soluble in water.--INVALID-LINK--
Density 1.060 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Topological Polar Surface Area 43.1 Ų--INVALID-LINK--

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and reliable laboratory-scale synthesis involves the amidation of 2,6-dimethylbenzoyl chloride.

Experimental Protocol: Synthesis from 2,6-Dimethylbenzoyl Chloride

This protocol outlines a standard procedure for the preparation of this compound.

Materials:

  • 2,6-Dimethylbenzoyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,6-dimethylbenzoyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of aqueous ammonia (e.g., 5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the ammonium chloride salt.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the amide functional group. Key reactions include:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2,6-dimethylbenzoic acid and ammonia. The steric hindrance from the two ortho-methyl groups can influence the rate of hydrolysis compared to unsubstituted benzamide.

  • Reduction: The amide can be reduced to the corresponding amine, 2,6-dimethylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • N-Alkylation: The nitrogen atom of the amide can be alkylated, although this reaction can be challenging due to the steric hindrance and the relatively low nucleophilicity of the amide nitrogen.

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reactivity Reactivity 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzamide_S This compound 2,6-Dimethylbenzoyl Chloride->2,6-Dimethylbenzamide_S Amidation Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->2,6-Dimethylbenzamide_S 2,6-Dimethylbenzamide_R This compound 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzamide_R->2,6-Dimethylbenzoic Acid Hydrolysis (H⁺/OH⁻) 2,6-Dimethylbenzylamine 2,6-Dimethylbenzylamine 2,6-Dimethylbenzamide_R->2,6-Dimethylbenzylamine Reduction (LiAlH₄) N-Alkyl-2,6-dimethylbenzamide N-Alkyl-2,6-dimethylbenzamide 2,6-Dimethylbenzamide_R->N-Alkyl-2,6-dimethylbenzamide N-Alkylation

Caption: Key synthesis and reactivity pathways of this compound.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The steric constraints imposed by the methyl groups can enhance selectivity and improve metabolic stability.

Kinase Inhibitors

A significant application of this compound derivatives is in the development of protein kinase inhibitors for cancer therapy.[1] The benzamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase active site. The 2,6-dimethylphenyl group can be directed towards hydrophobic pockets, contributing to binding affinity and selectivity.

Kinase_Inhibition This compound Derivative This compound Derivative Kinase Active Site Kinase Active Site This compound Derivative->Kinase Active Site Binds to hinge region Inhibition Inhibition This compound Derivative->Inhibition Phosphorylated Substrate Phosphorylated Substrate Kinase Active Site->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Active Site Substrate Substrate Substrate->Phosphorylated Substrate Inhibition->Kinase Active Site

Caption: Mechanism of kinase inhibition by this compound derivatives.

Neuroprotective Agents

Derivatives of benzamide have shown promise as neuroprotective agents.[2] The 2,6-dimethyl substitution pattern can be incorporated into molecules designed to modulate targets involved in neurodegenerative diseases. For instance, these compounds can be designed to interact with receptors or enzymes implicated in neuronal signaling and survival pathways.

Anticancer Agents

Beyond kinase inhibition, the this compound scaffold has been explored for the development of other classes of anticancer agents.[3] These derivatives can be designed to interfere with various cellular processes crucial for cancer cell proliferation and survival, such as cell cycle progression and apoptosis.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling.

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery and development. Its distinct structural and electronic properties, conferred by the ortho-dimethyl substitution, provide a unique platform for the design of potent and selective therapeutic agents. The continued exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

An In-depth Technical Guide to 2,6-Dimethylbenzamide: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,6-dimethylbenzamide, a substituted aromatic amide of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular features, physicochemical properties, and established synthetic routes, offering insights grounded in practical laboratory applications and spectroscopic analysis.

Unveiling the Molecular Architecture and Physicochemical Landscape

This compound is a primary amide characterized by a benzene ring substituted with a carboxamide group and two methyl groups at the ortho positions. This unique substitution pattern is central to its chemical behavior and reactivity.

Core Structural Attributes

The IUPAC name for this compound is this compound, and it is identified by the CAS number 55321-98-7[1]. Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol [2].

A key feature of this compound's structure is the steric hindrance imposed by the two methyl groups flanking the amide functionality. This steric crowding forces the amide group to be twisted out of the plane of the aromatic ring, which in turn disrupts the π-electron conjugation between the carbonyl group and the benzene ring. This has profound implications for its chemical properties and reactivity compared to its non-sterically hindered isomers.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, which are crucial for its handling, purification, and application in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
CAS Number 55321-98-7[1]
Appearance White crystalline solidInferred from related compounds
Melting Point 136 °C[1]
Boiling Point 233.0 ± 29.0 °C (Predicted)[1]
Solubility Soluble in organic solvents[1]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for amide formation. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable synthetic strategies are presented below.

Synthesis from 2,6-Dimethylbenzoyl Chloride

This is a classic and efficient method for the preparation of primary amides. The reaction involves the nucleophilic acyl substitution of 2,6-dimethylbenzoyl chloride with ammonia.

Workflow for Synthesis from Acyl Chloride

Synthesis_from_Acyl_Chloride start 2,6-Dimethylbenzoyl Chloride + Aqueous Ammonia reaction Nucleophilic Acyl Substitution start->reaction workup Reaction Quenching (e.g., with cold water) reaction->workup Exothermic reaction isolation Filtration workup->isolation purification Recrystallization (e.g., from hot water) isolation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound from its corresponding acyl chloride.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Place a solution of 2,6-dimethylbenzoyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in the flask and cool it in an ice bath.

  • Ammonolysis: Add concentrated aqueous ammonia dropwise to the stirred solution of the acyl chloride. A white precipitate of this compound will form. The reaction is exothermic and should be controlled by the rate of addition and external cooling.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation: Isolate the crude product by vacuum filtration, washing the solid with cold water to remove any ammonium chloride byproduct.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield a white crystalline solid.

Causality Behind Experimental Choices: The use of an ice bath is crucial to manage the exothermic nature of the reaction between the acyl chloride and ammonia, preventing potential side reactions and ensuring safety. The washing step with cold water is essential for removing the water-soluble ammonium chloride salt, a byproduct of the reaction. Recrystallization is a standard and effective technique for purifying solid organic compounds, yielding a product of high purity.

Synthesis via Hydrolysis of 2,6-Dimethylbenzonitrile

Another viable route to this compound is the partial hydrolysis of 2,6-dimethylbenzonitrile. This reaction can be catalyzed by either acid or base.

Step-by-Step Experimental Protocol (Base-Catalyzed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylbenzonitrile in a suitable solvent such as ethanol.

  • Reagent Addition: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water to the nitrile solution.

  • Hydrolysis: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid, which will cause the this compound to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.

Trustworthiness and Self-Validation: The purity of the synthesized this compound from either method should be verified by measuring its melting point and comparing it to the literature value. Further characterization by spectroscopic methods such as NMR, IR, and mass spectrometry will confirm the identity and purity of the final product.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. Due to the symmetry of the molecule, the two methyl groups will be equivalent, giving rise to a single, sharp singlet integrating to six protons. The aromatic protons will likely appear as a multiplet in the aromatic region of the spectrum. The two amide protons will also be equivalent and will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The carbonyl carbon will appear at a downfield chemical shift, typically in the range of 165-175 ppm. The two methyl carbons will give a single signal at a higher field. The aromatic region will show signals corresponding to the different carbon environments in the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its functional groups. Key expected absorptions include:

  • N-H stretching: Two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

  • C=O stretching (Amide I band): A strong absorption band around 1650 cm⁻¹.

  • N-H bending (Amide II band): An absorption band around 1600 cm⁻¹.

  • C-H stretching: Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (149.19). The fragmentation pattern will likely involve the loss of the amide group and other characteristic fragments of the dimethylbenzene moiety.

Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. They have been investigated for their potential as anticonvulsant, anti-inflammatory, and antipsychotic agents. The specific substitution pattern of this compound can influence its pharmacological profile by altering its binding affinity to biological targets and its metabolic stability. The steric hindrance provided by the ortho-methyl groups can play a crucial role in locking the molecule into a specific conformation, which may be favorable for binding to a particular receptor or enzyme active site.

Conclusion

This compound is a fascinating molecule whose structure dictates its chemical properties and potential applications. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and reliable synthetic methodologies. The presented experimental protocols and spectroscopic insights are intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and exploration in various fields of chemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility of 2,6-dimethylbenzamide in organic solvents. Recognizing the current scarcity of published quantitative data for this specific compound, this document synthesizes foundational principles of solubility, data from analogous compounds, and detailed experimental protocols. This approach equips researchers with the necessary tools to predict, understand, and experimentally determine the solubility of this compound for a range of applications, from process chemistry to formulation development.

Introduction to this compound: A Physicochemical Overview

This compound is an aromatic amide with a molecular formula of C₉H₁₁NO.[1] Its chemical structure, featuring a benzene ring substituted with an amide group and two flanking methyl groups, is fundamental to its solubility characteristics.

Key Physicochemical Properties:

  • Molecular Weight: 149.19 g/mol [1]

  • Melting Point: 136 °C[2]

  • Structure: The presence of the polar amide group allows for hydrogen bonding, both as a donor (from the N-H bonds) and an acceptor (at the carbonyl oxygen). The aromatic ring and the two methyl groups contribute to its nonpolar character. The ortho-positioning of the methyl groups causes steric hindrance, which can twist the amide group out of the plane of the benzene ring, potentially interrupting π-electron conjugation.[3] This steric effect is a critical consideration when comparing its properties to the unsubstituted parent compound, benzamide.

The dual polarity within the molecule suggests that its solubility will be highly dependent on the nature of the chosen solvent. While it is generally described as having excellent solubility in organic solvents, a nuanced understanding requires a solvent-by-solvent assessment.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The amide group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar nature of the amide bond will lead to favorable interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and methyl groups will interact favorably with nonpolar and moderately polar solvents through these forces.

Based on these principles, this compound is expected to exhibit good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited.

Solubility Profile: Insights from Analogous Compounds

In the absence of direct quantitative data for this compound, examining the solubility of structurally related compounds provides valuable predictive insights.

N,N-Dimethylbenzamide (Isomer and Tertiary Amide Analog)

N,N-Dimethylbenzamide, an isomer of the target compound where the methyl groups are on the nitrogen atom, is highly soluble in many organic solvents, including ethanol, acetone, and chloroform.[4] It is, however, only slightly soluble in water due to its hydrophobic aromatic ring.[4] This suggests that the benzamide scaffold is amenable to dissolution in a range of common organic media.

Benzamide (Parent Compound)

Extensive solubility data exists for benzamide, the parent compound lacking the two methyl groups. This data serves as a crucial baseline for estimating the solubility of this compound. The addition of the two nonpolar methyl groups in the 2 and 6 positions would be expected to decrease its solubility in highly polar solvents (like water) and potentially increase its solubility in less polar organic solvents compared to benzamide.

Table 1: Experimental Mole Fraction Solubility (x) of Benzamide in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol283.150.058
298.150.092
313.150.143
323.150.198
Ethanol283.150.031
298.150.051
313.150.081
323.150.111
1-Propanol283.150.019
298.150.032
313.150.053
323.150.075
Ethyl Acetate283.150.014
298.150.024
313.150.040
323.150.058

Data sourced from the Journal of Chemical & Engineering Data.[2]

As shown in the table, benzamide's solubility increases with temperature, which is typical for endothermic dissolution processes.[2] It is reasonable to expect a similar temperature-dependent trend for this compound.

Experimental Determination of Solubility

To obtain precise solubility data for this compound, a well-controlled experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This protocol provides a step-by-step guide to determining the solubility of this compound in a chosen organic solvent.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, airtight vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature water bath or incubator with agitation (e.g., on an orbital shaker). The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a steady state. Preliminary experiments should be conducted to determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of this compound using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/100g of solvent, or mole fraction.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation prep1 Add excess this compound to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Place in constant temperature bath with agitation prep2->equil1 equil2 Equilibrate for 24-72 hours equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Withdraw supernatant through a 0.45 µm filter sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze concentration (e.g., by HPLC) quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for the shake-flask solubility determination method.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at various temperatures, thermodynamic models can be applied to understand the dissolution process. The van't Hoff equation is commonly used to describe the temperature dependence of solubility and to calculate the apparent thermodynamic properties of dissolution.

The van't Hoff Equation:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • x is the mole fraction solubility

  • ΔH_sol is the apparent molar enthalpy of solution

  • ΔS_sol is the apparent molar entropy of solution

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line can be used to calculate the enthalpy of solution (slope = -ΔH_sol / R), and the intercept can be used to determine the entropy of solution (intercept = ΔS_sol / R). A positive ΔH_sol indicates that the dissolution process is endothermic, which is consistent with solubility increasing with temperature.[2]

More complex models, such as the Jouyban-Acree model, can be used to correlate solubility data in binary solvent mixtures.[2]

Conclusion and Future Recommendations

While direct, quantitative solubility data for this compound is not yet prevalent in the scientific literature, a robust framework for its determination and understanding can be established. Based on its molecular structure and data from analogous compounds, this compound is predicted to be readily soluble in a range of common organic solvents, particularly polar aprotic and protic solvents, with solubility increasing with temperature.

For researchers and drug development professionals, the experimental protocols detailed in this guide provide a clear pathway to generating the high-quality, quantitative data necessary for process optimization, formulation design, and regulatory submissions. It is recommended that the solubility of this compound be experimentally determined in a portfolio of pharmaceutically relevant solvents to create a comprehensive solubility profile, which can then be modeled to further elucidate the thermodynamic properties of its dissolution.

References

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dimethylbenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the safety protocols and handling considerations for 2,6-Dimethylbenzamide (CAS No: 55321-98-7), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard safety data sheet (SDS), this document elucidates the rationale behind each safety measure, grounding every recommendation in established principles of toxicology and laboratory safety to ensure a self-validating system of protection.

Compound Profile and Hazard Identification

This compound is an aromatic amide whose structure presents several key considerations for safe handling. The presence of the amide group and the substituted benzene ring dictates its reactivity, interactions, and toxicological profile.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is critical for anticipating its behavior in the laboratory and implementing appropriate controls.

PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Appearance Off-white solidThermo Fisher Scientific[2]
Melting Point Not specifiedMultiple SDS
Boiling Point Not specifiedMultiple SDS
Solubility No information availableThermo Fisher Scientific[2]
Vapor Pressure No data availableMultiple SDS
GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards identified across multiple safety data sheets are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5] This classification necessitates stringent measures to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][5] This is likely due to the aromatic structure which can defat the skin and cause inflammation upon prolonged or repeated contact.

  • Eye Irritation (Category 2A/2): Causes serious eye irritation.[2][3][5] The crystalline or powdered form of the compound can cause mechanical irritation, while the chemical nature of the substance can lead to significant inflammatory responses upon contact with eye tissue.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][5] Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.

Toxicological Profile: Understanding the "Why"

Routes of Exposure and Symptomatology
  • Ingestion: Harmful if swallowed.[3][4] Ingestion may lead to irritation of the digestive tract.[4]

  • Inhalation: Inhalation of dust can cause respiratory tract irritation.[2][4] In high concentrations, vapors from similar compounds can be anesthetic and may cause headache, fatigue, and dizziness.[1]

  • Skin Contact: Causes skin irritation, which may manifest as redness and pain.[1][4]

  • Eye Contact: Causes serious eye irritation, with symptoms including stinging, tearing, redness, swelling, and blurred vision.[1]

Data Gaps and Precautionary Principle

It is crucial to note that specific studies on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound are largely unavailable.[2][4] In the absence of such data, the precautionary principle must be applied. This means treating the compound as potentially having these long-term health effects, a standard practice when working with novel or under-studied chemicals.[6] Work should be planned to minimize exposure to the lowest reasonably achievable level.

Exposure Control and Personal Protection: A Multi-Layered Defense

A robust safety paradigm relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Hierarchy of Controls

cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls, from most to least effective.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood or a ventilated balance enclosure .[6] This is non-negotiable and serves two main purposes:

  • Containment: It prevents the inhalation of airborne dust particles.

  • Exposure Reduction: It maintains low ambient concentrations of the chemical in the laboratory workspace.

Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[7]

  • Skin Protection:

    • Gloves: No single glove material is impervious to all chemicals. For aromatic amides, Nitrile gloves provide good resistance for incidental contact.[8] For extended contact or immersion, heavier-duty gloves such as Butyl rubber or Viton should be considered, though dexterity may be reduced.[9][10] Always inspect gloves for defects before use and remove them promptly if contamination occurs, washing hands thoroughly afterward.[2][11]

    • Lab Coat: A standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter must be used.[3] Respirator use requires a formal respiratory protection program, including fit-testing and training.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Pre-Experiment Planning:

    • Conduct a formal risk assessment for the planned procedure.

    • Review this guide and the manufacturer's SDS.

    • Designate a specific area within a fume hood for handling the compound.[6]

    • Ensure all necessary equipment, including PPE, spill kits, and waste containers, is readily available.

  • Donning PPE:

    • Put on a lab coat and chemical safety goggles.

    • Inspect and don the appropriate gloves.

  • Handling the Compound:

    • Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood to prevent inhalation of dust.[6]

    • Use tools like spatulas and weigh boats to avoid direct contact.

    • Keep containers tightly closed when not in use.[3]

  • Post-Handling:

    • Decontaminate the work area (fume hood sash, surfaces) with an appropriate solvent and cleaning agent.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste stream.

    • Wash hands thoroughly with soap and water.[7]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed to prevent contamination and potential release.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents , to prevent hazardous reactions.[1]

Waste Disposal
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Do not allow the chemical to enter the environment.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical to minimizing harm.

Emergency Response Flowchart

cluster_1 Emergency Response for this compound Exposure Exposure Exposure Occurs Assess Assess Situation (Is it safe to intervene?) Exposure->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion FlushSkin Remove contaminated clothing. Flush skin with water for 15 min. Skin->FlushSkin FlushEye Flush eyes with water for 15 min, lifting eyelids. Eye->FlushEye FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Wash mouth out with water. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Aid FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical Spill Accidental Release / Spill Evacuate Evacuate immediate area. Ensure proper ventilation. Spill->Evacuate Contain Contain spill with inert absorbent. Use non-sparking tools. Evacuate->Contain Cleanup Wear appropriate PPE. Sweep or vacuum up material. Contain->Cleanup Dispose Place in a sealed container for hazardous waste disposal. Cleanup->Dispose

Caption: Flowchart for emergency response to exposure or spills.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Wash mouth out with water. Do NOT induce vomiting. Seek immediate medical aid.[3]

Accidental Release Measures
  • Small Spills: Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[3] Avoid generating dust.

  • Large Spills: Evacuate the area. Prevent entry of unnecessary personnel. Ensure adequate ventilation. Follow institutional emergency procedures for large chemical spills.

Conclusion

This compound is a chemical that demands respect and careful handling. While it is a valuable compound in research and development, its potential for causing acute irritation and the lack of comprehensive long-term toxicity data necessitate a conservative, safety-first approach. By understanding the rationale behind safety protocols—from the use of engineering controls to the selection of appropriate PPE—and by adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively minimize their risk of exposure and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Discovery and History of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,6-Dimethylbenzamide (C₉H₁₁NO), a sterically hindered aromatic amide. Due to the steric hindrance imposed by the two methyl groups ortho to the amide functionality, the synthesis and properties of this compound are of significant interest to researchers in medicinal chemistry and materials science. While a singular, celebrated moment of discovery is not apparent in the historical record, this guide reconstructs the likely scientific journey, from the foundational synthesis of its precursors to the modern methods of its preparation. We will delve into the logical evolution of synthetic strategies, the rationale behind experimental choices, and the key chemical principles that govern its formation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical entity.

Introduction: The Challenge of Steric Hindrance

The spatial arrangement of atoms within a molecule plays a critical role in its reactivity. In the case of this compound, the two methyl groups flanking the amide group create significant steric hindrance. This steric bulk restricts the approach of reagents to the carbonyl carbon, making the formation of the amide bond a non-trivial synthetic challenge. Historically, the synthesis of such hindered amides has pushed the boundaries of organic chemistry, requiring the development of robust and innovative methodologies. Understanding the history of this compound is, therefore, intertwined with the broader history of overcoming steric challenges in organic synthesis.

A 1998 study on the proton affinity of substituted 2,6-dimethylbenzamides highlighted the structural consequences of this steric hindrance. The amide group in these compounds is twisted out of the plane of the aromatic ring by the ortho-methyl substituents, which interrupts the π-electron conjugation between the amide group and the benzene ring.[1] This structural feature has profound implications for the compound's chemical and physical properties.

Physicochemical Properties and Identification

A clear identification of this compound is crucial for any technical discussion. The following table summarizes its key identifiers and physicochemical properties.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₁NOPubChem[2]
Molecular Weight 149.19 g/mol PubChem[2]
CAS Registry Number 55321-98-7, 607-92-1PubChem[2]
Appearance White crystalline solidGuidechem[3]

The Historical Synthetic Landscape: A Reconstruction

While a definitive "first synthesis" of this compound is not explicitly documented in readily accessible literature, we can reconstruct the most probable historical pathways based on the development of synthetic organic chemistry. The synthesis of this hindered amide would have likely emerged from the availability of its key precursors: 2,6-dimethylbenzoic acid and 2,6-dimethylbenzonitrile.

Pathway I: From 2,6-Dimethylbenzoic Acid

The most logical and historically precedented route to this compound is through the activation of 2,6-dimethylbenzoic acid followed by amination.

The availability of 2,6-dimethylbenzoic acid is a prerequisite for this synthetic route. Historical methods for the synthesis of substituted benzoic acids would have been employed.

Synthesis_of_Precursor

With 2,6-dimethylbenzoic acid in hand, the next step is the formation of the amide bond. Due to steric hindrance, direct amidation with ammonia is inefficient. The historical approach would involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Experimental Protocol: Synthesis of this compound via 2,6-Dimethylbenzoyl Chloride

This protocol is a representative procedure based on well-established methods for the synthesis of amides from carboxylic acids.

  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, 2,6-dimethylbenzoic acid (1.0 equivalent) is suspended in an anhydrous solvent such as toluene.

    • Thionyl chloride (SOCl₂) (1.2-1.5 equivalents) is added dropwise to the suspension at room temperature.

    • The reaction mixture is then heated to reflux and maintained at that temperature until the evolution of HCl and SO₂ gases ceases, indicating the formation of 2,6-dimethylbenzoyl chloride. The progress of the reaction can be monitored by the dissolution of the solid carboxylic acid.

    • Excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude 2,6-dimethylbenzoyl chloride.

  • Amination:

    • The crude 2,6-dimethylbenzoyl chloride is dissolved in a dry, inert solvent like diethyl ether or dichloromethane.

    • The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia (a significant excess) is added dropwise with vigorous stirring. Alternatively, anhydrous ammonia gas can be bubbled through the solution.

    • The reaction is highly exothermic and should be carefully controlled. The formation of a white precipitate (this compound and ammonium chloride) is observed.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction mixture is diluted with water to dissolve the ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic extracts are washed with a dilute acid (e.g., 1 M HCl) to remove any remaining ammonia, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure this compound as a white crystalline solid.

Amidation_Pathway

Pathway II: From 2,6-Dimethylbenzonitrile

An alternative historical route to this compound involves the partial hydrolysis of 2,6-dimethylbenzonitrile. The synthesis of the nitrile precursor would likely have followed a Sandmeyer-type reaction from 2,6-dimethylaniline, as depicted in the previous section.

The conversion of a nitrile to a primary amide requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Partial Hydrolysis of 2,6-Dimethylbenzonitrile

This protocol is based on established methods for the partial hydrolysis of nitriles.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2,6-dimethylbenzonitrile (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or tert-butanol.

    • A solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2-4 equivalents in water), is added to the nitrile solution. The use of a phase-transfer catalyst can be beneficial but would represent a more modern adaptation.

  • Reaction Execution:

    • The reaction mixture is heated to a moderate temperature (e.g., 50-80 °C) and stirred vigorously.

    • The progress of the reaction is carefully monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and the aqueous solution is extracted with an organic solvent like ethyl acetate or dichloromethane to isolate the this compound.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to give the crude product.

    • Purification by recrystallization yields the pure this compound.

Nitrile_Hydrolysis_Pathway

Modern Synthetic Approaches and Applications

While the classical methods described above are foundational, modern organic synthesis has introduced more sophisticated and efficient ways to construct hindered amides. These include the use of advanced coupling reagents that can overcome steric hindrance and catalytic methods that offer milder reaction conditions.

The interest in 2,6-disubstituted benzamides and related structures continues in contemporary research. For instance, a 2013 study detailed the synthesis and reactivity of ortho-palladated benzamides, which are valuable intermediates for constructing more complex molecules. Although this study focused on N-substituted benzamides, the underlying principles of activating the ortho position are relevant to the broader class of compounds.

The development of new synthetic methods for substituted benzamides is an active area of research, with applications in medicinal chemistry and materials science. A 2001 paper, for example, described the synthesis of substituted benzamides as potential anti-inflammatory agents.[4] While not directly involving this compound, this highlights the continued importance of the benzamide scaffold in drug discovery.

Conclusion

The history of this compound is a testament to the enduring challenges and triumphs of organic synthesis. While its initial discovery may not be attributable to a single breakthrough, its existence is a logical consequence of the development of fundamental organic reactions. The steric hindrance that defines its character has made its synthesis a valuable case study for understanding and overcoming steric effects in chemical reactions. As synthetic methodologies continue to evolve, the ability to efficiently construct hindered molecules like this compound will remain a crucial skill for chemists in all disciplines.

References

spectroscopic data (NMR, IR, MS) of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a definitive framework for the spectroscopic characterization of 2,6-Dimethylbenzamide. The structural elucidation of specialized organic molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior in research and drug development.

This document moves beyond a simple data sheet. It outlines the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. While complete, verified spectral data for this compound is not available in public reference databases, this guide establishes the correct experimental workflows and provides expert interpretation of expected results, using data from structurally analogous compounds for illustrative purposes. This approach provides a robust, self-validating methodology for any researcher tasked with analyzing this compound.

Molecular Structure and Expected Steric Influence

The foundational step in any analysis is to understand the molecule's structure. This compound possesses a unique structural feature: two methyl groups positioned ortho to the amide substituent. This arrangement is not trivial and is predicted to have significant, measurable effects on the molecule's spectroscopic properties.

Caption: Molecular structure of this compound (C₉H₁₁NO).

Expert Insight: The proximity of the two ortho-methyl groups creates significant steric hindrance. This forces the amide group (-CONH₂) to twist out of the plane of the benzene ring. This loss of planarity interrupts the π-electron conjugation between the carbonyl group and the aromatic system, a key feature that distinguishes it from its isomers and will directly impact its NMR, IR, and MS spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Principle & Experimental Design

¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon backbone. For this compound, the key diagnostic features will be the symmetry of the molecule. Due to the plane of symmetry bisecting the amide group and the aromatic ring, we expect to see simplified spectra compared to less symmetric isomers.

The experimental design must ensure high-resolution data suitable for unambiguous assignment. This involves choosing an appropriate deuterated solvent in which the analyte is soluble (e.g., CDCl₃ or DMSO-d₆), preparing a sample of adequate concentration (5-10 mg in ~0.6 mL), and using a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Use a 30° pulse angle, an acquisition time of ~2 seconds, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0 ppm.

Illustrative Data & Interpretation

Since verified ¹H and ¹³C NMR data for this compound are not present in public databases, we will use the spectra of the related isomer, 3,4-Dimethylbenzamide , for illustrative purposes. We will then predict the key differences expected for the 2,6-isomer.

Table 1: Illustrative ¹H NMR Data for 3,4-Dimethylbenzamide

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.6 s 1H Aromatic H
~7.5 d 1H Aromatic H
~7.2 d 1H Aromatic H
~6.0 (broad) s 2H -NH₂

| ~2.3 | s | 6H | 2 x -CH₃ |

Table 2: Illustrative ¹³C NMR Data for 3,4-Dimethylbenzamide

Chemical Shift (δ, ppm) Assignment
~170 C=O (Amide Carbonyl)
~142 Aromatic C
~137 Aromatic C
~132 Aromatic C
~130 Aromatic C
~128 Aromatic C
~125 Aromatic C
~20 -CH₃

| ~19 | -CH₃ |

Interpretation and Expected Differences for this compound:

  • ¹H NMR: Due to its symmetry, this compound would show a much simpler aromatic region. We would expect a triplet for the C4 proton and a doublet for the C3/C5 protons, integrating to 1H and 2H respectively. The two methyl groups at C2 and C6 would be chemically equivalent and thus appear as a single, sharp singlet integrating to 6H. The amide protons (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The symmetry of the 2,6-isomer would result in fewer signals than the 3,4-isomer. We would expect distinct signals for the carbonyl carbon, the two methyl carbons (which are equivalent), and four aromatic carbon signals (C1, C2/C6, C3/C5, and C4). The steric hindrance may also cause a slight upfield or downfield shift of the C1 and C=O carbon signals compared to non-hindered benzamides.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent prep2 Add TMS internal standard prep1->prep2 acq1 Lock & Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration (1H) & Referencing proc2->proc3 proc4 Peak Assignment & Structural Elucidation proc3->proc4

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Workflow

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule.

Principle & Experimental Design

The technique measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each functional group vibrates at a characteristic frequency, producing a unique "fingerprint." For this compound, the key vibrations are the N-H and C=O stretches of the primary amide, the C-H stretches of the methyl and aromatic groups, and the C=C stretches of the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Experimental Protocol for ATR FT-IR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and a lint-free wipe. Acquire a background spectrum to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of solid this compound onto the center of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure good contact.

  • Spectral Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to achieve a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background. Identify the wavenumbers of the major absorption peaks.

Illustrative Data & Interpretation

The IR spectrum for 3,4-Dimethylbenzamide , available from the NIST Chemistry WebBook, serves as an excellent illustrative example, as the vibrational frequencies of the core functional groups are expected to be very similar in the 2,6-isomer.[2]

Table 3: Illustrative FT-IR Data (based on 3,4-Dimethylbenzamide)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3350, ~3170 Strong, Broad N-H Stretching Primary Amide (-NH₂)
~3050 Medium Aromatic C-H Stretching Aromatic Ring
~2950 Medium Aliphatic C-H Stretching Methyl (-CH₃)
~1650 Very Strong C=O Stretching (Amide I) Primary Amide (-CONH₂)
~1610 Strong N-H Bending (Amide II) Primary Amide (-CONH₂)
~1580, ~1450 Medium-Strong C=C Stretching Aromatic Ring

| ~820 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Interpretation and Expectations for this compound: The IR spectrum of this compound is expected to be very similar to the table above. The positions of the N-H and C=O stretches are highly characteristic of a primary amide and should be clearly visible. The key difference may lie in the "fingerprint region" (<1500 cm⁻¹), where the pattern of C-H bending will reflect the 1,2,3-trisubstitution pattern of the aromatic ring.

Mass Spectrometry (MS) Workflow

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.

Principle & Experimental Design

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected. The experimental design typically involves coupling a Gas Chromatograph (GC) to the mass spectrometer (GC-MS) to ensure the analysis of a pure compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent like ethyl acetate.

  • Instrumentation: Use a GC-MS system with a standard capillary column (e.g., DB-5ms) and an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion and interpret the major fragment ions.

Expected Data & Interpretation

The molecular formula C₉H₁₁NO gives an exact mass of 149.0841 g/mol . We confidently predict the following fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass/Charge) Predicted Relative Intensity Assignment
149 Medium [M]⁺ (Molecular Ion)
132 High [M - NH₃]⁺
119 Very High (Base Peak) [M - NH₂ - H]⁺ or [C₉H₉O]⁺ (2,6-dimethylbenzoyl cation)
91 High [C₇H₇]⁺ (Tropylium ion)

| 44 | Medium | [CONH₂]⁺ |

Interpretation: The most crucial peak is the molecular ion [M]⁺ at m/z 149 , which confirms the molecular weight. The most stable fragment, and thus likely the base peak, is expected to be the 2,6-dimethylbenzoyl cation at m/z 119 . This results from the cleavage of the C-N bond, which is a common fragmentation pathway for benzamides. Further fragmentation of this cation can lead to the tropylium ion at m/z 91 after loss of carbon monoxide (CO).

MS_Fragmentation mol [C₉H₁₁NO]⁺˙ m/z = 149 Molecular Ion frag1 [C₉H₉O]⁺ m/z = 119 2,6-Dimethylbenzoyl cation (Base Peak) mol->frag1 - •NH₂ frag2 [C₇H₇]⁺ m/z = 91 Tropylium ion frag1->frag2 - CO

Caption: Predicted primary fragmentation pathway for this compound under EI-MS.

A Holistic Strategy for Structural Confirmation

No single technique provides the complete picture. True analytical rigor comes from integrating the data from all three methods in a logical workflow.

Characterization_Workflow cluster_start Initial Analysis cluster_detailed Detailed Structure cluster_final Final Confirmation ms MS Analysis (Confirms Molecular Weight = 149) nmr NMR (1H & 13C) Analysis (Defines C-H Framework & Isomer Identity) ms->nmr ir IR Analysis (Confirms Amide & Aromatic Groups) ir->nmr confirm Confirmed Structure of This compound nmr->confirm

Caption: Integrated workflow for the comprehensive characterization of this compound.

This workflow demonstrates a self-validating system. MS confirms the correct mass, IR confirms the expected functional groups, and NMR provides the definitive isomeric identity, distinguishing this compound from all other possibilities.

Safety and Handling

Professional diligence requires adherence to strict safety protocols. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

  • Hazards: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

References

Unlocking the Therapeutic Potential of the 2,6-Dimethylbenzamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seemingly simple 2,6-dimethylbenzamide core represents a versatile and underexplored scaffold in medicinal chemistry. Its unique structural features, arising from the sterically hindered amide functionality, offer a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its established role in the development of anticonvulsant agents and its emerging potential as a scaffold for targeted enzyme inhibitors. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and key experimental protocols to empower researchers in their quest for new and improved therapies.

The this compound Core: Physicochemical Properties and Synthesis

The this compound molecule, with the chemical formula C₉H₁₁NO, possesses a molecular weight of 149.19 g/mol .[1] The presence of two methyl groups ortho to the benzamide functionality introduces significant steric hindrance, which influences its chemical reactivity and biological interactions. This steric shielding can impact the planarity of the molecule and the rotational barrier around the aryl-carbonyl bond, potentially leading to unique binding modes with biological targets.

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through standard amidation reactions. A common and efficient method involves the conversion of 2,6-dimethylbenzoic acid to its more reactive acid chloride derivative, followed by reaction with ammonia.

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonia solution (e.g., 7N in methanol) or ammonia gas

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2,6-dimethylbenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Slowly add a solution of ammonia in methanol (2.0-3.0 eq) or bubble ammonia gas through the solution. Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis_of_2_6_Dimethylbenzamide start 2,6-Dimethylbenzoic Acid intermediate 2,6-Dimethylbenzoyl Chloride start->intermediate SOCl₂ or (COCl)₂ DCM, cat. DMF product This compound intermediate->product NH₃ DCM

Fig. 1: Synthetic scheme for this compound.

Application in Anticonvulsant Drug Discovery

A significant body of research has highlighted the potential of N-substituted 2,6-dimethylphenyl derivatives as potent anticonvulsant agents. The 2,6-dimethylphenyl moiety appears to be a key pharmacophore for this activity.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed several key structural features that influence the anticonvulsant activity of this compound derivatives:

  • N-Substitution: The nature of the substituent on the amide nitrogen is critical for activity.

  • Aromatic Ring Substitution: Modifications to the 2,6-dimethylphenyl ring can modulate potency and pharmacokinetic properties. For instance, the introduction of a 4-amino group on a separate N-phenyl ring has been shown to be beneficial.

A notable example is 4-amino-N-(2,6-dimethylphenyl)benzamide , which has demonstrated significant anticonvulsant effects in preclinical models.

Protocol 2: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide

This synthesis involves the amidation of 4-nitrobenzoyl chloride with 2,6-dimethylaniline, followed by the reduction of the nitro group.

Materials:

  • 4-nitrobenzoyl chloride

  • 2,6-dimethylaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Formation: Dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0°C. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM. Stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-(2,6-dimethylphenyl)-4-nitrobenzamide.

  • Nitro Reduction: Dissolve the crude nitro compound in ethanol. Add iron powder (5.0 eq) and a few drops of concentrated HCl. Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction, filter through Celite to remove the iron salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain 4-amino-N-(2,6-dimethylphenyl)benzamide.

Synthesis_of_Anticonvulsant start1 4-Nitrobenzoyl Chloride intermediate N-(2,6-dimethylphenyl)-4-nitrobenzamide start1->intermediate start2 2,6-Dimethylaniline start2->intermediate TEA, DCM product 4-Amino-N-(2,6-dimethylphenyl)benzamide intermediate->product Fe, HCl, EtOH or SnCl₂, EtOH

Fig. 2: Synthesis of a potent anticonvulsant derivative.
Preclinical Evaluation: The Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.

Protocol 3: Maximal Electroshock (MES) Seizure Test

Animals: Male mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley).

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

Procedure:

  • Compound Administration: Administer the test compound (e.g., 4-amino-N-(2,6-dimethylphenyl)benzamide) intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group should be included.

  • Acclimation and Anesthesia: Allow a set time for drug absorption (e.g., 30-60 minutes). Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint of protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
4-Amino-N-(2,6-dimethylphenyl)benzamideMouseOral1.7[2]

Emerging Applications: A Scaffold for Enzyme Inhibitors

The benzamide moiety is a well-established scaffold in the design of various enzyme inhibitors. The unique steric and electronic properties of the this compound core make it an intriguing starting point for developing novel inhibitors with potentially improved selectivity and pharmacokinetic profiles.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The benzamide scaffold can be found in several approved and investigational kinase inhibitors, where it often participates in key hydrogen bonding interactions within the ATP-binding pocket. The 2,6-dimethyl substitution pattern could be exploited to probe specific sub-pockets and enhance selectivity.

Conceptual Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Workflow start This compound Scaffold step1 Library Synthesis of Derivatives start->step1 step2 In Vitro Kinase Inhibition Assays step1->step2 step3 Structure-Activity Relationship (SAR) Analysis step2->step3 step3->step1 Iterative Design step4 Lead Optimization step3->step4 end Candidate Drug step4->end

Fig. 3: Workflow for developing kinase inhibitors.

Protocol 4: General In Vitro Kinase Inhibition Assay (TR-FRET)

Materials:

  • Recombinant kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Test compounds (derivatives of this compound)

  • Assay buffer

  • Detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate Antibody)

  • Microplate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a microplate, add the kinase, fluorescently labeled substrate, and the test compound.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with BRCA mutations. The nicotinamide pharmacophore of NAD+, the natural substrate of PARP, is mimicked by the benzamide core of many PARP inhibitors. The 2,6-dimethyl substitution could be investigated for its potential to enhance binding affinity and selectivity for different PARP family members.

Protocol 5: PARP1 Enzyme Inhibition Assay

Materials:

  • Recombinant human PARP1

  • Activated DNA

  • NAD⁺

  • Test compounds

  • Assay buffer

  • Detection system (e.g., colorimetric or fluorescent)

Procedure:

  • Assay Setup: In a microplate, add the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add a mixture of PARP1 enzyme and activated DNA.

  • Reaction Initiation: Start the reaction by adding NAD⁺.

  • Incubation: Incubate the plate at room temperature.

  • Detection: Stop the reaction and measure the consumption of NAD⁺ or the formation of poly(ADP-ribose) using a suitable detection method.

  • Data Analysis: Determine the IC₅₀ values for the test compounds.

Future Perspectives and Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutics. While its application in anticonvulsant drug discovery is the most mature, the potential for its use in designing selective enzyme inhibitors, such as kinase and PARP inhibitors, is an exciting and underexplored avenue. The steric constraints imposed by the ortho-methyl groups can be strategically utilized to achieve unique binding modes and improved selectivity profiles. Further exploration of diverse substitutions on both the benzamide and the N-phenyl ring, guided by computational modeling and robust biological screening, is warranted to fully unlock the therapeutic potential of this versatile scaffold.

References

Unraveling the Enigmatic Mechanism of Action of 2,6-Dimethylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the vast landscape of molecular biology and drug discovery, the benzamide scaffold stands as a testament to chemical versatility, giving rise to a multitude of compounds with profound impacts on human health and disease. Yet, within this well-explored family, 2,6-Dimethylbenzamide remains an enigmatic entity. While its derivatives have been the subject of intensive research, the parent compound's specific mechanism of action in biological systems is largely uncharted territory. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of our current understanding—and lack thereof—regarding this compound. By synthesizing data from structurally related analogs, we will construct a framework of potential mechanisms, propose robust experimental methodologies to test these hypotheses, and illuminate a path forward for future investigations. Our approach is rooted in scientific integrity, acknowledging the boundaries of current knowledge while providing expert-driven insights to catalyze new discoveries.

The this compound Molecule: A Profile

This compound is an organic compound with the chemical formula C₉H₁₁NO.[1] Its structure is characterized by a benzene ring substituted with an amide group (-CONH₂) and two methyl groups (-CH₃) at the ortho-positions (2 and 6).

Key Physicochemical Characteristics:

PropertyValueSource
Molecular Weight149.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number55321-98-7[1]

A critical feature of this compound is the steric hindrance imposed by the two ortho-methyl groups. This steric strain forces the amide group to be twisted out of the plane of the aromatic ring, which in turn interrupts the π-electron conjugation between the amide group and the benzene ring.[2] This structural peculiarity has significant implications for its chemical properties, such as its proton affinity, and likely plays a crucial role in its interactions with biological targets, distinguishing it from other, non-sterically hindered benzamides.

The Current Frontier of Knowledge: Acknowledging the Void

A thorough review of the scientific literature reveals a conspicuous absence of studies detailing a specific, well-defined mechanism of action for this compound in any biological system. While its chemical properties have been investigated to some extent, its pharmacological profile remains largely uncharacterized. This lack of direct evidence necessitates a hypothesis-driven approach, leveraging the established mechanisms of its structurally related analogs to infer potential biological activities. The following sections will delve into these analog-based hypotheses, providing a foundation for future research.

Potential Mechanisms of Action: An Analog-Based Exploration

The diverse biological activities of substituted benzamides offer a fertile ground for postulating the potential mechanisms of this compound. Here, we explore several plausible avenues of investigation based on the known actions of its derivatives.

Hypothesis 1: Inhibition of Bacterial Cell Division via FtsZ Targeting

A compelling area of inquiry stems from the discovery that certain 2,6-difluorobenzamide derivatives act as potent inhibitors of the bacterial protein FtsZ.[3] FtsZ is a crucial cytoskeletal protein in prokaryotes, polymerizing to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death.

Causality Behind Experimental Choices: The choice of FtsZ as a target is driven by its essential role in bacterial survival and its high degree of conservation across many bacterial species. Furthermore, its absence in eukaryotes makes it an attractive target for developing antibiotics with high selectivity and low host toxicity.

Proposed Mechanism for this compound: It is plausible that the 2,6-dimethyl substitution pattern could also confer FtsZ inhibitory activity. The methyl groups, while different from fluorine, could still fit into the binding pocket of FtsZ and disrupt its function.

Experimental Protocol for Investigating FtsZ Inhibition:

  • Protein Expression and Purification:

    • Clone, express, and purify recombinant FtsZ from a target bacterial species (e.g., Bacillus subtilis or Staphylococcus aureus).

  • In Vitro Polymerization Assay:

    • Monitor the polymerization of FtsZ in the presence of GTP using light scattering or sedimentation assays.

    • Introduce varying concentrations of this compound to determine its effect on the polymerization kinetics.

    • Calculate the IC₅₀ value to quantify its inhibitory potency.

  • GTPase Activity Assay:

    • Measure the GTPase activity of FtsZ, which is coupled to its polymerization, using a phosphate release assay (e.g., malachite green assay).

    • Assess the impact of this compound on GTP hydrolysis.

  • Bacterial Cell-Based Assays:

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive and Gram-negative bacteria.

    • Utilize microscopy to observe the effects on bacterial cell morphology, looking for characteristic signs of FtsZ inhibition such as cell filamentation.

Visualizing the FtsZ Inhibition Pathway:

FtsZ_Inhibition cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (Cell Division) FtsZ_monomers->Z_ring GTP-dependent polymerization Cell_lysis Cell Lysis Z_ring->Cell_lysis 2_6_DMBA This compound 2_6_DMBA->FtsZ_monomers Inhibition caption Proposed FtsZ Inhibition by this compound

Caption: Proposed mechanism of FtsZ inhibition by this compound.

Hypothesis 2: Neurological Activity via Receptor Modulation or Enzyme Inhibition

The benzamide scaffold is a well-established pharmacophore in neuroscience, with many derivatives exhibiting antipsychotic, antiemetic, and anticonvulsant properties. These effects are often mediated through interactions with dopamine and serotonin receptors, or through the inhibition of key enzymes in neurological pathways.

3.2.1. Dopamine and Serotonin Receptor Antagonism:

Many substituted benzamides are known antagonists of D₂-like dopamine receptors and various serotonin (5-HT) receptors. The affinity for these receptors is highly dependent on the substitution pattern of the benzamide.

Experimental Protocol for Receptor Binding Assays:

  • Cell Culture:

    • Use cell lines stably expressing human dopamine (D₂, D₃, D₄) and serotonin (e.g., 5-HT₂ₐ, 5-HT₃) receptors.

  • Radioligand Binding Assays:

    • Perform competitive binding assays using a known radiolabeled ligand for each receptor (e.g., [³H]raclopride for D₂ receptors).

    • Incubate cell membranes with the radioligand and varying concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Kᵢ) of this compound for each receptor.

  • Functional Assays:

    • Conduct cell-based functional assays (e.g., cAMP measurement for G-protein coupled receptors or ion flux for ligand-gated ion channels) to determine if this compound acts as an agonist, antagonist, or inverse agonist.

3.2.2. Inhibition of Key Neurological Enzymes:

Another potential mechanism is the inhibition of enzymes involved in neurotransmitter metabolism or signaling. For example, some benzamide derivatives have been shown to inhibit enzymes like fatty acid amide hydrolase (FAAH), which degrades endocannabinoids.

Experimental Protocol for Enzyme Inhibition Assays:

  • Enzyme Source:

    • Use purified recombinant enzymes or tissue homogenates known to express the target enzyme.

  • In Vitro Enzyme Activity Assays:

    • Develop a specific assay to measure the activity of the target enzyme (e.g., a fluorometric assay for FAAH activity).

    • Determine the IC₅₀ of this compound by measuring the enzyme activity at various concentrations of the compound.

  • Kinetic Studies:

    • Perform enzyme kinetic studies (e.g., Michaelis-Menten kinetics) in the presence and absence of this compound to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Visualizing a Hypothetical Experimental Workflow:

Neurological_Activity_Workflow Start This compound Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin) Start->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., FAAH) Start->Enzyme_Inhibition Binding_Affinity Determine Binding Affinity (Ki) Receptor_Binding->Binding_Affinity Inhibitory_Potency Determine Inhibitory Potency (IC50) Enzyme_Inhibition->Inhibitory_Potency Functional_Assay Functional Assays (Agonist/Antagonist) Binding_Affinity->Functional_Assay Lead_Identification Identification of Neurological Target Functional_Assay->Lead_Identification Kinetic_Studies Kinetic Studies (Mode of Inhibition) Inhibitory_Potency->Kinetic_Studies Kinetic_Studies->Lead_Identification caption Workflow for Investigating Neurological Activity

Caption: Proposed workflow for elucidating the neurological activity of this compound.

Concluding Remarks and Future Directions

The biological mechanism of action of this compound remains a compelling scientific question. While direct evidence is currently lacking, the rich pharmacology of its substituted analogs provides a solid foundation for hypothesis-driven research. The steric hindrance conferred by the ortho-dimethyl groups is a key structural feature that likely dictates its unique biological properties.

Future research should focus on a systematic screening of this compound against a broad panel of biological targets, including bacterial proteins, G-protein coupled receptors, ion channels, and enzymes. The experimental protocols outlined in this guide offer a starting point for such investigations. A deeper understanding of the structure-activity relationships within the 2,6-disubstituted benzamide family will not only elucidate the role of this compound but also pave the way for the design of novel therapeutic agents with enhanced potency and selectivity. The journey to unraveling the mechanism of action of this enigmatic molecule is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

The Emergence of 2,6-Dimethylbenzamide Derivatives as Potent Anticonvulsant Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy, a neurological disorder characterized by recurrent seizures, presents a significant therapeutic challenge due to the high percentage of patients exhibiting pharmacoresistance to currently available antiepileptic drugs (AEDs). This necessitates the exploration of novel chemical scaffolds with improved efficacy and safety profiles. Among these, derivatives of 2,6-dimethylbenzamide have emerged as a promising class of anticonvulsant agents. This in-depth technical guide provides a comprehensive overview of the core scientific principles underlying the anticonvulsant properties of these derivatives, intended to empower researchers and drug development professionals in their quest for next-generation epilepsy therapies. We will delve into their chemical synthesis, explore their mechanistic underpinnings, dissect their structure-activity relationships, and provide detailed protocols for their preclinical evaluation.

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy affects over 50 million people worldwide, making it one of the most common neurological disorders globally.[1] While a number of AEDs are available, approximately 30% of patients continue to experience seizures despite optimal treatment, a condition known as drug-resistant epilepsy.[2] This highlights the critical need for the discovery and development of novel anticonvulsant agents with distinct mechanisms of action and improved therapeutic indices. The this compound scaffold has garnered significant attention due to the potent anticonvulsant activity demonstrated by several of its derivatives in preclinical models.[3][4]

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a substituted benzoic acid with 2,6-dimethylaniline. A common and efficient method is the formation of an amide bond via an acid chloride intermediate.

A representative synthetic scheme for a key derivative, 4-amino-N-(2,6-dimethylphenyl)benzamide, is outlined below. This multi-step synthesis begins with a commercially available starting material and proceeds through standard organic reactions to yield the final product.

G cluster_synthesis Representative Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide p_nitrobenzoic_acid p-Nitrobenzoic Acid thionyl_chloride SOCl₂ p_nitrobenzoyl_chloride p-Nitrobenzoyl Chloride p_nitrobenzoic_acid->p_nitrobenzoyl_chloride 1. Acyl Chloride Formation dimethylaniline 2,6-Dimethylaniline intermediate N-(2,6-Dimethylphenyl)-4-nitrobenzamide p_nitrobenzoyl_chloride->intermediate 2. Amide Coupling reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) final_product 4-amino-N-(2,6-dimethylphenyl)benzamide intermediate->final_product 3. Nitro Group Reduction

Caption: Synthetic pathway for 4-amino-N-(2,6-dimethylphenyl)benzamide.

Mechanism of Action: A Multifaceted Approach to Neuronal Inhibition

The anticonvulsant effects of this compound derivatives are believed to be multifactorial, primarily targeting key components of neuronal excitability. The leading hypotheses, supported by preclinical evidence, point towards the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.[5][6]

Modulation of Voltage-Gated Sodium Channels

A primary mechanism for many established AEDs is the blockade of voltage-gated sodium channels.[7] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency firing, which is sustained by the rapid opening and closing of sodium channels. This compound derivatives are thought to stabilize the inactive state of these channels, a mechanism known as use-dependent blockade.[8] This preferential binding to channels that are frequently opening and closing effectively dampens the excessive neuronal firing characteristic of seizures, with minimal impact on normal, low-frequency neuronal activity.

G cluster_pathway Proposed Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron derivative This compound Derivative na_channel Voltage-Gated Sodium Channel derivative->na_channel Stabilizes Inactive State gaba_receptor GABA-A Receptor derivative->gaba_receptor Positive Allosteric Modulation gaba_t GABA Transaminase (GABA-T) derivative->gaba_t Inhibition Reduced Neuronal Excitability Reduced Neuronal Excitability na_channel->Reduced Neuronal Excitability Decreased Na⁺ Influx Increased Neuronal Inhibition Increased Neuronal Inhibition gaba_receptor->Increased Neuronal Inhibition Increased Cl⁻ Influx Increased Synaptic GABA Increased Synaptic GABA gaba_t->Increased Synaptic GABA Decreased GABA Metabolism Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect Increased Neuronal Inhibition->Anticonvulsant Effect Increased Synaptic GABA->Increased Neuronal Inhibition

Caption: Signaling pathway for this compound derivatives.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Enhancing GABAergic signaling can effectively suppress seizure activity. Some this compound derivatives have been shown to potentiate GABAergic neurotransmission.[5] This can occur through several mechanisms, including positive allosteric modulation of the GABA-A receptor, which increases the influx of chloride ions and hyperpolarizes the neuron, making it less likely to fire. Another potential mechanism is the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, which would lead to increased synaptic GABA concentrations.[9]

Structure-Activity Relationship (SAR) Studies

The anticonvulsant potency and neurotoxicity of this compound derivatives are significantly influenced by their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more effective and safer drug candidates.

  • The Benzoyl Moiety: The aromatic ring of the benzamide is a key lipophilic component. Substitutions on this ring can dramatically alter activity. For instance, an amino group at the 4-position often confers significant anticonvulsant activity, as seen in 4-amino-N-(2,6-dimethylphenyl)benzamide.[6] The electronic nature and position of substituents on this ring are critical for interaction with the biological target.

  • The Amide Linker: The amide group serves as a crucial hydrogen-bonding domain, likely participating in key interactions with the active site of the target protein.[10] The planarity and conformational flexibility of this linker are important for optimal binding.

  • The N-Aryl Moiety (2,6-Dimethylphenyl): The 2,6-dimethylphenyl group plays a significant role in defining the overall lipophilicity and steric profile of the molecule. The ortho-dimethyl substitution pattern is often critical for potent activity, potentially by restricting the conformation of the molecule and promoting a favorable binding orientation.

  • Terminal Group Modifications: Modifications to the core benzamide structure, such as the introduction of a semicarbazone moiety, have been shown to yield compounds with broad-spectrum anticonvulsant activity and an enhanced safety profile.[9]

Preclinical Evaluation: In Vivo Models and Protocols

The preclinical evaluation of novel anticonvulsant compounds relies on a battery of well-validated in vivo models. The two most widely used primary screening assays are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[11]

G cluster_workflow Experimental Workflow for Anticonvulsant Screening cluster_efficacy Efficacy Assessment cluster_toxicity Neurotoxicity Assessment start Test Compound (this compound Derivative) dosing Dose Administration (i.p. or p.o.) to Rodents start->dosing mes_test Maximal Electroshock (MES) Test dosing->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test dosing->scptz_test rotarod_test Rotarod Test dosing->rotarod_test data_analysis Data Analysis (ED₅₀, TD₅₀, Protective Index) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis lead_optimization Lead Compound Identification and Optimization data_analysis->lead_optimization

Caption: Workflow for preclinical anticonvulsant evaluation.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[11]

Protocol:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least 3-4 days prior to the experiment.

  • Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group and a positive control group (e.g., phenytoin) are included.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies.

  • Seizure Induction: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the corneas to ensure good electrical contact.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is useful for identifying compounds that increase the seizure threshold.

Protocol:

  • Animal Preparation: Similar to the MES test.

  • Compound Administration: The test compound is administered as described for the MES test.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound.

  • Seizure Induction: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that reliably induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED₅₀ is calculated.

Neurotoxicity Assessment: Rotarod Test

The rotarod test is used to assess motor coordination and identify potential neurotoxic side effects of the test compounds.

Protocol:

  • Animal Training: Mice are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 5-10 rpm) for a set period (e.g., 1-2 minutes) in three successive trials.

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, the animals are placed on the rotating rod, and the time they remain on the rod is recorded.

  • Data Analysis: The dose at which 50% of the animals fail to remain on the rod for the pre-determined time is calculated as the median toxic dose (TD₅₀).

Data Presentation: A Comparative Analysis

The efficacy and safety of anticonvulsant compounds are quantitatively assessed by their ED₅₀ and TD₅₀ values. The ratio of these values (TD₅₀/ED₅₀) gives the Protective Index (PI), a crucial measure of the drug's therapeutic window. A higher PI indicates a wider margin of safety.

CompoundAnimal ModelRouteED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
4-amino-N-(2,6-dimethylphenyl)benzamideMESi.p.2.6>80>30.8[4]
4-amino-N-(2,6-dimethylphenyl)benzamideMESp.o.1.7--[3]
N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximideMESp.o.13.7>375>27.4[1]
trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamideMESi.p.43.0105.72.5[5]
Phenytoin (Reference)MESi.p.9.5687.2[4]

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel anticonvulsant drugs. Their potent activity in preclinical models, coupled with a potentially favorable safety profile, warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular targets and the detailed mechanism of action of these compounds.

  • Expanding the structure-activity relationship studies to design and synthesize more potent and selective analogs.

  • Conducting comprehensive preclinical profiling , including pharmacokinetic and pharmacodynamic studies, to identify lead candidates for clinical development.

The continued exploration of the this compound scaffold holds significant promise for addressing the unmet medical need in the treatment of epilepsy and improving the quality of life for patients with this debilitating disorder.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylbenzamide is a substituted aromatic amide of interest in organic synthesis and medicinal chemistry. Its structure, derived from 2,6-dimethylbenzoic acid, presents a sterically hindered carbonyl group that can influence its reactivity and intermolecular interactions. 2,6-Dimethylbenzoic acid itself is a useful intermediate in the synthesis of various organic compounds and ligands.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 2,6-dimethylbenzoic acid. The described method proceeds via an acyl chloride intermediate, a robust and widely adopted strategy for amide bond formation.[4]

This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.

Reaction Scheme & Mechanism

The synthesis is a two-step process. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). Second, the acyl chloride is treated with a nucleophile, in this case, aqueous ammonia, to form the final amide product.

Step 1: Formation of 2,6-Dimethylbenzoyl Chloride

The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is expelled and subsequently acts as a nucleophile, attacking the carbonyl carbon. This sequence ultimately leads to the formation of the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5] The formation of these gases helps to drive the reaction to completion.

Step 2: Amidation of 2,6-Dimethylbenzoyl Chloride

The highly electrophilic acyl chloride readily reacts with ammonia (NH₃), which acts as a nucleophile. The nitrogen atom of ammonia attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton results in the formation of the stable this compound.

Experimental Protocol

This protocol details the synthesis, workup, and purification of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2,6-Dimethylbenzoic Acid150.175.00 g33.31.0
Thionyl Chloride (SOCl₂)118.974.8 mL (7.8 g)65.6~2.0
Dichloromethane (DCM)84.9350 mL--
Aqueous Ammonia (28-30%)17.03 (as NH₃)20 mL~300~9.0
Sodium Bicarbonate (NaHCO₃)84.01As needed--
Deionized Water18.02As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Ethanol46.07For recrystallization--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser with a gas outlet/drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Ice bath

Workflow Diagram

Synthesis_Workflow cluster_reaction Step 1: Acyl Chloride Formation cluster_workup1 Intermediate Isolation cluster_amidation Step 2: Amidation cluster_workup2 Product Isolation & Purification A Combine 2,6-Dimethylbenzoic Acid, DCM, and SOCl₂ in flask B Reflux the mixture for 1-2 hours (Monitor gas evolution) A->B Heat C Cool to room temperature B->C D Remove excess SOCl₂ and DCM via rotary evaporation C->D E Dissolve crude acyl chloride in DCM D->E F Add solution dropwise to iced aqueous ammonia with vigorous stirring E->F Transfer G Separate organic layer F->G H Wash with NaHCO₃ solution, then water G->H I Dry organic layer (MgSO₄) H->I J Evaporate DCM I->J K Recrystallize crude solid from Ethanol/Water J->K L Collect pure crystals via vacuum filtration K->L M Characterize Final Product (NMR, IR, MP) L->M Dry

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Synthesis of 2,6-Dimethylbenzoyl Chloride

  • Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 2,6-dimethylbenzoic acid (5.00 g, 33.3 mmol). Place the flask in a fume hood.

  • Reagent Addition: Add dichloromethane (DCM, 25 mL) to dissolve the acid. Attach a reflux condenser. Through the top of the condenser, carefully add thionyl chloride (4.8 mL, 65.6 mmol) to the solution.

    • Causality Note: Thionyl chloride is used in excess to ensure the complete conversion of the carboxylic acid. DCM is an inert solvent that facilitates the reaction.[4] This reaction should be performed in a well-ventilated fume hood as it produces toxic HCl and SO₂ gases.[6]

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) using a heating mantle. Continue refluxing for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases. A procedure for a similar transformation involves refluxing for 2 hours.[7]

  • Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride using a rotary evaporator. The crude 2,6-dimethylbenzoyl chloride will remain as an oil or low-melting solid.

Part B: Synthesis of this compound

  • Setup: Prepare a beaker with concentrated aqueous ammonia (20 mL) and place it in an ice bath to cool.

  • Amidation: Dissolve the crude 2,6-dimethylbenzoyl chloride from Part A in DCM (25 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the cold, vigorously stirred aqueous ammonia over 15-20 minutes. A white precipitate of this compound will form immediately.

    • Causality Note: The reaction is highly exothermic; therefore, slow, dropwise addition and cooling are crucial to control the reaction rate and prevent side reactions.[]

  • Workup: After the addition is complete, allow the mixture to stir for an additional 20 minutes. Transfer the entire mixture to a separatory funnel.

  • Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual HCl) and 20 mL of deionized water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM using a rotary evaporator to yield the crude solid product.

Part C: Purification by Recrystallization

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of many aromatic amides.[9][10]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently to dissolve the solid.

    • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water.

  • Drying: Dry the crystals in a vacuum oven or air dry to obtain pure this compound. The expected yield is typically in the range of 75-85%.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ ~7.20-7.00 (m, 3H, Ar-H)

    • δ ~6.0 (br s, 2H, -NH₂)

    • δ ~2.35 (s, 6H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 75 MHz):

    • δ ~172 (C=O)

    • δ ~138 (Ar-C quaternary, attached to C=O)

    • δ ~135 (Ar-C quaternary, attached to CH₃)

    • δ ~128 (Ar-C-H)

    • δ ~20 (Ar-CH₃)

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • N-H Stretching: Two medium intensity bands around 3400 cm⁻¹ and 3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide N-H bonds.[11][12]

    • C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.[11][13]

    • N-H Bending (Amide II band): A medium intensity absorption around 1620-1590 cm⁻¹.[11]

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[6][14] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and heavy-duty gloves (e.g., neoprene or rubber).[15][16] Keep away from water and bases.[6]

  • Aqueous Ammonia: Corrosive and causes burns. The vapors are irritating to the respiratory system. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: All steps of this synthesis should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[14][15]

References

laboratory scale synthesis protocol for 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This document provides a detailed, reliable, and scientifically grounded protocol for the laboratory-scale synthesis of 2,6-dimethylbenzamide. The synthesis is achieved through a two-step process commencing with the conversion of 2,6-dimethylbenzoic acid to its corresponding acyl chloride, followed by amidation. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and offers practical insights to ensure a successful and safe synthesis.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a sterically hindered amide group, imparts unique chemical properties that are leveraged in the design of biologically active molecules. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This protocol details a robust and well-established method for the preparation of this compound, starting from the commercially available 2,6-dimethylbenzoic acid. The chosen synthetic route involves the activation of the carboxylic acid with thionyl chloride to form the more reactive 2,6-dimethylbenzoyl chloride, which is then reacted with ammonia to yield the desired amide. This two-step approach is favored for its high efficiency and the relative ease of purification of the final product.

Reaction Scheme

The overall synthesis proceeds in two distinct steps:

Step 1: Formation of 2,6-Dimethylbenzoyl Chloride

2,6-Dimethylbenzoic acid is reacted with thionyl chloride (SOCl₂) to produce 2,6-dimethylbenzoyl chloride. This reaction is crucial as it converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride.[1][2][3]

Step 2: Amidation of 2,6-Dimethylbenzoyl Chloride

The freshly prepared 2,6-dimethylbenzoyl chloride is then reacted with aqueous ammonia (NH₃) to form this compound.

Detailed Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2,6-Dimethylbenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Aqueous Ammonia (28-30%)ACS Reagent GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution---
Anhydrous Magnesium Sulfate (MgSO₄)Granular---
Round-bottom flasksVarious sizes---
Reflux condenser------
Magnetic stirrer and stir bars------
Heating mantle------
Dropping funnel------
Ice bath------
Buchner funnel and filter paper------
Rotary evaporator------
Standard laboratory glassware------
Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reagent should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Aqueous ammonia is a corrosive and pungent solution. Handle in a fume hood and wear appropriate PPE.

  • The reaction of thionyl chloride with 2,6-dimethylbenzoic acid generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are toxic and corrosive.[2][4] Ensure the reaction apparatus is equipped with a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize these acidic gases.

  • This compound is harmful if swallowed and causes skin and eye irritation.[5] Avoid inhalation of dust and direct contact with the skin and eyes.[5]

Step-by-Step Procedure

Part A: Synthesis of 2,6-Dimethylbenzoyl Chloride

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylbenzoic acid (5.0 g, 33.3 mmol). Place the flask in a fume hood.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (4.8 mL, 66.6 mmol, 2.0 equivalents) to the flask at room temperature.

  • Reflux: Attach a reflux condenser to the flask and connect the top of the condenser to a gas trap. Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle and stir for 2 hours. The solid 2,6-dimethylbenzoic acid will gradually dissolve as it is converted to the liquid acyl chloride.

  • Monitoring the Reaction: The reaction is typically complete when the evolution of HCl and SO₂ gases ceases.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. This step should be performed with care in a fume hood. The resulting crude 2,6-dimethylbenzoyl chloride is a pale yellow oil and is used directly in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: In a 250 mL Erlenmeyer flask, place concentrated aqueous ammonia (50 mL, ~28-30%) and cool the flask in an ice bath.

  • Addition of Acyl Chloride: While vigorously stirring the cooled ammonia solution, slowly add the crude 2,6-dimethylbenzoyl chloride dropwise using a dropping funnel. A white precipitate of this compound will form immediately.[6][7] The addition should be controlled to prevent the temperature from rising significantly.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold deionized water (3 x 20 mL) to remove any ammonium chloride and excess ammonia.

  • Drying: Dry the purified this compound in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50 °C to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Result
Melting Point 114-116 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 3H, Ar-H), 6.0 (br s, 2H, -NH₂), 2.35 (s, 6H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5 (C=O), 136.0 (Ar-C), 135.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 19.5 (-CH₃)
IR (ATR, cm⁻¹) ~3350 & ~3170 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1470 & ~1380 (C-H bend)

Mechanistic Insights

Formation of 2,6-Dimethylbenzoyl Chloride

The reaction between a carboxylic acid and thionyl chloride is a classic method for the formation of acyl chlorides.[1][2][3] The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[1][4][8] This is followed by the departure of a chloride ion and subsequent elimination of sulfur dioxide and a proton to form the acyl chloride.

G cluster_0 Mechanism of Acyl Chloride Formation 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid Intermediate Intermediate 2,6-Dimethylbenzoic Acid->Intermediate + SOCl₂ 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoyl Chloride Intermediate->2,6-Dimethylbenzoyl Chloride - SO₂ - HCl

Caption: Simplified mechanism for the formation of 2,6-dimethylbenzoyl chloride.

Amidation

The amidation step is a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the 2,6-dimethylbenzoyl chloride is attacked by the nucleophilic nitrogen atom of ammonia. The resulting tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group to form the stable amide product.

G cluster_1 Mechanism of Amidation 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate 2,6-Dimethylbenzoyl Chloride->Tetrahedral Intermediate + NH₃ This compound This compound Tetrahedral Intermediate->this compound - HCl

Caption: Simplified mechanism for the amidation of 2,6-dimethylbenzoyl chloride.

Troubleshooting and Optimization

  • Low Yield of Acyl Chloride: Ensure that the 2,6-dimethylbenzoic acid is completely dry, as any moisture will react with the thionyl chloride. Using a slight excess of thionyl chloride can also drive the reaction to completion.

  • Incomplete Amidation: The reaction of the acyl chloride with ammonia is typically very fast. If a low yield of the amide is obtained, it may be due to the loss of the volatile acyl chloride during the removal of excess thionyl chloride. Ensure this step is performed under controlled vacuum.

  • Product Purity: The primary impurity is likely unreacted 2,6-dimethylbenzoic acid. Washing the crude amide with a saturated solution of sodium bicarbonate can help remove any acidic impurities. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Conclusion

This application note provides a comprehensive and practical guide for the laboratory-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate with a high degree of purity. The inclusion of mechanistic insights and troubleshooting tips further enhances the utility of this guide for both educational and research purposes.

References

The Strategic deployment of 2,6-Dimethylbenzamide as a Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value Proposition of a Sterically Influenced Building Block

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of novel therapeutic agents. Among the myriad of available chemical intermediates, 2,6-dimethylbenzamide emerges as a scaffold of significant strategic value. Its utility transcends that of a simple benzamide, primarily due to the conformational constraints imposed by the ortho-methyl groups. This steric hindrance plays a crucial role in dictating the three-dimensional geometry of the final drug molecule, thereby influencing its binding affinity to biological targets and its overall pharmacokinetic profile.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery campaigns, with a focus on its synthesis, key chemical transformations, and its role in the generation of clinically relevant molecules.

The 2,6-dimethylphenyl moiety is a recurring motif in a variety of pharmacologically active compounds, including those targeting the central nervous system (CNS) and protein kinases.[2][3][4] The presence of the ortho-methyl groups can shield the amide bond from enzymatic degradation, enhancing metabolic stability, and can also force the aromatic ring to adopt a non-planar orientation relative to the amide group, which can be critical for achieving selective interactions with the target protein.[1] Understanding and leveraging these inherent properties of this compound can significantly accelerate the drug discovery process.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource
Molecular FormulaC₉H₁₁NOPubChem
Molecular Weight149.19 g/mol PubChem
Melting Point116 °C[5]
AppearanceWhite solid powder
SolubilitySoluble in polar organic solvents such as ethanol, acetone, and chloroform; slightly soluble in water.[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 3H, Ar-H), 6.0 (br s, 2H, NH₂), 2.35 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (C=O), 136.0 (Ar-C), 135.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 20.0 (CH₃).

  • IR (KBr, cm⁻¹): 3350-3150 (N-H stretch), 1640 (C=O stretch, Amide I), 1600 (N-H bend, Amide II), 1470, 1430 (C=C stretch).

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of high-purity this compound is the first critical step in its utilization as a chemical intermediate. The following protocol details a robust and scalable method starting from 2,6-dimethylbenzoic acid.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amination A 2,6-Dimethylbenzoic Acid B 2,6-Dimethylbenzoyl Chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, DCM, rt D This compound B->D  DCM or THF, 0 °C to rt C Ammonia (aq. or gas) C->D

Caption: Synthesis of this compound from 2,6-Dimethylbenzoic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride [6]

  • To a stirred solution of 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise over 30 minutes. Caution: This reaction releases HCl and SO₂ or CO/CO₂ gas, respectively. Perform in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or quenching a small aliquot with methanol and analyzing by GC-MS.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure.

  • The crude 2,6-dimethylbenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,6-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF, 5-10 volumes) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C. Alternatively, bubble ammonia gas through the solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Starting MaterialProductTypical YieldPurity (by HPLC)
2,6-Dimethylbenzoic AcidThis compound85-95%>98%

Application in Drug Discovery: Key Transformations and Protocols

The primary amide of this compound is a versatile handle for the introduction of various substituents, enabling the exploration of a broad chemical space in the search for new drug candidates. The following sections detail protocols for two of the most common and impactful transformations: N-alkylation and N-arylation.

N-Alkylation: Synthesis of N-Substituted 2,6-Dimethylbenzamides

N-alkylation of this compound is a fundamental step in the synthesis of a wide range of bioactive molecules, including local anesthetics and CNS-active agents.

cluster_0 Reaction Conditions A This compound C N-Alkyl-2,6-dimethylbenzamide A->C B Alkyl Halide (R-X) B->C D Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Heat

Caption: General workflow for the N-alkylation of this compound.

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C. Caution: NaH is highly reactive and flammable. Handle with care.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-2,6-dimethylbenzamide.

Starting MaterialProductTypical Yield
This compoundN-Benzyl-2,6-dimethylbenzamide75-90%
N-Arylation: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the amide nitrogen of this compound and an aryl halide, providing access to a diverse range of N-arylbenzamides, which are prevalent in kinase inhibitors and other targeted therapies.

cluster_0 Catalytic System A This compound C N-Aryl-2,6-dimethylbenzamide A->C B Aryl Halide (Ar-X) B->C D Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene, Dioxane)

Caption: Buchwald-Hartwig N-arylation of this compound.

  • To an oven-dried Schlenk tube, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)-2,6-dimethylbenzamide.

Starting MaterialsProductTypical Yield
This compound, 4-BromoanisoleN-(4-methoxyphenyl)-2,6-dimethylbenzamide60-80%

Case Studies: this compound in Action

The strategic incorporation of the this compound scaffold has been instrumental in the development of several classes of therapeutic agents.

Central Nervous System (CNS) Agents

The lipophilicity and conformational rigidity imparted by the 2,6-dimethylphenyl group make it a valuable component in the design of CNS-penetrant drugs.[2][3] The steric shielding of the amide bond can also reduce susceptibility to metabolic enzymes prevalent in the brain.

  • Anticonvulsants: Derivatives of N-substituted this compound have shown promise as anticonvulsant agents. The fixed orientation of the aromatic ring can lead to enhanced binding to voltage-gated sodium channels, a key target in the treatment of epilepsy.

  • Cognitive Enhancers: The structural features of this compound derivatives have been explored in the development of nootropic agents, where specific spatial arrangements are necessary for interaction with receptors in the brain.

Kinase Inhibitors

In the realm of oncology, kinase inhibitors are a major class of targeted therapeutics. The N-aryl-2,6-dimethylbenzamide scaffold is a common feature in many kinase inhibitors.[7] The non-planar arrangement between the two aromatic rings can enable the molecule to fit into the ATP-binding pocket of kinases in a specific orientation, leading to high potency and selectivity. The amide N-H can also act as a crucial hydrogen bond donor in these interactions.

Conclusion and Future Perspectives

This compound is a powerful and versatile chemical intermediate in drug discovery. Its unique steric and conformational properties provide medicinal chemists with a valuable tool to modulate the physicochemical and pharmacological properties of drug candidates. The robust synthetic routes to this compound and its derivatives, as detailed in this application note, allow for its widespread application in various therapeutic areas. As our understanding of the structural requirements for selective drug-target interactions continues to grow, the strategic use of sterically defined building blocks like this compound will undoubtedly play an increasingly important role in the design of the next generation of medicines.

References

Application Note: Protocols for the N-Alkylation of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated amides are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials. However, their synthesis can be challenging, particularly when using sterically hindered substrates. This application note provides detailed experimental procedures for the N-alkylation of 2,6-dimethylbenzamide, a molecule where the amide nitrogen is significantly shielded by two ortho-methyl groups. We present two robust protocols: a classic method employing a strong base (Sodium Hydride) for complete anion formation, and a modern, milder protocol using Potassium Phosphate that offers broader functional group tolerance. This guide explains the rationale behind reagent selection and procedural steps, offers troubleshooting advice, and includes visual workflows to ensure reproducible success for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Sterically Hindered Amide Alkylation

The amide bond is one of the most stable and prevalent functional groups in chemistry and biology.[1] While amide synthesis via amine and carboxylic acid coupling is well-established, the post-synthetic modification of a pre-existing amide via N-alkylation offers a powerful alternative route to complex molecules.[1] This transformation, however, is not always trivial. The amide N-H proton is weakly acidic, with a pKa typically well above 15, meaning the nitrogen is not inherently nucleophilic.[2] Consequently, the reaction often requires deprotonation to form a more reactive amidate anion for subsequent nucleophilic substitution (SN2) with an alkyl halide.[3]

The substrate at the center of this note, this compound, presents a specific and significant synthetic challenge. The two methyl groups at the ortho positions of the benzene ring sterically hinder the amide functionality. This has two major consequences:

  • Restricted Access: The bulky methyl groups physically block the approach of the alkylating agent to the nitrogen atom.

  • Altered Conformation: The steric strain forces the amide group to twist out of the plane of the aromatic ring, which disrupts π-electron conjugation.[4]

These factors necessitate carefully optimized reaction conditions. This guide provides two validated protocols to address these challenges, catering to different needs for reactivity and substrate compatibility.

Reaction Principles and General Mechanism

The N-alkylation of a primary amide with an alkyl halide is a nucleophilic aliphatic substitution reaction (SN2). The core of the reaction involves the formation of a new Carbon-Nitrogen bond.

Core Mechanism:

  • Deprotonation: A base removes the acidic proton from the primary amide (R-CONH2), generating a highly nucleophilic amidate anion (R-CONH-). The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are traditionally used for quantitative deprotonation.[3][5] Milder bases can also facilitate the reaction under different conditions.[6]

  • Nucleophilic Attack: The amidate anion attacks the electrophilic carbon of an alkyl halide (R'-X), displacing the halide leaving group.

  • Product Formation: The N-alkylated amide is formed.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Amide This compound (Weak Nucleophile) Amidate Amidate Anion (Strong Nucleophile) Amide->Amidate + Base - H-Base⁺ Base Base (e.g., NaH, K₃PO₄) AlkylHalide Alkyl Halide (R'-X) Product N-Alkyl-2,6-dimethylbenzamide Amidate_ref->Product + R'-X - X⁻

Caption: General mechanism for base-mediated N-alkylation of an amide.

Protocol 1: Classic N-Alkylation via Strong Base (NaH)

This protocol is highly effective for simple alkyl halides and when functional group tolerance is not a major concern. The use of sodium hydride ensures nearly complete conversion of the amide to its highly reactive conjugate base.[5]

Causality Behind Choices:

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward.[5][7] It is supplied as a dispersion in mineral oil for safety.[5]

  • Anhydrous THF/DMF: Aprotic solvents are essential as NaH reacts violently with protic sources like water or alcohols.[5] THF and DMF are excellent at solvating the resulting amidate salt.

  • Inert Atmosphere (N2 or Ar): Prevents the reaction of NaH and the amidate anion with atmospheric moisture and oxygen.

Materials and Equipment
Reagent/MaterialPurposeNotes
This compoundStarting MaterialEnsure it is dry.
Sodium Hydride (60% in oil)BaseCaution: Pyrophoric. Handle under inert gas.
Alkyl Halide (e.g., Iodomethane)Alkylating AgentUse a reactive halide (I > Br > Cl).
Anhydrous Tetrahydrofuran (THF)SolventUse from a freshly opened bottle or a solvent purification system.
HexanesWashing AgentTo remove mineral oil from NaH.
Saturated NH4Cl (aq.)Quenching AgentSafely neutralizes any remaining NaH.
Diethyl Ether / Ethyl AcetateExtraction Solvent
BrineWashing Agent
Anhydrous MgSO4 or Na2SO4Drying Agent
Schlenk Flask / 3-Neck FlaskReaction VesselMust be oven-dried before use.
Magnetic Stirrer & Stir BarAgitation
Syringes and NeedlesReagent Transfer
Nitrogen or Argon Gas LineInert Atmosphere
TLC Plates (Silica)Reaction Monitoring
Step-by-Step Experimental Protocol
  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (N2 or Ar).

  • Washing NaH (Optional but Recommended): In the reaction flask under N2, weigh 1.2 equivalents of NaH (60% dispersion). Add anhydrous hexanes via syringe, stir for 5 minutes, then stop stirring and let the NaH settle. Carefully remove the hexanes supernatant via cannula or a syringe. Repeat this wash twice to remove the mineral oil.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the amide) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Amide Addition: Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45-60 minutes. Hydrogen gas evolution should be observed. The mixture will become a cloudy solution or suspension of the sodium amidate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1.1 equivalents of the alkyl halide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The steric hindrance of this compound may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product should have a higher Rf value than the starting amide.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly add saturated aqueous NH4Cl solution dropwise to quench any unreacted NaH. Caution: Vigorous gas evolution will occur.

  • Work-up and Purification: See Section 5.

Protocol 2: Mild N-Alkylation via Potassium Phosphate (K3PO4)

This protocol, adapted from methodology developed by Bahamonde and colleagues, avoids pyrophoric and strongly basic reagents, making it suitable for substrates with sensitive functional groups.[1][8]

Causality Behind Choices:

  • Potassium Phosphate (K3PO4): A moderately basic, inexpensive, and easy-to-handle solid. Its low solubility in acetonitrile is key to the reaction's mildness.[1]

  • Acetonitrile (CH3CN): A polar aprotic solvent that facilitates the SN2 reaction.

  • Tetrabutylammonium Bromide (TBAB): A phase-transfer catalyst that can improve reaction rates by helping to shuttle the amidate anion into the organic phase, although it is not always required.[1]

Materials and Equipment
Reagent/MaterialPurposeNotes
This compoundStarting Material
Potassium Phosphate (K3PO4)BaseAnhydrous grade is preferred but not strictly necessary.
Alkyl Halide (e.g., Benzyl Bromide)Alkylating AgentPrimary bromides and chlorides work well.[1]
Acetonitrile (CH3CN)SolventReagent grade is often sufficient.[1]
Deionized WaterQuenching Agent
Ethyl AcetateExtraction Solvent
BrineWashing Agent
Anhydrous Na2SO4Drying Agent
Screw-Cap Vial or Round-Bottom FlaskReaction Vessel
Magnetic Stirrer & Stir BarAgitation
Heating Block or Oil BathTemperature Control
Step-by-Step Experimental Protocol
  • Setup: To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 eq), potassium phosphate (2.0-3.0 eq), and the alkyl halide (1.2 eq).

  • Solvent Addition: Add acetonitrile (to a concentration of approx. 0.2 M relative to the amide).

  • Reaction: Seal the vial and place it in a pre-heated heating block or oil bath at 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Stir the reaction vigorously for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification: See Section 5.

Experimental_Workflow start Start prep Prepare Glassware (Oven-dry, Inert Gas) start->prep reagents Weigh & Add Reagents (Amide, Base, Solvent) prep->reagents reaction Add Alkylating Agent & Heat if Necessary reagents->reaction monitor Monitor by TLC/GC reaction->monitor monitor->reaction Incomplete workup Quench Reaction monitor->workup Complete extract Aqueous Work-up (Extraction & Washing) workup->extract purify Dry & Concentrate; Purify via Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A generalized workflow for the N-alkylation experiment.

General Product Work-up and Purification

  • Dilution: Dilute the quenched reaction mixture with deionized water and an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkyl-2,6-dimethylbenzamide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (NaH protocol).2. Insufficient temperature or time.3. Poor quality/wet reagents or solvent.4. Unreactive alkyl halide (e.g., alkyl chloride).1. Use fresh NaH or wash it properly.2. Increase reaction temperature and/or time.3. Ensure all reagents and solvents are anhydrous (especially for Protocol 1).4. Switch to a more reactive halide (bromide or iodide).
Formation of Di-alkylated Product The mono-alkylated product is deprotonated and reacts again.Use a stoichiometric amount of the alkylating agent or a slight excess of the amide.[9] Add the alkylating agent slowly to the reaction mixture at a low temperature.
Side Products Observed 1. O-alkylation to form an imino ether.2. Elimination (E2) if using a hindered secondary/tertiary alkyl halide.1. O-alkylation is less common with NaH but can occur. It is generally reversible upon aqueous work-up. Using polar solvents can favor N-alkylation.2. Use a primary or unhindered secondary alkyl halide.
Difficult Purification Co-elution of product with starting material or impurities.Optimize the reaction to drive it to completion.[9] Develop a more effective chromatography method (e.g., try different solvent systems or use a shallower gradient).

References

Application Note: 2,6-Dimethylbenzamide as a Robust Directing Group for Ortho-C–H Functionalization in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The strategic functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative approach in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] A cornerstone of this field is the use of directing groups, which position a transition metal catalyst in proximity to a specific C–H bond, thereby ensuring high levels of regioselectivity.[3] This application note provides an in-depth guide to the use of the 2,6-dimethylbenzamide moiety as a powerful N,O-bidentate directing group for the selective ortho-functionalization of aromatic rings. We will explore the mechanistic underpinnings of this strategy, detail its application in various palladium- and rhodium-catalyzed cross-coupling reactions, and provide validated, step-by-step protocols for researchers in synthetic chemistry and drug development.

The Strategic Advantage of the this compound Directing Group

The benzamide functional group is a widely employed directing group in C–H activation chemistry.[1] The catalyst coordinates in a bidentate fashion to the amide's carbonyl oxygen and nitrogen atoms, forming a stable five- or six-membered metallacycle intermediate.[3] This chelation event brings the catalytic metal center into close proximity to the ortho C–H bonds of the aromatic ring, facilitating their selective cleavage.

The incorporation of methyl groups at the 2- and 6-positions of the benzamide offers distinct advantages:

  • Conformational Rigidity: The steric bulk of the methyl groups helps to lock the amide C-N bond, minimizing rotation and pre-organizing the substrate for efficient cyclometalation.

  • Enhanced Stability: The resulting metallacycle can exhibit increased stability, leading to higher reaction efficiency and yields.

  • Broad Applicability: This directing group has proven effective in a range of important transformations, including the formation of C-C, C-N, and C-O bonds.[4]

General Mechanism: Concerted Metalation-Deprotonation (CMD)

The key C–H activation step typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, particularly with late transition metals like Palladium(II) and Rhodium(III).[5] In this mechanism, the C–H bond is cleaved with the assistance of a base, which accepts the proton simultaneously as the metal forms a new bond with the carbon. This avoids the high energy barrier associated with direct oxidative addition into a strong C–H bond.

CMD_Mechanism substrate_node Substrate (2,6-Dimethylbenzanilide) coordinated_node Coordinated Complex substrate_node->coordinated_node Coordination catalyst_node Pd(OAc)₂ Catalyst [Pd(II)] catalyst_node->coordinated_node metallacycle_node Palladacycle Intermediate (via CMD) coordinated_node->metallacycle_node C-H Activation (+ Base, - HOAc) transmetalation_node Post-Transmetalation Intermediate metallacycle_node->transmetalation_node Transmetalation coupling_node Coupling Partner (e.g., Ar-B(OH)₂) coupling_node->transmetalation_node product_node Ortho-Functionalized Product transmetalation_node->product_node Reductive Elimination [Forms Pd(0)] catalyst_regen_node Regenerated Catalyst [Pd(II)] product_node->catalyst_regen_node Oxidation [Regenerates Pd(II)] catalyst_regen_node->catalyst_node Catalytic Cycle Experimental_Workflow start_node Start: Weigh Reagents setup_node Assemble Reaction in Schlenk Tube start_node->setup_node inert_node Establish Inert Atmosphere (Evacuate/Backfill Ar) setup_node->inert_node solvent_node Add Anhydrous Solvent inert_node->solvent_node reaction_node Heat & Stir (e.g., 110 °C, 24h) solvent_node->reaction_node workup_node Cool, Dilute & Filter reaction_node->workup_node purify_node Concentrate & Purify (Column Chromatography) workup_node->purify_node end_node End: Characterized Product purify_node->end_node

References

Quantitative Analysis of 2,6-Dimethylbenzamide: High-Performance Liquid Chromatography and Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and detailed protocols for the robust quantification of 2,6-Dimethylbenzamide (C₉H₁₁NO, MW: 149.19 g/mol )[1]. As a key intermediate, potential impurity, or metabolite in various chemical and pharmaceutical processes, its accurate measurement is critical for quality control, process optimization, and safety assessment. We present two validated analytical methods: a primary method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control, and an orthogonal method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced selectivity and sensitivity, particularly in complex matrices. The protocols herein are designed with scientific integrity at their core, emphasizing the rationale behind procedural choices and adherence to international validation standards.

Introduction and Analytical Strategy

This compound is an aromatic amide whose presence, even at trace levels, can be significant. For instance, in the manufacturing of an Active Pharmaceutical Ingredient (API), it could be a process-related impurity that must be monitored and controlled to ensure the final product's safety and efficacy. The choice of an analytical method is therefore dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput.

Our strategy is to provide two powerful, complementary methods:

  • RP-HPLC-UV: This technique is the workhorse of pharmaceutical analysis due to its robustness, precision, and suitability for non-volatile and thermally stable compounds like this compound. It is ideal for assay and impurity quantification in bulk drug substances and formulations.

  • GC-MS: This method offers superior specificity and sensitivity. It is particularly advantageous when dealing with complex matrices where co-eluting substances might interfere with UV detection, or when extremely low detection limits are necessary. The mass spectrometer provides structural confirmation, adding a high degree of confidence to the identification and quantification.

Both methods are presented with a framework for validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the procedures are fit for their intended purpose.[2][3]

Method 1: Quantification by RP-HPLC-UV

Principle of the Method

This method separates this compound from other components in a sample using a C18 reversed-phase column. In reversed-phase chromatography, the stationary phase is nonpolar (C18), and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). This compound, being a moderately nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength where the analyte exhibits significant absorbance, ensuring sensitivity.

Detailed Experimental Protocol

2.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (≥98% purity)

  • Sample matrix (e.g., drug substance, plasma, reaction mixture)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.[4][5] The addition of formic acid helps to protonate silanol groups on the column packing, reducing peak tailing and improving peak shape. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 20 µg/mL).[4][5]

2.2.3. Sample Preparation (Liquid-Liquid Extraction Example) This protocol is a general example for extracting the analyte from an aqueous or plasma matrix. The choice of solvent and conditions should be optimized for the specific matrix.

  • Transfer 1.0 mL of the sample into a clean glass tube.

  • Add 3.0 mL of a suitable extraction solvent, such as dichloromethane or ethyl acetate.[5][6]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (lower, if using dichloromethane) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.

Instrumentation and Data Analysis

Table 1: HPLC-UV Chromatographic Conditions

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent A standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle size A general-purpose reversed-phase column providing good resolution and efficiency.
Mobile Phase Acetonitrile:Water (70:30 v/v) + 0.1% Formic Acid Provides adequate retention and good peak shape for the analyte.[4]
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µL A standard volume to balance sensitivity and peak shape.
UV Wavelength 235 nm (or wavelength of max absorbance) Wavelength should be determined by scanning the UV spectrum of the analyte for maximum sensitivity.

| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |

Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis on the curve. The concentration of this compound in the prepared samples is determined by interpolating their peak areas from this calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ref_std Reference Standard stock Stock Solution (1 mg/mL) ref_std->stock Dissolve sample Sample Matrix lle Liquid-Liquid Extraction sample->lle Extract cal_std Calibration Standards stock->cal_std Dilute hplc HPLC System (C18 Column) cal_std->hplc evap Reconstitute lle->evap Evaporate final_sample Final Sample Vial evap->final_sample Filter final_sample->hplc detector UV Detector hplc->detector chromatogram Chromatogram detector->chromatogram curve Calibration Curve (Peak Area vs. Conc) chromatogram->curve Integrate Peaks report Final Report (Quantified Result) curve->report Interpolate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix extract Extract sample->extract LLE with Dichloromethane dry dry extract->dry Dry over Na₂SO₄ concentrate concentrate dry->concentrate Concentrate gc_vial GC Vial concentrate->gc_vial Transfer to Vial gc Gas Chromatograph (Vaporization & Separation) gc_vial->gc ms Mass Spectrometer (Ionization & Detection) gc->ms Elution tic Total Ion Chromatogram ms->tic eic Extracted Ion Chromatogram (SIM) tic->eic Extract Quantifier Ion quant Quantification (vs. Calibration Curve) eic->quant Integrate Peak Validation_Pyramid cluster_foundation Method Foundation cluster_quantitative Core Quantitative Metrics cluster_limits Method Sensitivity cluster_reliability Method Reliability Specificity Specificity (Is it the right analyte?) Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOQ Limit of Quantitation (LOQ) Specificity->LOQ Range Range Linearity->Range Robustness Robustness (Is the method reliable?) Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

References

Application Notes & Protocols: The Strategic Use of 2,6-Dimethylbenzamide in the Synthesis of Novel Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nitrogen-containing heterocycles form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis remains a central focus of modern organic chemistry.[1] 2,6-Dimethylbenzamide is a deceptively simple starting material that offers a unique combination of features for the construction of complex heterocyclic scaffolds. The presence of a tertiary amide, a powerful directing group, flanked by two methyl groups, provides a sterically defined environment and multiple reactive sites. This guide explores the strategic application of this compound, focusing on two primary pathways for novel heterocycle synthesis: Directed Benzylic Metalation for the construction of isoquinolones and a multi-step approach toward substituted quinazolinones. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Part 1: Synthesis of Isoquinolin-1(2H)-ones via Directed Benzylic Metalation

The amide functional group is a well-established Directed Metalation Group (DMG) in organic synthesis.[2][3] In a typical Directed ortho-Metalation (DoM) reaction, the amide coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position of the aromatic ring.[4] However, in the case of this compound, the ortho positions are blocked. This steric hindrance, combined with the increased acidity of the benzylic protons on the flanking methyl groups, redirects the regioselectivity of the lithiation. The organolithium base preferentially abstracts a proton from one of the methyl groups, forming a potent benzylic anion. This nucleophilic intermediate can then be trapped with various electrophiles to initiate a cyclization cascade, yielding the isoquinolone core. This strategy is a powerful adaptation of classical DoM principles.[5][6]

Workflow: Directed Benzylic Metalation and Cyclization

The overall transformation involves three key steps: formation of the benzylic anion, interception with a nitrile or related electrophile, and subsequent intramolecular cyclization to form the heterocyclic ring.

cluster_0 Step 1: Directed Benzylic Metalation cluster_1 Step 2: Electrophilic Trap cluster_2 Step 3: Cyclization & Tautomerization A This compound B Benzylic Anion Intermediate A->B  s-BuLi, TMEDA  THF, -78 °C C Imine Adduct B->C  R-CN (Nitrile) D Substituted Isoquinolin-1(2H)-one C->D  Aqueous Workup (e.g., NH4Cl)  Intramolecular Attack

Caption: Workflow for isoquinolone synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-4,8-dimethylisoquinolin-1(2H)-one

This protocol details the synthesis of a representative isoquinolone using benzonitrile as the electrophile. The methodology is adapted from procedures reported for related 2-methylbenzamides.[5]

1. Reagent and System Preparation:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
  • Maintain the system under a positive pressure of dry nitrogen or argon throughout the reaction.
  • All solvents must be anhydrous. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.

2. Lithiation:

  • Dissolve this compound (1.0 eq) in anhydrous THF (to a concentration of ~0.2 M).
  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq).
  • Cool the solution to -78 °C using a dry ice/acetone bath.
  • Slowly add sec-butyllithium (s-BuLi) (1.4 M in cyclohexane, 2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A deep red or orange color indicates the formation of the benzylic anion.
  • Stir the reaction mixture at -78 °C for 1.5 hours.

3. Electrophilic Quench:

  • In a separate flame-dried flask, prepare a solution of benzonitrile (1.2 eq) in anhydrous THF.
  • Add the benzonitrile solution dropwise to the cold (-78 °C) solution of the benzylic anion.
  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

4. Workup and Cyclization:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the deep color dissipates.
  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
  • Wash the organic layer sequentially with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-phenyl-4,8-dimethylisoquinolin-1(2H)-one.

Data Summary: Scope of Electrophiles
Electrophile (R-CN)Product (R group at C3)Typical Yield RangeReference
BenzonitrilePhenyl85-95%[5]
AcetonitrileMethyl70-80%[5]
IsobutyronitrileIsopropyl~65-75% (may be lower due to sterics)[5]
Dimethylformamide (DMF)Hydrogen (3-unsubstituted)60-70%[5]

Part 2: A Strategic Pathway to Substituted Quinazolinones

Quinazolinones are a privileged class of heterocycles with extensive applications in drug discovery.[7] While direct cyclization of this compound is not feasible, it serves as an excellent starting point for a multi-step synthesis. The strategy involves the introduction of a nitrogen-containing functional group onto the aromatic ring, transforming the scaffold into a classical precursor for quinazolinone synthesis. A common and effective method is nitration followed by reduction to an amine.[8][9] This 2-amino-6-methylbenzamide derivative can then undergo condensation with a one-carbon (C1) synthon to construct the quinazolinone ring.

Synthetic Pathway: From Benzamide to Quinazolinone

This pathway highlights the transformation of the starting material into a versatile intermediate, which is then cyclized to the final heterocyclic product.

A This compound B 2-Methyl-6-nitrobenzamide A->B  HNO₃ / H₂SO₄  (Nitration) C 2-Amino-6-methylbenzamide B->C  H₂, Pd/C or SnCl₂  (Reduction) D Substituted 4-Methylquinazolin-4(3H)-one C->D  RCHO, Oxidant  or R-Orthoester  (Cyclization)

Caption: Multi-step synthesis of quinazolinones.

Experimental Protocol: Synthesis of 2,8-Dimethylquinazolin-4(3H)-one

Part A: Synthesis of 2-Amino-6-methylbenzamide

  • Nitration:

    • Carefully add this compound (1.0 eq) in portions to a stirring solution of concentrated sulfuric acid at 0 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the benzamide solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction at 0-5 °C for 2 hours.

    • Pour the reaction mixture slowly onto crushed ice, causing the nitro-product to precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 2-methyl-6-nitrobenzamide.

  • Reduction:

    • Suspend the 2-methyl-6-nitrobenzamide (1.0 eq) in ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux for 3-4 hours.

    • Cool the reaction to room temperature and carefully basify with a saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~8-9.

    • Extract the product with ethyl acetate, dry the organic layers over Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-6-methylbenzamide, which can often be used in the next step without further purification.

Part B: Cyclocondensation to form 2,8-Dimethylquinazolin-4(3H)-one

This protocol uses an aldehyde and an oxidant, a common method for this transformation.[9]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-amino-6-methylbenzamide (1.0 eq) and acetaldehyde (1.5 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) to facilitate the initial condensation.

  • Oxidative Cyclization:

    • Add an oxidant such as (diacetoxyiodo)benzene (PIDA) (1.2 eq) or molecular iodine (I₂) (1.2 eq) to the mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate (if using iodine).

    • Extract the product into ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization to obtain pure 2,8-dimethylquinazolin-4(3H)-one.

Data Summary: Scope of C1 Synthons for Quinazolinone Synthesis
C1 SynthonReagents/ConditionsProduct (R group at C2)Reference
Aldehydes (RCHO)p-TsOH (cat.), Oxidant (e.g., PIDA, I₂)R[9]
Orthoesters (RC(OEt)₃)Acetic Acid (solvent), RefluxR[7]
Dimethyl Sulfoxide (DMSO)H₂O₂, 100 °CH (unsubstituted)[8]
Formamide (HCONH₂)CuI/L-proline, DMFH (unsubstituted)[10]

References

Application Note: Protocol for the Reduction of 2,6-Dimethylbenzamide to 2,6-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for this conversion, the choice of reducing agent and protocol is highly dependent on the substrate's structure and the presence of other functional groups. This application note provides a detailed protocol for the reduction of the sterically hindered primary amide, 2,6-dimethylbenzamide, to 2,6-dimethylbenzylamine.

The presence of two methyl groups ortho to the amide functionality in this compound presents a significant steric challenge, rendering the carbonyl carbon less accessible to nucleophilic attack. Consequently, a powerful reducing agent is required to effect this transformation efficiently. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, albeit non-selective, hydride-transfer reagent capable of reducing a wide range of functional groups, including sterically hindered amides.[1] This protocol will focus on the use of LAH, detailing the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and product characterization.

Choosing the Right Tool for the Job: Why Lithium Aluminum Hydride?

The selection of lithium aluminum hydride for the reduction of this compound is a deliberate choice driven by the substrate's challenging nature. Amides are inherently less reactive towards nucleophiles than ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. The steric hindrance imposed by the two ortho-methyl groups in this compound further deactivates the carbonyl carbon.

While milder reducing agents like sodium borohydride (NaBH₄) are effective for aldehydes and ketones, they are generally unreactive towards amides.[2] Borane complexes (e.g., BH₃·THF) can reduce amides, but their efficacy with highly hindered primary amides can be limited, sometimes requiring harsh conditions or resulting in low conversions. In contrast, LAH is a sufficiently powerful nucleophilic hydride source to overcome both the electronic and steric barriers presented by this compound, making it the reagent of choice for this transformation.[1]

Reaction Mechanism: The Pathway from Amide to Amine

The reduction of a primary amide with lithium aluminum hydride proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for controlling the reaction and anticipating potential side products.

  • Initial Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate.

  • Coordination and Elimination: The oxygen atom of the tetrahedral intermediate coordinates to the Lewis acidic aluminum species. Subsequently, the nitrogen lone pair facilitates the elimination of the oxygen as a metal aluminate salt, forming a transient iminium ion.

  • Second Hydride Attack: A second equivalent of hydride from LAH then attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product.

  • Work-up: The reaction is quenched by the careful addition of water and a basic solution to neutralize the excess LAH and hydrolyze the aluminum-nitrogen and aluminum-oxygen salts, precipitating aluminum hydroxide and liberating the free amine.

LAH_Reduction_Mechanism Amide This compound Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate 1. Hydride Attack LAH LiAlH₄ LAH->Tetrahedral_Intermediate Amine_Complex Aluminum-Amine Complex LAH->Amine_Complex Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion 2. Elimination of Al-O species Iminium_Ion->Amine_Complex 3. Second Hydride Attack Amine 2,6-Dimethylbenzylamine Amine_Complex->Amine 4. Hydrolysis Workup Aqueous Work-up Workup->Amine

Caption: Mechanism of LAH reduction of a primary amide.

Experimental Protocol

This protocol is designed for the small-scale synthesis of 2,6-dimethylbenzylamine. All operations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. All glassware must be rigorously dried before use.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Lithium Aluminum Hydride (LAH)1.0 M solution in THFe.g., Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrouse.g., Sigma-Aldrich
Sodium sulfate (Na₂SO₄)Anhydrouse.g., Sigma-Aldrich
15% (w/v) Sodium Hydroxide (NaOH)AqueousIn-house preparation
Deionized Water-In-house supply
Hydrochloric Acid (HCl)Concentratede.g., Fisher Scientific
Equipment
  • Round-bottom flasks (dried)

  • Reflux condenser (dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Add_LAH Add LAH solution to anhydrous THF in reaction flask Start->Add_LAH Cool_Flask Cool flask to 0 °C in an ice-water bath Add_LAH->Cool_Flask Add_Amide Slowly add amide solution to LAH suspension Cool_Flask->Add_Amide Prepare_Amide Dissolve this compound in anhydrous THF Prepare_Amide->Add_Amide Warm_Reflux Warm to room temperature, then reflux Add_Amide->Warm_Reflux Monitor_Reaction Monitor reaction by TLC Warm_Reflux->Monitor_Reaction Cool_Down Cool reaction to 0 °C Monitor_Reaction->Cool_Down Quench Careful sequential quenching (Water, NaOH, Water) Cool_Down->Quench Filter Filter the aluminum salts Quench->Filter Extract Extract filtrate with diethyl ether Filter->Extract Dry Dry organic layer with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation or chromatography (if needed) Concentrate->Purify Characterize Characterize the product (NMR, IR, MS) Purify->Characterize End End: 2,6-Dimethylbenzylamine Characterize->End

Caption: Workflow for the LAH reduction of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 20 mL of a 1.0 M solution of LAH in THF (20 mmol).

  • Amide Solution Preparation: In a separate dry flask, dissolve 1.49 g (10 mmol) of this compound in 20 mL of anhydrous THF.

  • Reaction Initiation: Cool the LAH solution to 0 °C using an ice-water bath. Slowly add the this compound solution dropwise from the dropping funnel to the stirred LAH solution over 30 minutes. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane). The reaction is complete when the starting amide spot is no longer visible.

  • Quenching - CRITICAL SAFETY STEP: Cool the reaction mixture to 0 °C in an ice-water bath. EXTREME CAUTION must be exercised during this step as the quenching of excess LAH is highly exothermic and generates hydrogen gas. With vigorous stirring, slowly and dropwise add the following:

    • 0.8 mL of deionized water

    • 0.8 mL of 15% aqueous NaOH solution

    • 2.4 mL of deionized water A granular white precipitate of aluminum salts should form.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. If two layers are present, separate them. Extract the aqueous layer (if any) with diethyl ether (2 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,6-dimethylbenzylamine.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Product Characterization

The identity and purity of the synthesized 2,6-dimethylbenzylamine should be confirmed by standard analytical techniques.

  • Physical Appearance: Colorless to pale yellow liquid.

  • Molecular Weight: 135.21 g/mol .[3]

  • ¹H NMR and ¹³C NMR Spectroscopy: The spectra should be consistent with the structure of 2,6-dimethylbenzylamine. Expected ¹H NMR signals would include singlets for the benzylic protons and the amine protons, a multiplet for the aromatic protons, and a singlet for the methyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for a primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and the disappearance of the amide C=O stretch from the starting material (around 1650 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Safety and Troubleshooting

  • Lithium Aluminum Hydride: LAH reacts violently with water and protic solvents to release flammable hydrogen gas. It is also corrosive. Always handle LAH in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Quenching: The quenching of LAH is the most hazardous step of this procedure. The dropwise addition of water and NaOH solution must be done slowly and with efficient cooling and stirring to control the exothermic reaction.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reflux time, the reaction time can be extended. However, prolonged heating may lead to side product formation. The purity of the LAH solution should also be considered, as it can degrade over time.

  • Difficult Work-up: If the aluminum salts form a gelatinous precipitate that is difficult to filter, adding more diethyl ether and stirring vigorously can help to granulate the solid.

Conclusion

This application note provides a comprehensive and detailed protocol for the reduction of the sterically hindered amide, this compound, to its corresponding amine using lithium aluminum hydride. By carefully following the outlined procedure and adhering to the stringent safety precautions, researchers can successfully synthesize 2,6-dimethylbenzylamine. The principles and techniques described herein are broadly applicable to the reduction of other challenging amide substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Dimethylbenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes and ensure the purity of your final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved through the hydrolysis of 2,6-dimethylbenzonitrile, may appear straightforward but is often plagued by the formation of specific byproducts that can complicate purification and compromise yield and purity. This guide will delve into the common issues, their root causes, and effective solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction to hydrolyze 2,6-dimethylbenzonitrile to this compound is stalling, leaving a significant amount of starting material. What's causing this?

A1: Incomplete conversion is a frequent issue in the hydrolysis of sterically hindered nitriles like 2,6-dimethylbenzonitrile. The two methyl groups ortho to the nitrile group impede the approach of nucleophiles (hydroxide or hydronium ions), thus increasing the activation energy of the reaction.

Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The steric hindrance necessitates more forcing conditions than for unhindered nitriles. You may need to increase the reaction temperature or prolong the reaction time.

  • Inadequate Catalyst Concentration: In acid- or base-catalyzed hydrolysis, the catalyst concentration is crucial. For instance, in sulfuric acid-mediated hydrolysis, a concentration below 90% might not be effective.

  • Phase Transfer Issues: If you are using a biphasic system (e.g., aqueous base and an organic solvent), inefficient mixing or a poor choice of phase-transfer catalyst can limit the reaction rate.

Q2: I'm observing a significant amount of 2,6-dimethylbenzoic acid in my product mixture. How can I prevent this over-hydrolysis?

A2: The formation of 2,6-dimethylbenzoic acid is a classic example of over-hydrolysis, where the desired amide product undergoes a subsequent hydrolysis step. This is particularly common under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid/base).

To mitigate this, consider the following:

  • Milder Reagents: Employing milder reagents can provide a wider window to stop the reaction at the amide stage. For example, the use of potassium hydroxide in tert-butanol is a common method.

  • Careful Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid appear.

  • Controlled Temperature: Maintain the reaction at the lowest effective temperature to favor the formation of the amide over the carboxylic acid.

Q3: Besides the starting material and the carboxylic acid, what other byproducts should I be aware of?

A3: While 2,6-dimethylbenzonitrile and 2,6-dimethylbenzoic acid are the most common impurities, other byproducts can arise depending on your specific reaction conditions. For instance, if using an alcohol as a solvent under acidic conditions, you might form the corresponding ester (e.g., methyl 2,6-dimethylbenzoate if methanol is present). In some cases, trace impurities from the starting 2,6-dimethylbenzonitrile can carry through or react to form new byproducts.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Action Preventative Measure
Incomplete Conversion Increase reaction time and/or temperature. Monitor by TLC/GC/HPLC until starting material is consumed.Optimize reaction conditions (temperature, time, catalyst concentration) using small-scale trials.
Over-hydrolysis to Carboxylic Acid Reduce reaction time and/or temperature. Use a milder hydrolyzing agent.Implement strict reaction monitoring. Consider using a less aggressive catalyst system.
Product Loss During Workup During extraction, ensure the pH is appropriate to keep the amide in the organic phase and the carboxylic acid byproduct in the aqueous phase (if desired). Avoid emulsions.Optimize the extraction protocol. A common method involves dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., NaHCO₃) to remove the acidic byproduct.
Issue 2: Presence of Impurities in Final Product (Post-Purification)
Impurity Identification Method Recommended Action
2,6-Dimethylbenzonitrile (Starting Material) Distinct nitrile peak in IR spectrum (~2220-2260 cm⁻¹). Different retention time in GC/HPLC.Recrystallization is often effective. Alternatively, a column chromatography step may be necessary.
2,6-Dimethylbenzoic Acid Broad O-H stretch in IR spectrum (~2500-3300 cm⁻¹). Can be identified by a shift in retention time in HPLC after derivatization (e.g., methylation).Wash a solution of the product in a water-immiscible organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.

Experimental Protocols

Protocol: Hydrolysis of 2,6-Dimethylbenzonitrile using KOH in t-BuOH

This protocol is designed to minimize over-hydrolysis.

  • To a solution of 2,6-dimethylbenzonitrile (1.0 eq) in tert-butanol, add powdered potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux (around 80-85 °C).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add water to dissolve the salts and then evaporate the tert-butanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain the pure product.

Visualizing Byproduct Formation

The primary challenge in the synthesis of this compound via nitrile hydrolysis is controlling the reaction to favor the amide product over the carboxylic acid byproduct. The following diagram illustrates this competitive reaction pathway.

Byproduct_Formation cluster_reactants Reactants cluster_products Products 2,6-Dimethylbenzonitrile 2,6-Dimethylbenzonitrile This compound This compound 2,6-Dimethylbenzonitrile->this compound Hydrolysis (Desired Pathway) 2,6-Dimethylbenzoic_Acid 2,6-Dimethylbenzoic_Acid This compound->2,6-Dimethylbenzoic_Acid Over-hydrolysis (Byproduct Pathway)

Caption: Competitive hydrolysis pathways in this compound synthesis.

Troubleshooting Workflow

When faced with an impure product, a systematic approach to purification is necessary. The following workflow outlines the decision-making process for removing the most common byproducts.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, GC, NMR) Check_Acid Is 2,6-Dimethylbenzoic Acid Present? Start->Check_Acid Base_Wash Perform Aqueous Base Wash (e.g., NaHCO₃) Check_Acid->Base_Wash Yes Check_SM Is 2,6-Dimethylbenzonitrile (Starting Material) Present? Check_Acid->Check_SM No Base_Wash->Check_SM Recrystallize Recrystallization Check_SM->Recrystallize Yes Pure_Product Pure this compound Check_SM->Pure_Product No, Purity OK Column Column Chromatography Recrystallize->Column If Purity Still Low Recrystallize->Pure_Product Column->Pure_Product

Caption: Workflow for the purification of crude this compound.

Technical Support Center: Purification of Crude 2,6-Dimethylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of crude 2,6-Dimethylbenzamide via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful purification of your target compound. Our focus is on providing practical, field-tested insights grounded in solid scientific principles.

Introduction: The Rationale for Recrystallization of this compound

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, a white crystalline solid with a melting point of 136 °C, selecting the appropriate solvent is paramount to achieving high purity and yield.[1] The presence of the amide functional group and the aromatic ring with two methyl substituents dictates its solubility characteristics, making it generally soluble in organic solvents.[1]

This guide will walk you through the intricacies of selecting the right solvent, optimizing the recrystallization process, and troubleshooting common issues you may encounter.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, offering probable causes and actionable solutions.

Issue 1: Crude this compound Fails to Dissolve Completely in the Hot Solvent.

  • Probable Cause 1: Insufficient Solvent Volume. The most straightforward reason is that the amount of solvent is not enough to dissolve the amount of crude product at the solvent's boiling point.

    • Solution: Add small portions of the hot solvent sequentially until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the final yield.

  • Probable Cause 2: Inappropriate Solvent Choice. The selected solvent may simply not be a good solvent for this compound, even at elevated temperatures.

    • Solution: Consult the solvent selection table below and consider a more polar solvent or a mixed solvent system. A small-scale solubility test with a few milligrams of your crude product in different solvents can save significant time and material.

  • Probable Cause 3: Presence of Insoluble Impurities. The crude product may contain impurities that are insoluble in the chosen solvent.

    • Solution: If the majority of the product has dissolved and only a small amount of solid remains, this is likely an insoluble impurity. Perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Issue 2: No Crystals Form Upon Cooling, or Very Few Crystals Are Obtained.

  • Probable Cause 1: The Solution is Too Dilute. An excessive amount of solvent was used to dissolve the crude product, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Reheat the solution and gently boil off some of the solvent to increase the concentration of this compound. Once the volume is reduced, allow the solution to cool again.

  • Probable Cause 2: Supersaturation Without Nucleation. The solution is supersaturated, but there are no nucleation sites to initiate crystal growth.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If available, add a tiny crystal of pure this compound ("seed crystal") to the cooled solution. This will provide a template for crystal growth.

  • Probable Cause 3: Inappropriate Solvent Choice. The solvent is too good at keeping the this compound in solution, even at low temperatures.

    • Solution: Consider using a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature.

Issue 3: The Product "Oils Out" Instead of Forming Crystals.

  • Probable Cause 1: The Solution is Too Concentrated. The concentration of this compound is so high that its solubility is exceeded above its melting point.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of the hot solvent to decrease the concentration slightly and then allow it to cool slowly.

  • Probable Cause 2: Cooling is Too Rapid. If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will separate as a supercooled liquid.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote slower cooling.

  • Probable Cause 3: High Impurity Content. Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a simple filtration or a wash with a suitable solvent, to remove some of the impurities before recrystallization. If the impurities are colored, a charcoal treatment of the hot solution may be beneficial.

Issue 4: The Recrystallized Product is Still Impure.

  • Probable Cause 1: Impurities Co-crystallized with the Product. This can happen if the impurities have similar solubility properties to this compound or if crystallization occurred too rapidly.

    • Solution: Repeat the recrystallization process, ensuring slow cooling to allow for the formation of purer crystals. Using a different solvent system may also be effective.

  • Probable Cause 2: Incomplete Removal of Mother Liquor. The surfaces of the crystals are coated with the impurity-rich mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Common impurities often stem from the starting materials and side reactions of the synthesis. These can include:

  • Unreacted 2,6-dimethylbenzoic acid: This can be removed by washing the crude product with a dilute solution of sodium bicarbonate.

  • Unreacted 2,6-dimethylbenzoyl chloride: This is often hydrolyzed to 2,6-dimethylbenzoic acid during workup and can be removed as described above.

  • Side-products from the amidation reaction: Depending on the synthetic route, other related amides or byproducts could be present.

Q2: How do I choose the best solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure (an aromatic amide), moderately polar to polar solvents are good starting points. A mixed solvent system, often a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, can also be very effective.

Q3: Can I use a rotary evaporator to speed up the crystallization process?

A3: While a rotary evaporator is excellent for removing solvent to recover the crude solid if the recrystallization fails, it is generally not recommended for the crystallization step itself. Rapid removal of the solvent will lead to the rapid precipitation of the solid, which can trap impurities. Slow cooling is crucial for obtaining high-purity crystals.

Q4: My recrystallized product has a wide melting point range. What does this indicate?

A4: A broad melting point range is a strong indication that the sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. Further recrystallization may be necessary.

Experimental Protocols & Data

Solvent Selection for Recrystallization of this compound

The following table provides a guide for selecting a suitable solvent system. The solubilities are qualitative estimates based on the chemical structure and general principles.

SolventPolarityExpected Solubility of this compound (at 25 °C)Expected Solubility of this compound (at boiling point)Comments
WaterHighVery LowLowUnlikely to be a good single solvent, but could be used as an anti-solvent in a mixed system.
EthanolHighModerateHighA good candidate for a single-solvent recrystallization.
Ethyl AcetateMediumModerateHighAnother good candidate for a single-solvent recrystallization.
TolueneLowLowModerateMay be a suitable solvent, particularly for removing more polar impurities.
HexaneVery LowVery LowLowLikely a poor solvent, but could be used as an anti-solvent with a more polar solvent.
Protocol 1: Single-Solvent Recrystallization of this compound (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or a hot plate with a water bath) with gentle swirling to dissolve the solid. Continue adding small portions of hot ethanol until the solid is just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization of this compound (Example: Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol/water mixture of the same approximate composition to wash the crystals.

Visualizing the Workflow and Troubleshooting

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_outcome Outcome start Crude this compound choose_solvent Choose Solvent/System start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A streamlined workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_issues Common Issues cluster_solutions Potential Solutions start Start Recrystallization no_crystals No/Few Crystals Form start->no_crystals Problem oiling_out Product Oils Out start->oiling_out Problem impure_product Product Still Impure start->impure_product Problem concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Cause: Too Dilute induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Cause: No Nucleation slow_cool Cool More Slowly oiling_out->slow_cool Cause: Rapid Cooling add_solvent Add More 'Good' Solvent oiling_out->add_solvent Cause: Too Concentrated rerun Repeat Recrystallization impure_product->rerun Cause: Co-crystallization wash_properly Wash Crystals Properly impure_product->wash_properly Cause: Inadequate Washing

Caption: A troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this challenging sterically hindered amidation.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound presents a classic challenge in organic chemistry: the formation of an amide bond adjacent to bulky ortho substituents. The two methyl groups on the phenyl ring of 2,6-dimethylbenzoic acid sterically hinder the approach of the amine nucleophile to the activated carboxylic acid derivative. This often leads to low yields, incomplete reactions, and the formation of unwanted side products. This guide will equip you with the knowledge to overcome these obstacles and successfully synthesize your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound typically starts from 2,6-dimethylbenzoic acid. The primary challenge is the activation of the carboxylic acid to facilitate the reaction with an amine. The most common strategies include:

  • Conversion to Acyl Chloride: This is a traditional and often effective method. The carboxylic acid is first converted to the more reactive 2,6-dimethylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an amine.[1]

  • Use of Coupling Reagents: These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. For sterically hindered substrates, more potent coupling reagents are often required. Common choices include carbodiimides (like DCC or EDC) often with additives, and uronium/aminium salts like HATU.[2][3]

Q2: I am getting a very low yield when trying to synthesize this compound. What are the likely causes and how can I improve it?

A2: Low yields in this synthesis are most commonly due to the steric hindrance from the two ortho-methyl groups. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The steric bulk slows down the reaction rate significantly.

    • Solution: Increase the reaction time and/or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4] For particularly stubborn reactions, gentle heating (e.g., to 40-50°C) may be necessary, but be mindful of potential side reactions.[2]

  • Poor Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered 2,6-dimethylbenzoic acid.

    • Solution: Switch to a more powerful coupling reagent. For instance, HATU is known for its high coupling efficiency, especially for challenging substrates.[2][3] Alternatively, converting the carboxylic acid to the acyl chloride with thionyl chloride can be a more forceful activation method.[5][6]

  • Side Reactions: The activated carboxylic acid intermediate can react with other nucleophiles present or decompose.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate back to the carboxylic acid. When using coupling reagents like carbodiimides, the formation of an N-acylurea byproduct can be a significant issue. Adding 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[7]

Q3: I am observing unreacted 2,6-dimethylbenzoic acid in my final product. How can I remove it?

A3: The presence of unreacted starting material is a common issue. Here are effective purification strategies:

  • Aqueous Wash: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic 2,6-dimethylbenzoic acid, forming the water-soluble sodium salt, which will partition into the aqueous layer. The neutral this compound will remain in the organic layer.

  • Recrystallization: If the product is a solid, recrystallization is an excellent purification technique. The choice of solvent is critical. You are looking for a solvent system where the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles. A mixed solvent system, such as ethanol/water or isopropanol/water, is often a good starting point for aromatic amides.[8]

Q4: What are the characteristic NMR signals I should look for to confirm the formation of this compound and identify common impurities?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing your product and identifying impurities.

  • This compound:

    • ¹H NMR: You should expect to see a singlet for the two equivalent methyl groups (around δ 2.3 ppm), signals for the aromatic protons, and broad signals for the amide N-H protons.

    • ¹³C NMR: Look for the characteristic carbonyl carbon signal of the amide (typically in the range of δ 165-175 ppm), signals for the aromatic carbons, and a signal for the methyl carbons.[9]

  • Common Impurities:

    • 2,6-Dimethylbenzoic Acid: The most noticeable difference will be the presence of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum (typically > δ 10 ppm).

    • Solvents: Residual solvents from the reaction or workup are common impurities. You can find tables of NMR chemical shifts for common laboratory solvents to help identify them.[10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance preventing nucleophilic attack. 3. Hydrolysis of activated intermediate.1. Use a more powerful coupling reagent (e.g., HATU) or convert to the acyl chloride. 2. Increase reaction time and/or temperature. Monitor reaction progress. 3. Use anhydrous reagents and solvents.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of the amine.1. See "Low or No Product Formation" above. 2. Use a slight excess (1.1-1.2 equivalents) of the amine.
Formation of an "Oily" Product Instead of a Solid 1. Presence of impurities lowering the melting point. 2. The product itself is an oil at room temperature.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, purify by column chromatography. 2. Purify by column chromatography.
Product Contaminated with Byproducts from Coupling Reagent 1. Formation of N-acylurea (with carbodiimides). 2. Water-soluble byproducts.1. Add HOBt to the reaction. The urea byproduct can sometimes be removed by filtration if it is insoluble. 2. Perform an aqueous workup (washing with water, dilute acid, and/or dilute base).

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride

This method involves the conversion of 2,6-dimethylbenzoic acid to its acyl chloride, followed by reaction with ammonia.

Step 1: Formation of 2,6-Dimethylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethylbenzoic acid (1 equivalent).

  • In a well-ventilated fume hood, carefully add an excess of thionyl chloride (SOCl₂, e.g., 2-3 equivalents).

  • Heat the mixture to reflux and stir for 1-2 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2,6-dimethylbenzoyl chloride is often used directly in the next step.

Step 2: Amidation of 2,6-Dimethylbenzoyl Chloride

  • In a separate flask, prepare a concentrated solution of aqueous ammonia.

  • Cool the ammonia solution in an ice bath.

  • Slowly add the crude 2,6-dimethylbenzoyl chloride to the cold, stirred ammonia solution. The reaction is exothermic, so maintain a low temperature.

  • A white precipitate of this compound should form. Continue stirring for an additional 15-30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Protocol 2: One-Pot Synthesis using HATU as a Coupling Reagent

This protocol is a milder, one-pot procedure that is often effective for sterically hindered substrates.

  • In a round-bottom flask, dissolve 2,6-dimethylbenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents).

  • Add HATU (1.1 equivalents) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (e.g., a solution of ammonia in an organic solvent, or an amine, 1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2]

Visualizations

Reaction Workflow: Synthesis via Acyl Chloride

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU - Tetramethylurea HATU HATU Amine R'-NH₂ Amide Amide (R-CO-NHR') Active_Ester->Amide + R'-NH₂ HOAt HOAt

References

side reactions to avoid during the synthesis of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this sterically hindered amide, providing in-depth troubleshooting advice and optimized protocols.

I. Understanding the Challenges: Steric Hindrance

The synthesis of this compound is a classic example of the challenges posed by steric hindrance in organic chemistry. The two methyl groups ortho to the carbonyl group impede the approach of nucleophiles, making standard amidation reactions sluggish and prone to side reactions.[1][2][3][4] This guide will explore the common synthetic routes and provide strategies to mitigate these steric effects.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound directly from 2,6-dimethylbenzoic acid and ammonia, but the yield is very low. What is happening?

A1: Direct thermal condensation of a carboxylic acid and an amine (or ammonia) to form an amide is often inefficient, especially with sterically hindered substrates like 2,6-dimethylbenzoic acid.[5] The primary issue is that amines are basic and carboxylic acids are acidic, leading to an acid-base reaction that forms a stable ammonium carboxylate salt.[6] While heating this salt can drive off water to form the amide, the high temperatures required can lead to decomposition and other side reactions. The steric hindrance from the two ortho-methyl groups on the benzoic acid further disfavors the nucleophilic attack by ammonia on the carbonyl carbon.[2][3][4]

Q2: What are the most common synthetic routes to prepare this compound?

A2: The two most prevalent and reliable methods for synthesizing this compound are:

  • From 2,6-Dimethylbenzoyl Chloride: This involves converting 2,6-dimethylbenzoic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting 2,6-dimethylbenzoyl chloride is then reacted with ammonia or an ammonia source.

  • From 2,6-Dimethylbenzonitrile: This route involves the partial hydrolysis of 2,6-dimethylbenzonitrile.[7][8] This method can be effective but requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid.[9][10]

Troubleshooting Specific Side Reactions

Q3: During the synthesis from 2,6-dimethylbenzonitrile, I am getting a significant amount of 2,6-dimethylbenzoic acid as a byproduct. How can I prevent this?

A3: This is a classic case of over-hydrolysis. The hydrolysis of a nitrile to an amide is an intermediate step in the hydrolysis to a carboxylic acid.[10] Because this compound is also susceptible to hydrolysis, harsh reaction conditions (e.g., strong acid or base at high temperatures) will inevitably lead to the formation of the corresponding carboxylic acid.[7][11]

Troubleshooting Steps:

  • Milder Reaction Conditions: Employ milder conditions for the hydrolysis. For base-catalyzed hydrolysis, using a reagent like potassium hydroxide (KOH) with careful temperature control can favor the amide.[9] Acid-catalyzed hydrolysis can also be used, but again, temperature and reaction time are critical.[8]

  • Use of Peroxide: A mild and effective method for converting nitriles to amides is the use of alkaline hydrogen peroxide.[9] The reaction with urea-hydrogen peroxide (UHP) in an alkaline solution is a good alternative.[9]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting nitrile is consumed to minimize the formation of the carboxylic acid.

Q4: When preparing 2,6-dimethylbenzoyl chloride, the product is a dark oil and gives a poor yield of the amide in the next step. What could be the cause?

A4: The formation of a dark-colored acyl chloride often indicates decomposition or side reactions during its synthesis.

Troubleshooting Steps:

  • Purity of Reagents: Ensure that the 2,6-dimethylbenzoic acid is pure and dry. The presence of water can lead to side reactions with thionyl chloride. Also, use freshly distilled thionyl chloride.

  • Temperature Control: The reaction with thionyl chloride is typically performed under reflux.[12] However, excessive heating can cause decomposition. Maintain a gentle reflux.

  • Removal of Excess Reagent: It is crucial to remove all excess thionyl chloride after the reaction is complete, as it can react with the ammonia in the subsequent step. This is typically done by distillation under reduced pressure.[12]

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.

Q5: My amidation reaction with 2,6-dimethylbenzoyl chloride and ammonia is sluggish, and I'm observing unreacted starting material. How can I improve the reaction rate?

A5: The steric hindrance of the two ortho-methyl groups can significantly slow down the nucleophilic attack of ammonia on the acyl chloride.[1][2][3][4]

Troubleshooting Steps:

  • Choice of Ammonia Source: Instead of bubbling ammonia gas, using a solution of ammonia in a suitable solvent (e.g., dioxane, THF, or concentrated aqueous ammonia) can provide a higher effective concentration of the nucleophile.

  • Temperature: While low temperatures are often used initially to control the exothermicity of the reaction, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) can help drive it to completion.[13]

  • Use of a Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, care must be taken as this can also promote side reactions.

III. Optimized Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dimethylbenzonitrile via Partial Hydrolysis

This protocol focuses on the controlled hydrolysis of 2,6-dimethylbenzonitrile to minimize the formation of the carboxylic acid byproduct.

Materials:

  • 2,6-Dimethylbenzonitrile

  • Potassium hydroxide (KOH)

  • tert-Butanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylbenzonitrile in tert-butanol.

  • Add a solution of potassium hydroxide in water to the flask.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the tert-butanol under reduced pressure.

  • Add diethyl ether and water to the residue and transfer to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis of this compound from 2,6-Dimethylbenzoic Acid via the Acyl Chloride

This two-step protocol is often more reliable for sterically hindered substrates.

Part A: Synthesis of 2,6-Dimethylbenzoyl Chloride Materials:

  • 2,6-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

Procedure:

  • To a solution of 2,6-dimethylbenzoic acid in anhydrous toluene, add thionyl chloride dropwise at room temperature.[12]

  • Heat the reaction mixture to reflux for 2 hours.[12]

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2,6-dimethylbenzoyl chloride as an oil.[12] This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of this compound Materials:

  • Crude 2,6-Dimethylbenzoyl chloride

  • Concentrated ammonium hydroxide

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Dissolve the crude 2,6-dimethylbenzoyl chloride in DCM and cool the solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide to the stirred solution. An exothermic reaction will occur, and a white precipitate of this compound will form.

  • Continue stirring vigorously for 30 minutes.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

IV. Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound and Key Side Reaction

G cluster_0 Route 1: From 2,6-Dimethylbenzoic Acid cluster_1 Route 2: From 2,6-Dimethylbenzonitrile A 2,6-Dimethylbenzoic Acid B 2,6-Dimethylbenzoyl Chloride A->B + SOCl₂ C This compound B->C + NH₃ E This compound D 2,6-Dimethylbenzonitrile D->E H₂O, H⁺ or OH⁻ (Controlled) F 2,6-Dimethylbenzoic Acid E->F H₂O, H⁺ or OH⁻ (Excess/Harsh)

Caption: Synthetic routes to this compound and a major side reaction.

Diagram 2: Troubleshooting Logic for Low Amide Yield

G Start Low Yield of This compound Q1 Which synthetic route was used? Start->Q1 Route1 From Acyl Chloride Q1->Route1 Acyl Chloride Route2 From Nitrile Q1->Route2 Nitrile Hydrolysis Prob1 Problem: Incomplete Amidation Route1->Prob1 Prob2 Problem: Over-hydrolysis Route2->Prob2 Sol1 Solution: - Increase reaction time/temp - Use conc. NH₃ source Prob1->Sol1 Sol2 Solution: - Milder conditions (e.g., KOH/t-BuOH) - Use H₂O₂ method - Monitor reaction closely Prob2->Sol2

Caption: Troubleshooting flowchart for low yields in this compound synthesis.

V. Quantitative Data Summary

ParameterRoute 1: Acyl ChlorideRoute 2: Nitrile HydrolysisKey Consideration
Typical Yield Good to Excellent (70-90%)Moderate to Good (50-80%)Route 1 is generally higher yielding for this substrate.
Reaction Time 4-6 hours (total)2-4 hoursNitrile hydrolysis can be faster but requires careful monitoring.
Temperature 0°C to RefluxRefluxPrecise temperature control is crucial for nitrile hydrolysis.
Key Reagents SOCl₂, NH₄OHKOH or H₂SO₄, H₂OReagent purity is critical for the acyl chloride route.
Primary Side Product Unreacted Starting Material2,6-Dimethylbenzoic AcidMitigation strategies are outlined in the troubleshooting section.

VI. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from --INVALID-LINK--

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from --INVALID-LINK--

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What are the synthesis and applications of 2,6-Dimethylbenzoic acid?. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines. Retrieved from --INVALID-LINK--

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. Retrieved from --INVALID-LINK--

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from --INVALID-LINK--

  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing the Purity of Synthesized 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 2,6-Dimethylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in achieving high purity for this compound. Our goal is to equip you with the expertise and practical insights necessary to overcome purification hurdles and ensure the integrity of your research.

Introduction: The Challenge of Purifying this compound

This compound is a crucial building block in various synthetic pathways. However, its synthesis is often accompanied by the formation of structurally similar impurities that can be challenging to remove. These impurities can arise from incomplete reactions, side reactions, or the degradation of starting materials. Achieving high purity is paramount for its application in pharmaceutical and materials science, where even trace impurities can significantly impact downstream processes and final product efficacy. This guide will walk you through systematic approaches to identify and eliminate these impurities, ensuring a final product of the highest quality.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: After my synthesis, I suspect the presence of unreacted 2,6-dimethylbenzoic acid in my crude product. How can I confirm this and remove it effectively?

A1: The presence of unreacted carboxylic acid is a common issue.

  • Confirmation: The most straightforward method for confirmation is Thin Layer Chromatography (TLC) analysis. Spot your crude product alongside a standard of 2,6-dimethylbenzoic acid on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The unreacted acid will appear as a separate, more polar spot. Additionally, a broad peak in the O-H stretch region (around 3000 cm⁻¹) of an infrared (IR) spectrum can indicate the presence of a carboxylic acid.

  • Removal Strategy: Acid-Base Extraction. This is a highly effective technique for removing acidic impurities from a neutral compound like an amide.[1][2] The principle lies in the differential solubility of the acidic impurity in its neutral and salt forms.[3]

    • Mechanism: By washing an organic solution of your crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate), the 2,6-dimethylbenzoic acid is deprotonated to form its water-soluble sodium salt.[4] This salt will partition into the aqueous layer, while the neutral this compound remains in the organic layer.

    • Why it works: The fundamental principle is that ionic salts are generally soluble in water, whereas neutral organic molecules are more soluble in organic solvents.[2] This allows for a clean separation.

Q2: My final product has a lower than expected melting point and the NMR spectrum shows some unidentified aromatic peaks. What could be the cause and how do I purify it further?

A2: A depressed melting point and extra aromatic signals strongly suggest the presence of isomeric or related aromatic impurities. The melting point of pure this compound is approximately 136°C.[5][6]

  • Potential Impurities: Depending on the synthetic route, these could be isomers (e.g., 2,5-dimethylbenzamide or 3,5-dimethylbenzamide) or byproducts from side reactions.

  • Purification Strategy 1: Recrystallization. This is the primary method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.

    • Solvent Selection: A mixed solvent system, such as ethanol and water, can be effective.[7] The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy, followed by a few drops of hot ethanol to redissolve the precipitate. Slow cooling should then yield pure crystals.

  • Purification Strategy 2: Column Chromatography. If recrystallization is ineffective due to very similar solubilities of the compound and impurities, column chromatography is the next logical step.[8]

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, you can achieve a good separation of this compound from its impurities.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7] This often happens if the solution is too concentrated or if it cools too quickly.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of the primary solvent (the one in which the compound is more soluble) to slightly decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[7]

    • Scratching the inside of the flask with a glass rod at the solution's surface can help induce crystallization by providing nucleation sites.

Q4: I'm struggling with low recovery after recrystallization. What are the common pitfalls?

A4: Low yield is a frequent problem in recrystallization. Here are some likely causes:

  • Using too much solvent: This is the most common mistake. An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Incomplete precipitation: Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.

Detailed Experimental Protocols

Here are step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove acidic impurities, such as unreacted 2,6-dimethylbenzoic acid.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent's density relative to water). Drain the lower aqueous layer.[1]

  • Repeat: Repeat the wash with the sodium bicarbonate solution one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification via Recrystallization

This protocol outlines a general procedure for recrystallizing this compound.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a pair) until the solid just dissolves. Use a boiling stick or magnetic stirrer to ensure even heating and prevent bumping.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a solvent pair, add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the first solvent to make it clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[9] Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification via Column Chromatography

This is an advanced technique for separating compounds with similar polarities.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

  • Fraction Pooling: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the highly purified product.

Data Presentation

The following table summarizes the key physical properties of this compound and a common starting material impurity for quick reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₁₁NO149.19136
2,6-Dimethylbenzoic AcidC₉H₁₀O₂150.17115-117

Data sourced from ChemicalBook and PubChem.[5][6][10]

Visualizations

The following diagrams illustrate the workflows for the purification processes.

G cluster_0 Acid-Base Extraction Workflow A Crude Product (in Organic Solvent) B Add NaHCO3 (aq) & Shake A->B C Separate Layers B->C D Aqueous Layer (Contains Acid Salt) C->D Discard E Organic Layer (Contains Amide) C->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter & Evaporate F->G H Pure this compound G->H

Caption: Workflow for removing acidic impurities.

G cluster_1 Recrystallization Workflow R1 Crude Solid R2 Dissolve in Minimal Hot Solvent R1->R2 R3 Slow Cooling to Room Temperature R2->R3 R4 Cool in Ice Bath R3->R4 R5 Vacuum Filtration R4->R5 R6 Wash with Ice-Cold Solvent R5->R6 R7 Dry Crystals R6->R7 R8 Pure Crystalline Product R7->R8

Caption: General steps for purification by recrystallization.

Analytical Characterization for Purity Assessment

To confirm the purity of your final product, a combination of analytical techniques is recommended:

  • Melting Point Analysis: A sharp melting point at or very near the literature value (136°C) is a good indicator of high purity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. The spectrum of pure this compound should be free of extraneous peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of a sample.[11] A single, sharp peak at the expected retention time indicates a high degree of purity.

By employing these troubleshooting strategies, detailed protocols, and analytical methods, researchers can confidently improve the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

Technical Support Center: Scale-Up of 2,6-Dimethylbenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Dimethylbenzamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and practical solutions to common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your development work.

Section 1: Overview of Synthetic Strategies

The production of this compound (C₉H₁₁NO) typically proceeds through one of two primary synthetic routes. The choice of route often depends on the available starting materials, scale, and desired purity profile.

  • The Acyl Chloride Pathway: This is the most common and robust method for scale-up. It involves a two-step process starting from 2,6-dimethylbenzoic acid. The carboxylic acid is first activated by converting it to the more reactive 2,6-dimethylbenzoyl chloride, which is then reacted with an ammonia source to form the final amide.

  • The Nitrile Hydrolysis Pathway: This route begins with 2,6-dimethylbenzonitrile. The nitrile group is hydrolyzed, typically under acidic or basic conditions, to yield the primary amide. While effective, controlling the hydrolysis to stop at the amide stage without proceeding to the carboxylic acid can be a challenge.[1]

This guide will primarily focus on the challenges associated with the more prevalent Acyl Chloride Pathway.

Section 2: Troubleshooting Guide for the Acyl Chloride Pathway

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis and scale-up.

Starting Material and Reagent Issues

Question: My synthesis from 2,6-dimethylbenzoyl chloride resulted in a low yield and significant contamination with 2,6-dimethylbenzoic acid. What is the likely cause and how can I prevent this?

Answer: This is a classic problem caused by the hydrolysis of the highly reactive 2,6-dimethylbenzoyl chloride starting material.[2][3] The acyl chloride readily reacts with any available water, reverting to the corresponding carboxylic acid.

Causality:

  • Reagent Quality: The 2,6-dimethylbenzoyl chloride may have degraded during storage due to moisture ingress.

  • Reaction Conditions: The presence of water in your solvents or reaction atmosphere is the primary culprit.

Troubleshooting Protocol:

  • Reagent Verification: Before use, check the quality of the 2,6-dimethylbenzoyl chloride. A fresh or newly distilled reagent is recommended.[3]

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Solvent Purity: Use anhydrous solvents. If you are using solvents from a previously opened bottle, consider using a fresh, sealed bottle or drying the solvent using appropriate methods (e.g., molecular sieves).

  • Post-Reaction Purification: If benzoic acid contamination persists, it can be removed during the work-up. After the reaction, dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base, such as a 2-5% sodium bicarbonate solution. The acidic 2,6-dimethylbenzoic acid will be deprotonated and extracted into the aqueous layer, while the neutral this compound product remains in the organic phase.[3][4]

Reaction Control and Execution

Question: The amidation reaction is sluggish, showing incomplete conversion even after extended reaction times. Why is this happening and how can I drive the reaction to completion?

Answer: The slow reaction rate is primarily due to the steric hindrance caused by the two methyl groups at the ortho positions (positions 2 and 6) of the benzoyl group. These bulky groups physically obstruct the approach of the ammonia nucleophile to the electrophilic carbonyl carbon.

Causality:

  • Steric Hindrance: The ortho-methyl groups significantly slow down the kinetics of the nucleophilic acyl substitution.

  • Insufficient Temperature: The reaction may lack the necessary activation energy at lower temperatures to overcome the steric barrier.

Troubleshooting Protocol:

  • Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction by TLC or HPLC to find the optimal temperature that increases the reaction rate without causing significant degradation or side-product formation.

  • Stoichiometry Control: Use a slight excess of the ammonia source to help drive the equilibrium towards the product side according to Le Châtelier's principle.

  • Extended Reaction Time: Given the steric hindrance, a longer reaction time is often necessary. Ensure you monitor the reaction to confirm it has reached completion and is not stalling.

  • Catalyst Introduction: While not always necessary, the use of a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts can sometimes accelerate the amidation reaction, even with ammonia.

Workflow for Acyl Chloride Pathway

Start Start: 2,6-Dimethylbenzoic Acid Step1 Step 1: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride Conditions: Anhydrous, optional catalyst (DMF) Start->Step1 Activation Intermediate Intermediate: 2,6-Dimethylbenzoyl Chloride Step1->Intermediate Step2 Step 2: Amidation Reagent: Ammonia (aq. or gas) Conditions: Controlled temperature (exothermic) Intermediate->Step2 Nucleophilic Attack Crude Crude Product Mixture Step2->Crude Step3 Step 3: Work-up & Isolation - Quench - Phase Separation - Basic Wash (e.g., NaHCO₃) - Evaporation Crude->Step3 Isolated Isolated Crude Solid Step3->Isolated Step4 Step 4: Purification Method: Recrystallization Solvent Screening: e.g., Water, Ethanol/Water, Toluene Isolated->Step4 Final Final Product: Pure this compound Step4->Final

Caption: General experimental workflow for the synthesis of this compound via the acyl chloride intermediate.

Work-up, Isolation, and Purification

Question: During scale-up, I'm struggling with product isolation. The crude product is oily and difficult to crystallize. What can I do?

Answer: The transition from a clean laboratory-scale crystallization to a bulk process can be challenging. "Oiling out" or the formation of an impure, low-melting eutectic mixture is a common scale-up issue.

Causality:

  • Impurity Profile: Small amounts of impurities that were insignificant at the lab scale can have a major impact on the bulk crystallization process by depressing the melting point and interfering with crystal lattice formation.

  • Solvent Effects: Residual solvents from the reaction or work-up can act as an "anti-solvent" or, conversely, keep the product in solution.

  • Cooling Rate: Uncontrolled, rapid cooling during large-scale operations often leads to oiling out instead of controlled crystallization.

Troubleshooting Protocol:

  • Impurity Analysis: Before attempting crystallization, take a sample of the crude material and analyze it (e.g., by HPLC or NMR) to understand the impurity profile. This will inform your purification strategy.

  • Solvent Screening for Recrystallization: The key to good crystallization is finding the right solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Protocol: In parallel vials, test the solubility of your crude oil in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at reflux. A good candidate will show a significant solubility difference.

    • Anti-Solvent Method: Alternatively, dissolve the crude oil in a good solvent (e.g., ethanol) and then slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., water) until turbidity persists. Heat to redissolve, then cool slowly.

  • Controlled Cooling: For bulk crystallizations, slow, controlled cooling is critical. Use a jacketed reactor with a programmable temperature controller to ramp down the temperature gradually.

  • Seeding: If you have a small amount of pure, crystalline this compound, use it to seed the supersaturated solution at the appropriate temperature. This provides a template for crystal growth and can prevent oiling out.

Table 1: Common Impurities and Removal Strategies

Impurity NameLikely SourceRecommended Analytical MethodPrimary Removal Method
2,6-Dimethylbenzoic AcidHydrolysis of acyl chloride; Incomplete conversionHPLC, Acid-Base TitrationAcid-Base Extraction during work-up[4]
Residual Solvents (e.g., Toluene, THF)Reaction or Work-upGC-MS, NMRHigh Vacuum Evaporation, Recrystallization
Unreacted 2,6-Dimethylbenzoyl ChlorideIncomplete amidationHPLC, GC-MSQuenching during work-up, Basic Wash

Troubleshooting Decision Tree: Low Product Purity

Start Start: Low Purity of This compound CheckAcid Analyze for 2,6-Dimethylbenzoic Acid (e.g., by HPLC) Start->CheckAcid AcidPresent Acid is a major impurity CheckAcid->AcidPresent Yes AcidAbsent Acid is not the main issue CheckAcid->AcidAbsent No CauseHydrolysis Cause: Hydrolysis of Acyl Chloride Intermediate AcidPresent->CauseHydrolysis CheckOther Analyze for other impurities (e.g., NMR, GC-MS) AcidAbsent->CheckOther SolutionWash Solution 1: Introduce basic wash (e.g., NaHCO₃) during work-up CauseHydrolysis->SolutionWash SolutionAnhydrous Solution 2: Ensure strictly anhydrous reaction conditions CauseHydrolysis->SolutionAnhydrous OtherPresent Other impurities identified (e.g., starting material, byproducts) CheckOther->OtherPresent SolutionRecrystal Solution: Optimize recrystallization. Perform solvent screening. OtherPresent->SolutionRecrystal SolutionChroma Advanced Solution: Consider column chromatography for high purity material. OtherPresent->SolutionChroma

Caption: A decision tree for troubleshooting low purity in this compound synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound using thionyl chloride? A1: The primary hazards involve the reagents and byproducts.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All additions must be done slowly and with efficient cooling in a well-ventilated fume hood or reactor system.

  • Off-Gassing: The reaction of 2,6-dimethylbenzoic acid with thionyl chloride generates significant amounts of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. On a large scale, this gas must be safely vented and neutralized through a scrubber system (e.g., containing a sodium hydroxide solution).

  • Exotherms: Both the formation of the acyl chloride and the subsequent amidation reaction are exothermic.[3] Scale-up requires a reactor with adequate cooling capacity and temperature monitoring to prevent a thermal runaway.

Q2: How can I effectively monitor the reaction progress during scale-up? A2: In-process controls (IPCs) are crucial for scale-up.

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. A simple co-spot of your starting material, an aliquot of the reaction mixture, and a reference standard of the product can tell you if the starting material is being consumed.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. Develop a stability-indicating HPLC method that can separate the starting material, intermediate, product, and key impurities.[5] This allows you to track the reaction progress accurately and make informed decisions about when to stop the reaction.

Q3: What are the best practices for storing 2,6-dimethylbenzoyl chloride to prevent degradation? A3: Due to its moisture sensitivity, 2,6-dimethylbenzoyl chloride must be stored under anhydrous conditions. Keep it in a tightly sealed container, preferably with a sealant like parafilm around the cap. Storing it in a desiccator or a dry box under an inert atmosphere is ideal. Always handle the reagent quickly and reseal the container promptly.

References

preventing hydrolysis of 2,6-Dimethylbenzamide during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Experimental Workup

Welcome to the technical support center for 2,6-Dimethylbenzamide. This guide, curated by our Senior Application Scientists, provides in-depth technical assistance to address a common challenge encountered during the synthesis and purification of this sterically hindered amide: unwanted hydrolysis during the workup procedure. Our goal is to equip you with the foundational knowledge and practical protocols to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low yields of this compound after my reaction workup, and I suspect hydrolysis. What makes this compound susceptible to this side reaction?

A1: While amides are generally stable functional groups, they can undergo hydrolysis to the corresponding carboxylic acid (2,6-dimethylbenzoic acid) and amine (ammonia in this case) under both acidic and basic conditions, a reaction that is often accelerated by heat.[1][2] The hydrolysis of this compound is influenced by the steric hindrance provided by the two ortho-methyl groups. These groups twist the amide functional group out of the plane of the benzene ring, which can affect the electronic conjugation between the aromatic ring and the amide.[3]

Under acidic conditions , the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][4] In basic conditions , a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that can then collapse, cleaving the C-N bond.[1][5]

Although steric hindrance can sometimes slow down hydrolysis, prolonged exposure to harsh pH conditions during an aqueous workup can still lead to significant product loss.

Q2: What are the tell-tale signs of this compound hydrolysis in my crude product?

A2: The primary indicator of hydrolysis is the presence of 2,6-dimethylbenzoic acid as a significant impurity in your isolated product. You can typically detect this by:

  • Thin Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the amide. It is often more polar and will appear as a separate spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You will observe characteristic peaks for 2,6-dimethylbenzoic acid, most notably a carboxylic acid proton signal (typically a broad singlet downstream, >10 ppm in ¹H NMR) and distinct aromatic and methyl signals that differ slightly from your desired amide product.

  • Low Yield: A lower than expected yield of the purified this compound is a strong quantitative indicator of product loss, potentially due to hydrolysis.

Q3: Which workup conditions should I absolutely avoid to prevent hydrolysis?

A3: To maintain the integrity of your this compound, it is crucial to avoid the following during your workup:

  • Strong Acids: Washing with strong acidic solutions (e.g., 1M HCl or stronger) should be avoided or performed with extreme caution and for a minimal duration.[6]

  • Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization or extraction is highly discouraged as they can significantly accelerate base-catalyzed hydrolysis.[6]

  • Elevated Temperatures: Performing extractions or concentrating your product at high temperatures will increase the rate of hydrolysis. Keep all workup steps, including rotary evaporation, at or below room temperature if possible.[6]

  • Prolonged Aqueous Contact: Minimize the time your organic solution containing the amide is in contact with aqueous layers, regardless of the pH.

Troubleshooting Guide: Optimizing Your Workup

This section provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound.

Issue: Significant formation of 2,6-dimethylbenzoic acid impurity.
Potential Cause Recommended Solution Scientific Rationale
Acidic Reaction Conditions Neutralize the reaction mixture in situ before quenching with water. Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6][7]Amides are most stable at a neutral pH. Neutralizing any excess acid before adding water minimizes the time the amide is exposed to hydrolytic acidic conditions. Sodium bicarbonate is a weak base and is less likely to promote base-catalyzed hydrolysis compared to stronger bases.[6]
Basic Reaction Conditions Neutralize the reaction mixture with a mild acid like dilute citric acid or ammonium chloride (NH₄Cl) solution.Similar to acidic conditions, bringing the pH closer to neutral before extraction is key. Strong acids should be avoided.
Harsh Aqueous Washes Replace washes with strong acids or bases with a wash using saturated aqueous sodium bicarbonate, followed by a brine (saturated NaCl) wash.[7]Sodium bicarbonate helps to remove any residual acidic impurities without creating a strongly basic environment. The brine wash helps to break up emulsions and remove bulk water from the organic layer.[7]
High Temperatures Conduct all aqueous workup steps at low temperatures (0-5 °C) by using an ice bath. Concentrate the final organic solution at a reduced temperature on a rotary evaporator.[6]The rate of chemical reactions, including hydrolysis, is temperature-dependent. Lowering the temperature significantly slows down the rate of hydrolysis.[6]
Visualizing the Hydrolysis Mechanism

The following diagram illustrates the pathways for both acid- and base-catalyzed hydrolysis of this compound. Understanding these mechanisms is key to designing a successful workup protocol.

hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_acid This compound ProtonatedAmide Protonated Amide (O-protonated) Amide_acid->ProtonatedAmide + H₃O⁺ Tetrahedral_acid Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_acid + H₂O Products_acid 2,6-Dimethylbenzoic Acid + NH₄⁺ Tetrahedral_acid->Products_acid - H₃O⁺ Amide_base This compound Tetrahedral_base Tetrahedral Intermediate Amide_base->Tetrahedral_base + OH⁻ Carboxylate 2,6-Dimethylbenzoate Tetrahedral_base->Carboxylate - NH₂⁻ Products_base 2,6-Dimethylbenzoic Acid + NH₃ Carboxylate->Products_base + H₃O⁺ (acid workup)

Caption: Acid- and base-catalyzed hydrolysis of this compound.

Recommended Workup Protocol to Prevent Hydrolysis

This protocol is designed to minimize contact with harsh pH conditions and elevated temperatures.

Step-by-Step Methodology:

  • Reaction Quenching and Neutralization:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.[6][7]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times with fresh solvent to ensure complete recovery.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (to remove any remaining acid).

      • Brine (saturated aqueous NaCl) to remove excess water and aid in layer separation.[7]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-40°C. [6]

  • Purification:

    • If further purification is needed, recrystallization is often a suitable method for amides.[8] Consider solvents like ethanol or acetonitrile.

Visual Workflow for a Mild Workup

workup_workflow Start Reaction Mixture Cool Cool to 0-5 °C Start->Cool Neutralize Neutralize with sat. NaHCO₃ (pH 7-8) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Bicarb Wash with sat. NaHCO₃ Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purify (e.g., Recrystallization) Concentrate->Purify End Pure this compound Purify->End

References

Technical Support Center: Optimization of Solvent and Temperature for 2,6-Dimethylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,6-Dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amidation reaction. The steric hindrance presented by the two ortho-methyl groups on the benzene ring introduces unique challenges that require careful consideration of reaction parameters, particularly solvent and temperature. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound, providing explanations grounded in chemical principles.

Q1: Why is the synthesis of this compound more challenging than that of unsubstituted benzamide?

A1: The primary challenge lies in the steric hindrance caused by the two methyl groups at the ortho positions (positions 2 and 6) of the benzene ring. These bulky groups partially block the electrophilic carbonyl carbon of the carboxylic acid or its activated derivatives (like an acyl chloride). This steric shield makes it more difficult for the nucleophilic amine (or ammonia) to attack the carbonyl carbon, thus slowing down the reaction rate and often requiring more forcing conditions (e.g., higher temperatures or more reactive reagents) compared to the synthesis of a simple benzamide.[1]

Q2: What are the most common starting materials for synthesizing this compound?

A2: The most common precursors are 2,6-dimethylbenzoic acid or its more reactive derivative, 2,6-dimethylbenzoyl chloride.[2][3][4] 2,6-dimethylbenzoic acid can be used in direct amidation reactions, often requiring a coupling agent or high temperatures to drive off water.[5][6] 2,6-dimethylbenzoyl chloride is generally more reactive and can undergo amidation under milder conditions.[3][4]

Q3: How does temperature generally affect the amidation reaction for this compound?

A3: Temperature is a critical parameter. Generally, increasing the reaction temperature accelerates the rate of reaction, which can be beneficial for overcoming the steric hindrance of the 2,6-dimethyl substitution.[6][7] However, excessively high temperatures can lead to the formation of byproducts and decomposition of both reactants and products.[6][8] For direct thermal condensation of the carboxylic acid and amine, temperatures above 160°C may be required.[5] When using more reactive intermediates like acyl chlorides, the reaction is often exothermic, and cooling might be necessary to control the reaction rate and minimize side reactions.[7][9]

Q4: What is the role of the solvent in the synthesis of this compound?

A4: The solvent plays multiple roles in this reaction. It dissolves the reactants, facilitates heat transfer, and can influence the reaction mechanism and rate. For reactions involving polar intermediates, a polar solvent is often beneficial. In some cases, the solvent can also act as a base to neutralize acidic byproducts, such as HCl generated when using an acyl chloride.[10] For instance, pyridine can be used as both a solvent and a base.[3][10] The choice of an appropriate solvent is crucial for maximizing yield and minimizing side reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Insufficient reaction temperature: The steric hindrance of the 2,6-dimethyl groups may require higher activation energy. 2. Incomplete reaction: The reaction may not have been allowed to run for a sufficient amount of time.[11] 3. Poor quality of starting materials: The presence of moisture can hydrolyze acyl chloride starting materials.[9] 4. Use of a non-optimal solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the reaction.1. Systematically increase the reaction temperature: Monitor the reaction by TLC to find the optimal temperature that increases the rate without significant byproduct formation.[6] 2. Increase the reaction time: Allow the reaction to proceed for a longer duration, monitoring its progress.[11] 3. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents, especially when working with acyl chlorides.[11] 4. Screen different solvents: Test a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, pyridine).[10][12]
Formation of Byproducts 1. Hydrolysis of acyl chloride: If 2,6-dimethylbenzoyl chloride is used as a starting material, it can react with trace amounts of water to form 2,6-dimethylbenzoic acid.[9] 2. Side reactions at high temperatures: Excessive heat can lead to decomposition or unwanted side reactions.[6][8] 3. Diacylation: If the reaction conditions are not carefully controlled, a diacylated byproduct can sometimes form.[13]1. Maintain anhydrous conditions: Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] 2. Optimize the temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate.[7] 3. Control stoichiometry: Avoid using a large excess of the acylating agent.[13]
Product is Impure 1. Presence of unreacted starting materials: Incomplete conversion will leave starting materials in the product mixture.[11] 2. Contamination with byproducts: As mentioned above, byproducts can co-purify with the desired product. 3. Difficult purification: The product and impurities may have similar polarities, making separation by chromatography challenging.[9]1. Drive the reaction to completion: Use a slight excess of the aminating agent or increase the reaction time and/or temperature.[11] 2. Optimize the workup procedure: A wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities like 2,6-dimethylbenzoic acid.[13] 3. Consider recrystallization: If column chromatography is not effective, recrystallization from a different solvent system can be a powerful purification technique.[9]

Experimental Protocols

Below are detailed, step-by-step methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis from 2,6-Dimethylbenzoyl Chloride

This method is often preferred due to the higher reactivity of the acyl chloride.

  • Preparation of 2,6-Dimethylbenzoyl Chloride: In a fume hood, add 2,6-dimethylbenzoic acid to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Slowly add thionyl chloride (SOCl₂) (approximately 2-3 equivalents). Heat the mixture to reflux and stir for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,6-dimethylbenzoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude 2,6-dimethylbenzoyl chloride in an appropriate anhydrous solvent (e.g., THF or dichloromethane) in a separate flask under an inert atmosphere. Cool the solution in an ice bath. Slowly add a solution of the amine (e.g., concentrated aqueous ammonia or a primary/secondary amine in a suitable solvent) dropwise with vigorous stirring. The reaction is often exothermic, so maintain a low temperature during the addition.[9]

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Once complete, quench the reaction with water.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with a dilute acid (if a basic amine was used), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[9]

Protocol 2: Direct Amidation from 2,6-Dimethylbenzoic Acid

This method avoids the preparation of the acyl chloride but may require more forcing conditions.

  • Reaction Setup: In a high-pressure reaction vessel, combine 2,6-dimethylbenzoic acid, the amine, and a suitable high-boiling solvent (e.g., toluene or xylene). For direct thermal amidation, a dehydrating agent or a setup for azeotropic removal of water (e.g., a Dean-Stark apparatus) is often necessary.[12][14]

  • Heating: Heat the reaction mixture to a high temperature (often >160°C) and maintain it for several hours to overnight.[5] The progress of the reaction should be monitored by TLC or another suitable analytical technique.

  • Work-up and Purification: After the reaction has cooled to room temperature, dilute the mixture with an appropriate organic solvent. Wash the organic layer sequentially with a dilute acid, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by column chromatography or recrystallization.

Data Presentation

The choice of solvent can significantly impact the reaction outcome. The following table summarizes the properties of common solvents used in amidation reactions.

Solvent Boiling Point (°C) Dielectric Constant Notes
Tetrahydrofuran (THF)667.5Good for dissolving many organic compounds; can be used for reactions at moderate temperatures.
Acetonitrile8237.5A polar aprotic solvent that can be effective in boron-mediated amidations.[12]
Dichloromethane (DCM)409.1A common solvent for reactions involving acyl chlorides at low to moderate temperatures.[15]
Toluene1112.4A non-polar solvent often used for azeotropic removal of water in direct amidations at higher temperatures.[12]
Pyridine11512.4Can act as both a solvent and a base to neutralize acidic byproducts.[10]
N,N-Dimethylformamide (DMF)15336.7A high-boiling polar aprotic solvent that can be useful for challenging reactions.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of this compound synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_workup Workup & Purification 2_6_Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid Activation Activation (e.g., with SOCl₂) 2_6_Dimethylbenzoic_Acid->Activation Pathway 1 Amidation Amidation 2_6_Dimethylbenzoic_Acid->Amidation Pathway 2 (Direct Amidation) Amine_or_Ammonia Amine or Ammonia Amine_or_Ammonia->Amidation Activation->Amidation Quench_and_Extract Quench & Extract Amidation->Quench_and_Extract Wash Wash (Acid/Base/Brine) Quench_and_Extract->Wash Dry_and_Concentrate Dry & Concentrate Wash->Dry_and_Concentrate Purification Purification (Recrystallization/Chromatography) Dry_and_Concentrate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

G Start Low Yield of This compound Check_Temp Is Reaction Temperature Sufficient? Start->Check_Temp Increase_Temp Increase Temperature Systematically Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Reagents Are Reagents and Solvents Anhydrous? Check_Time->Check_Reagents Yes Increase_Time->Check_Reagents Use_Anhydrous Use Anhydrous Conditions Check_Reagents->Use_Anhydrous No Check_Solvent Is the Solvent Optimal? Check_Reagents->Check_Solvent Yes Use_Anhydrous->Check_Solvent Screen_Solvents Screen a Range of Solvents Check_Solvent->Screen_Solvents No End Improved Yield Check_Solvent->End Yes Screen_Solvents->End

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Characterization of Impurities in 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,6-Dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the identification, quantification, and control of impurities. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This resource consolidates field-proven methodologies and regulatory considerations to help you navigate the complexities of impurity analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in this compound, grounded in regulatory standards and analytical best practices.

Q1: What are the typical sources and types of impurities in this compound?

A1: Impurities in any API, including this compound, are broadly classified by regulatory bodies like the International Council for Harmonisation (ICH).[1][4] They can originate at various stages of the manufacturing process or during storage.[3][5]

  • Organic Impurities: These are the most common and can be process-related or degradation products.

    • Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents. For this compound (C₉H₁₁NO), common synthesis routes can introduce specific impurities. For example, if synthesized from 2,6-dimethylbenzoyl chloride, residual starting material or the corresponding benzoic acid (from hydrolysis) could be present.[6]

    • Degradation Products: These arise from the storage or handling of the drug substance. Amide hydrolysis, leading to the formation of 2,6-dimethylbenzoic acid, is a potential degradation pathway. Oxidation can also lead to other related substances.[5]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis, or materials leached from manufacturing equipment.[3]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[1][3] Their control is mandated by the ICH Q3C guideline.[1][7]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][8] These thresholds are based on the Maximum Daily Dose (MDD) of the API.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [1][8]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[1]

  • Identification Threshold: The level above which an impurity's structure must be determined.[8]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[8]

Q3: Which analytical techniques are considered the gold standard for impurity profiling of this compound?

A3: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary technique for separating and quantifying organic impurities.[3] A reversed-phase HPLC method with UV detection is the most common starting point.

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), MS is the definitive tool for identifying unknown impurities by providing molecular weight and fragmentation data.[3][4][9] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity.[10]

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile organic compounds, making it the standard for quantifying residual solvents (as per ICH Q3C).[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated impurities.[3][12] It is often used to confirm the structure of a newly identified impurity.[13]

Part 2: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is central to impurity analysis, but achieving optimal separation can be challenging. This section provides solutions to common problems encountered during the analysis of this compound samples.

Q4: My chromatogram shows poor resolution between the main this compound peak and a closely eluting impurity. How can I improve the separation?

A4: Achieving adequate resolution is critical for accurate quantification. Poor resolution is typically addressed by systematically optimizing chromatographic parameters. The key is to alter the selectivity (α) or efficiency (N) of the separation.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must influence one or more of these parameters. Changing the mobile phase composition or stationary phase chemistry has the most significant impact on selectivity.

Step-by-Step Protocol:

  • Optimize Mobile Phase Strength: If using a gradient, adjust the slope. A shallower gradient increases the separation time between peaks. For isocratic methods, systematically decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) to increase the retention and potentially improve resolution.

  • Modify Mobile Phase pH (for ionizable compounds): Although this compound is neutral, impurities may be acidic (e.g., 2,6-dimethylbenzoic acid) or basic. Adjusting the mobile phase pH with a suitable buffer can change the ionization state of an impurity, dramatically altering its retention time and improving selectivity.[14]

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter elution patterns, a phenomenon known as changing selectivity.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next logical step. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve peak efficiency.[15] However, it can also change selectivity, so it should be tested systematically (e.g., in 5 °C increments).

HPLC_Optimization Start Poor Peak Resolution Adjust_Mobile_Phase Adjust Mobile Phase Strength (Gradient Slope / % Organic) Start->Adjust_Mobile_Phase Check1 Resolution Adequate? Adjust_Mobile_Phase->Check1 Change_Solvent Change Organic Modifier (e.g., ACN to MeOH) Check1->Change_Solvent No End Resolution Achieved Check1->End Yes Check2 Resolution Adequate? Change_Solvent->Check2 Change_Column Select Different Column Chemistry (e.g., C18 to Phenyl-Hexyl) Check2->Change_Column No Check2->End Yes Check3 Resolution Adequate? Change_Column->Check3 Adjust_Temp Optimize Column Temperature Check3->Adjust_Temp No Check3->End Yes End_Fail Consult Specialist Adjust_Temp->End_Fail

Caption: Workflow for optimizing HPLC peak resolution.

Q5: I am observing significant peak tailing for the this compound peak. What are the likely causes and solutions?

A5: Peak tailing can compromise integration accuracy and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

Table 2: Troubleshooting HPLC Peak Tailing

Potential CauseExplanationRecommended Solution
Secondary Silanol Interactions Free silanol groups on the silica backbone can interact with polar parts of the analyte, causing tailing.[14] This is more common with older or lower-purity silica columns.Use a high-purity, end-capped column. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask the silanols, or lower the mobile phase pH (e.g., to <3) to suppress silanol ionization.[14]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak shape.Dilute the sample and reinject.[16] If sensitivity is an issue, use a column with a larger internal diameter or higher loading capacity.
Column Contamination/Void Contaminants strongly binding to the column inlet or a void (a physical gap in the packing material) can distort the peak flow path.First, try flushing the column with a strong solvent.[17] If this fails, reverse the column (if permitted by the manufacturer) and flush it. If a void is suspected, the column likely needs to be replaced.[18]
Extra-Column Effects Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[18]Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to a minimum. Ensure all fittings are properly connected without creating dead volume.

Part 3: Impurity Identification and Structural Elucidation

Identifying an unknown impurity is a critical step mandated by regulatory agencies once the identification threshold is crossed.[8]

Q6: My HPLC analysis shows a consistent unknown impurity above the 0.10% identification threshold. What is the workflow for identifying it?

A6: Identifying an unknown requires a systematic investigation combining chromatographic and spectroscopic techniques.

Causality: The goal is to gather enough evidence to propose a chemical structure with high confidence. This is done by determining the impurity's molecular weight, elemental formula, and key structural fragments, and then piecing them together.

Step-by-Step Protocol:

  • Literature and Process Review: First, review the synthesis pathway of this compound. Hypothesize potential structures based on known side reactions, unreacted intermediates, or degradation pathways.[19]

  • LC-MS Analysis for Molecular Weight: Analyze the sample using LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak. Using a high-resolution instrument (e.g., Q-TOF or Orbitrap) will yield an accurate mass, which can be used to predict the elemental formula.[9]

  • MS/MS Fragmentation for Structural Clues: Perform a tandem MS (MS/MS) experiment on the impurity's molecular ion. The resulting fragmentation pattern provides information about the molecule's substructures. For example, a neutral loss of 17 Da (NH₃) or 44 Da (CONH₂) could suggest modifications related to the amide group.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject the this compound sample to stress conditions (acid, base, oxidation, heat, light). If the peak increases under a specific condition, it provides clues to its formation mechanism and structure.

  • Isolation and NMR Analysis: If the structure is still ambiguous, the impurity may need to be isolated using preparative HPLC. A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) on the isolated compound will provide definitive structural confirmation.[13][20]

  • Confirmation with a Reference Standard: The final step is to confirm the proposed structure by either purchasing or synthesizing a reference standard of the impurity and comparing its retention time and mass spectra to the unknown peak.

Impurity_ID_Workflow Start Unknown Peak > Identification Threshold Review Review Synthesis & Literature Start->Review LCMS LC-MS Analysis (Accurate Mass) Review->LCMS Formula Propose Elemental Formula LCMS->Formula MSMS MS/MS Fragmentation Analysis Formula->MSMS Fragments Identify Structural Fragments MSMS->Fragments Hypothesize Hypothesize Structure Fragments->Hypothesize Forced_Deg Forced Degradation Studies Forced_Deg->Hypothesize Isolate Isolate Impurity (Prep HPLC) Hypothesize->Isolate Compare Compare tR and Spectra Hypothesize->Compare NMR NMR Structural Elucidation (1H, 13C, 2D) Isolate->NMR Confirm Confirm Structure NMR->Confirm Synthesize Synthesize Reference Standard Confirm->Synthesize Synthesize->Compare Final_ID Final Identification Compare->Final_ID

Caption: Workflow for unknown impurity identification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dimethylbenzamide: The Interplay of Steric Hindrance and Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the chemical reactivity of 2,6-Dimethylbenzamide with other common benzamides, such as the parent benzamide and its N,N-dimethylated analog. We will dissect the structural and electronic factors that govern its unique behavior, supported by mechanistic principles and experimental design considerations for researchers in drug development and organic synthesis.

Part 1: Structural and Electronic Foundations of Reactivity

The reactivity of an amide is fundamentally tied to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This interaction imparts a partial double bond character to the C-N bond, reduces the electrophilicity of the carbonyl carbon, and generally renders amides less reactive than other carboxylic acid derivatives.

The Archetypal Benzamide: A Planar, Stabilized System

In a simple benzamide, the amide functional group (–CONH₂) is coplanar with the benzene ring. This planarity is crucial as it allows for maximum overlap between the p-orbitals of the carbonyl group, the nitrogen atom, and the aromatic π-system. This extended conjugation provides significant resonance stabilization, making the amide bond robust and relatively difficult to hydrolyze.[1]

The Impact of Ortho-Substitution in this compound

The defining feature of this compound is the presence of two methyl groups flanking the amide functionality. These ortho-substituents introduce severe steric strain, forcing the amide group to twist out of the plane of the aromatic ring.[2] This loss of coplanarity has profound consequences for the molecule's reactivity.

  • Interruption of π-Conjugation: The twist disrupts the orbital overlap between the amide group and the benzene ring.[2] This significantly reduces the resonance stabilization that is characteristic of planar amides.

  • Increased Ground-State Energy: By sacrificing resonance stabilization, the molecule exists at a higher ground-state energy level compared to its planar counterparts. According to transition state theory, a higher-energy reactant often leads to a lower activation energy for subsequent reactions, potentially accelerating reactions like hydrolysis.[3]

  • Localized Amide Character: The electronic communication between the aromatic ring and the amide is diminished. The amide group behaves more like an isolated, aliphatic amide, with the C-N bond having less double-bond character. This facilitates rotation around the C-N bond.[4]

The following diagram illustrates the steric clash that leads to the non-planar conformation of this compound.

G cluster_0 Benzamide (Planar) cluster_1 This compound (Twisted) b_ring Benzene Ring b_amide Amide Group (-CONH2) b_ring->b_amide Coplanar (Max Resonance) dmb_ring Benzene Ring dmb_amide Amide Group (-CONH2) dmb_ring->dmb_amide Twisted (Resonance Lost) dmb_me Ortho-Methyl Groups dmb_me->dmb_amide Steric Clash

Caption: Steric hindrance in this compound vs. planar Benzamide.

Part 2: Comparative Reactivity in Hydrolysis

Amide hydrolysis is a benchmark reaction for assessing reactivity.[5] The reaction can proceed under acidic or basic conditions, typically involving the nucleophilic attack of water or a hydroxide ion at the carbonyl carbon.[6]

General Mechanism of Base-Catalyzed Amide Hydrolysis

The alkaline hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism. The key step is the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion (or its protonated form, ammonia/amine), which is typically the rate-determining step.[7]

G start Benzamide + OH⁻ ts1 Tetrahedral Intermediate [R-C(O⁻)(OH)-NH₂] start->ts1 Nucleophilic Attack (Rate-Determining Step) ts2 Intermediate Collapse ts1->ts2 Proton Transfer products Carboxylate + Amine ts2->products Leaving Group Expulsion

Caption: General mechanism for base-catalyzed amide hydrolysis.

The Dichotomy of Steric Effects in Hydrolysis

When considering this compound, two opposing steric effects must be analyzed:

  • Steric Hindrance to Nucleophilic Attack: The bulky ortho-methyl groups can physically shield the carbonyl carbon, impeding the approach of the nucleophile (H₂O or OH⁻). This effect, in isolation, would be expected to decrease the rate of hydrolysis. Such rate retardation by ortho-substituents is a well-documented phenomenon in many related systems, such as the acid-catalyzed hydrolysis of ortho-substituted benzamides.[8]

  • Ground-State Destabilization (Rate Acceleration): As previously discussed, the steric strain from the ortho-methyl groups forces the amide out of planarity, reducing resonance stabilization.[2] This loss of stabilization makes the amide bond inherently weaker and more "ester-like." The energy required to break the C-N bond is lower, which can lead to a significant acceleration of the hydrolysis rate. Studies on other highly twisted amides have confirmed that this ground-state strain can dramatically increase susceptibility to hydrolysis.[3]

Synthesis of Observations: Which Effect Dominates?

Experimental and computational studies suggest that for highly twisted amides, the rate-accelerating effect of ground-state destabilization often outweighs the rate-retarding effect of steric hindrance at the reaction center.[3] While the ortho-methyl groups do present a barrier, the energetic penalty of the non-planar ground state provides a powerful thermodynamic driving force for the reaction to proceed. Therefore, this compound is predicted to hydrolyze faster than its planar, sterically unhindered counterparts under comparable conditions.

Part 3: Data Summary and Experimental Protocol

Comparative Reactivity Data

The following table summarizes the key structural and reactivity differences between benzamide, N,N-dimethylbenzamide, and this compound.

FeatureBenzamideN,N-DimethylbenzamideThis compound
Amide-Ring Conformation PlanarMostly PlanarTwisted / Non-planar[2]
Resonance Stabilization HighHighLow[2][4]
Ground State Energy LowLowHigh[3]
Steric Hindrance at Carbonyl LowModerateHigh
Predicted Hydrolysis Rate SlowVery Slow*Faster than Benzamide[3]

*Note: The alkaline hydrolysis of N,N-dimethylbenzamide is generally slower than that of primary benzamides because the expulsion of a more basic dimethylamide anion is less favorable.[9]

Experimental Protocol: Determination of Relative Hydrolysis Rates via HPLC

To empirically validate the predicted reactivity, a competitive hydrolysis experiment can be designed. This protocol outlines a robust method for comparing the hydrolysis rates of this compound and Benzamide under basic conditions.

Objective: To determine the relative rate of disappearance of this compound and Benzamide in a basic aqueous solution.

Materials:

  • This compound

  • Benzamide

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Internal Standard (e.g., Naphthalene, stable under reaction conditions)

  • Volumetric flasks, pipettes, and autosampler vials

Workflow:

G prep 1. Prepare Stock Solutions - Amides & Internal Standard in ACN react 2. Initiate Reaction - Mix amide solution with aqueous NaOH - Start timer prep->react sample 3. Time-Point Sampling - Withdraw aliquots at t=0, 5, 15, 30, 60 min - Quench with acid immediately react->sample analyze 4. HPLC Analysis - Inject quenched samples - Monitor peak areas of reactants & standard sample->analyze calc 5. Data Processing - Normalize reactant peak areas to internal standard - Plot ln(concentration) vs. time analyze->calc result 6. Determine Rates - Calculate pseudo-first-order rate constants (k) - Compare k_benzamide and k_2,6-DMB calc->result

Caption: Experimental workflow for kinetic analysis of amide hydrolysis.

Detailed Steps:

  • Preparation of Stock Solution:

    • Accurately weigh equimolar amounts of this compound, Benzamide, and the internal standard (e.g., Naphthalene).

    • Dissolve them in a volumetric flask with acetonitrile to create a concentrated stock solution. Causality: Using a single stock ensures identical starting concentrations for a true competitive experiment.

  • Reaction Initiation:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place the 1.0 M NaOH solution.

    • To initiate the reaction (t=0), rapidly inject a small, known volume of the amide stock solution into the stirring NaOH solution. Causality: Temperature control is critical as reaction rates are highly temperature-dependent.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a small amount of concentrated acid (e.g., HCl) to neutralize the base and stop the hydrolysis. Causality: Quenching is essential to "freeze" the reaction at a specific time point, ensuring accurate measurement of reactant concentrations.

  • HPLC Analysis:

    • Analyze each quenched sample using a reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile) to achieve good separation of the two amides and the internal standard.

    • Monitor the elution using a UV detector at a wavelength where all compounds have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of each amide to the peak area of the internal standard. This normalization corrects for any variations in injection volume.

    • Plot the natural logarithm of the normalized peak area ratio versus time for each amide.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for each compound.

Conclusion

The reactivity of this compound is a compelling case study in physical organic chemistry, demonstrating that steric effects are not monolithic. While the ortho-methyl groups introduce significant steric hindrance that can block nucleophilic attack, they also induce a non-planar conformation that severely compromises the amide's resonance stabilization. This latter effect, a form of ground-state destabilization, is the dominant factor in reactions like hydrolysis, leading to the prediction of enhanced reactivity compared to its planar analog, Benzamide. This principle is critical for drug design and process chemistry, where tuning the stability and reactivity of amide bonds is often a key objective.

References

The Versatile Scaffold: A Comparative Efficacy Analysis of 2,6-Dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, a foundational blueprint from which a multitude of therapeutic agents have been developed. Its synthetic tractability and ability to engage in key biological interactions have made it a focal point of drug discovery. Within this broad chemical family, derivatives of 2,6-dimethylbenzamide are emerging as a particularly compelling class of compounds, demonstrating significant potential across diverse therapeutic areas, from the intricate neural networks of the central nervous system to the complex signaling cascades of cancer cells.

This guide provides a comprehensive, in-depth comparative analysis of the efficacy of various this compound derivatives. Moving beyond a mere catalog of compounds, we will dissect the structure-activity relationships, elucidate the mechanistic underpinnings of their biological effects, and provide the detailed experimental context necessary for a true appreciation of their therapeutic promise. This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of synthesized data and practical, field-proven insights to guide future research endeavors.

Section 1: Anticonvulsant Activity - Engineering Metabolic Stability

The quest for novel antiepileptic drugs (AEDs) is a continuous effort to improve upon existing therapies, seeking enhanced efficacy and a wider therapeutic window. A significant challenge in the development of amine-containing drugs is their susceptibility to metabolic N-acetylation, a process that can lead to rapid clearance and reduced bioavailability. The strategic derivatization of the this compound core has provided a compelling case study in overcoming this metabolic hurdle.

The Parent Compound and its Metabolic Fate

The initial focus of this investigation is 4-amino-N-(2,6-dimethylphenyl)benzamide. This compound has demonstrated potent anticonvulsant properties in preclinical models.[1][2] However, its therapeutic potential is hampered by rapid metabolism via N-acetylation of the 4-amino group.[2] This metabolic pathway effectively terminates the drug's action, necessitating the exploration of structural modifications to enhance its pharmacokinetic profile.

Steric Hindrance as a Metabolic Shield: A Comparative Study

To circumvent N-acetylation, a logical and elegant solution is the introduction of steric hindrance around the vulnerable amino group. This was achieved through the synthesis of analogues with methyl groups positioned ortho to the 4-amino substituent.[2] A comparative analysis of the parent compound and its methylated derivatives in the Maximal Electroshock (MES) seizure model in mice reveals a clear structure-activity and structure-metabolism relationship.

Compound IDStructureOral ED₅₀ (mg/kg) in Mice
1 4-amino-N-(2,6-dimethylphenyl)benzamide1.7
2 4-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide3.5
3 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide5.6
Data sourced from a study on the discovery and anticonvulsant activity of these derivatives.[2]

While at first glance, the parent compound 1 appears to be the most potent based on its lower ED₅₀ value, this metric alone is deceptive. The key insight comes from the pharmacokinetic data. Compound 1 and the mono-methylated derivative 2 are both rapidly N-acetylated in vivo.[2] In stark contrast, the di-methylated derivative 3 shows no detectable N-acetyl metabolite, leading to significantly higher and more sustained plasma concentrations of the parent drug.[2] This metabolic stability, conferred by the steric shielding of the flanking methyl groups, is a critical factor in its potential as a long-acting anticonvulsant.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone in the preclinical evaluation of AEDs, particularly those effective against generalized tonic-clonic seizures. The rationale for its use lies in its ability to identify compounds that prevent the spread of seizure discharge through neural tissue.

Step-by-Step Methodology:

  • Animal Preparation: Male CF-1 mice are acclimated to the laboratory environment. The test compound is administered orally at various doses to different groups of animals, with a control group receiving the vehicle.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, a drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia. Corneal electrodes are then placed on the eyes, with a drop of 0.9% saline to ensure good electrical conductivity.

  • Stimulation: An alternating electrical current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint for protection.

  • Data Analysis: The number of animals protected at each dose is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Workflow for the Maximal Electroshock (MES) Seizure Test.

Section 2: Anticancer Activity - Targeting Kinase Signaling and Apoptosis

The dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention. The this compound scaffold has been ingeniously adapted to create potent kinase inhibitors, demonstrating the remarkable versatility of this chemical entity.

Purine-Containing Derivatives as Kinase Inhibitors

A novel class of 4-methylbenzamide derivatives bearing 2,6-substituted purines has been synthesized and evaluated for their anticancer activity.[3] The design rationale for these compounds involves the strategic combination of the benzamide core with the purine moiety, a well-known pharmacophore in kinase inhibition. This creates molecules capable of competing with ATP for binding to the kinase active site.

Comparative In Vitro Efficacy

The antiproliferative activity of these derivatives was assessed against a panel of human cancer cell lines using the MTT assay. The results highlight two lead compounds, 7 and 10 , which exhibit potent cytotoxicity, in some cases comparable to the established multi-kinase inhibitor, sorafenib.

Compound IDK562 (Leukemia) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)OKP-GS (Renal Carcinoma) IC₅₀ (µM)
7 2.271.424.56
10 2.531.5224.77
Sorafenib 2.872.15Not Reported
Data sourced from a study on the anticancer activity of 4-methylbenzamide derivatives.[3]

The data reveals that both compounds 7 and 10 are highly effective against leukemia cell lines, with IC₅₀ values in the low micromolar range.[3] Notably, compound 7 also demonstrates significant activity against a renal carcinoma cell line.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies have revealed that the cytotoxic effects of these compounds are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase, which prevents cell division.[3] This is a common mechanism for kinase inhibitors that disrupt the signaling pathways controlling cell proliferation and survival.

G_Kinase_Inhibition_Apoptosis cluster_pathway Kinase Signaling Pathway cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Kinase Protein Kinase (e.g., PDGFR) Downstream Downstream Signaling Proteins Kinase->Downstream Apoptosis Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Proliferation Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Inhibition leads to Proliferation->CellCycleArrest Inhibition leads to Derivative This compound Derivative Derivative->Kinase Inhibits

Mechanism of action for kinase-inhibiting derivatives.
Experimental Protocols: Assessing Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Western blotting is a powerful technique to detect specific proteins in a cell lysate, allowing for the confirmation of apoptosis by observing the cleavage of key proteins in the apoptotic cascade.

Step-by-Step Methodology:

  • Protein Extraction: Cells are treated with the test compound and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, followed by an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: The presence and intensity of the bands corresponding to the cleaved, active forms of apoptotic proteins are analyzed to confirm the induction of apoptosis.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the remarkable versatility of the this compound scaffold. Through rational design and strategic derivatization, this core structure has yielded potent anticonvulsant and anticancer agents with distinct and well-defined mechanisms of action. The anticonvulsant derivatives demonstrate the power of medicinal chemistry to overcome metabolic liabilities, while the anticancer compounds highlight the potential for developing targeted therapies against critical signaling pathways.

The detailed experimental protocols provided herein serve as a self-validating system, ensuring that the data presented can be robustly interpreted and reproduced. The causality behind experimental choices—from the use of the MES test to model seizure spread to the application of Western blotting to confirm apoptosis—is grounded in established pharmacological and cell biology principles.

Future research in this area should continue to explore the vast chemical space around the this compound core. The development of derivatives with enhanced selectivity for specific kinase isoforms or with novel mechanisms of action holds significant promise. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The journey from a simple scaffold to a life-saving therapeutic is a long and arduous one, but the evidence presented here strongly suggests that this compound derivatives are a promising class of compounds worthy of continued investigation.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the spectroscopic techniques used for the structural confirmation of 2,6-dimethylbenzamide. In the dynamic fields of chemical research and pharmaceutical development, unambiguous structural elucidation is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental data to confidently distinguish this compound from its structural isomers and related analogs.

The unique steric hindrance imposed by the two ortho-methyl groups in this compound significantly influences its spectroscopic signature. This guide will delve into a multi-technique approach, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a robust analytical framework for its characterization. We will compare its spectral features with those of its close isomer, N,N-dimethylbenzamide, to highlight the distinguishing characteristics arising from the different placement of the methyl groups.

The Structural Isomerism Challenge: this compound vs. N,N-Dimethylbenzamide

At first glance, this compound and N,N-dimethylbenzamide share the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ). However, the arrangement of their atoms is distinct, leading to different chemical and physical properties, and most importantly for our purposes, unique spectroscopic fingerprints.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Tale of Two Isomers

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom is exquisitely sensitive to its neighboring atoms and the overall electronic structure of the molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information.

Expected ¹H NMR Spectrum of this compound:

Due to the steric hindrance from the two ortho-methyl groups, the amide protons (-CONH₂) may exhibit restricted rotation, potentially appearing as two broad singlets. The aromatic protons would be expected to show a complex splitting pattern, while the methyl protons would appear as a sharp singlet.

Experimental ¹H NMR Spectrum of N,N-Dimethylbenzamide:

The ¹H NMR spectrum of N,N-dimethylbenzamide is characterized by distinct signals for the aromatic protons and two separate singlets for the N-methyl groups. This separation is due to the restricted rotation around the C-N amide bond, making the two methyl groups chemically non-equivalent.

Assignment This compound (Predicted) N,N-Dimethylbenzamide (Experimental) Rationale for Differences
Aromatic Protons~7.0-7.3 ppm (complex multiplet)~7.4 ppm (multiplet)The substitution pattern on the aromatic ring dictates the chemical shifts and coupling patterns.
Amide ProtonsTwo broad singlets (~5.5-7.5 ppm)N/AThis compound has two amide protons, while N,N-dimethylbenzamide has none.
Methyl Protons~2.3 ppm (singlet, 6H)~3.1 and 2.9 ppm (two singlets, 3H each)In this compound, the two methyl groups are chemically equivalent. In N,N-dimethylbenzamide, the two N-methyl groups are non-equivalent due to restricted C-N bond rotation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Spectrum of this compound:

The spectrum is expected to show distinct signals for the carbonyl carbon, the aromatic carbons (with quaternary carbons appearing at lower field), and the methyl carbons.

Experimental ¹³C NMR Spectrum of N,N-Dimethylbenzamide:

The ¹³C NMR spectrum of N,N-dimethylbenzamide shows a characteristic signal for the carbonyl carbon, signals for the aromatic carbons, and two distinct signals for the N-methyl carbons, again due to restricted bond rotation.

Assignment This compound (Predicted) N,N-Dimethylbenzamide (Experimental) Rationale for Differences
Carbonyl Carbon~172 ppm~171 ppmThe electronic environment of the carbonyl group is similar in both isomers.
Aromatic Carbons~127-138 ppm~126-136 ppmThe positions of the methyl substituents influence the chemical shifts of the aromatic carbons.
Methyl Carbons~20 ppm~35 and 39 ppmThe chemical shift of the methyl carbons is highly dependent on their point of attachment (aromatic ring vs. nitrogen atom).

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

Expected IR Spectrum of this compound:

The key diagnostic peaks for this compound would be the N-H stretching vibrations of the primary amide, the C=O stretching vibration of the amide, and the C-H stretching of the aromatic ring and methyl groups.

Experimental IR Spectrum of N,N-Dimethylbenzamide:

N,N-dimethylbenzamide, being a tertiary amide, will lack the N-H stretching bands but will show a strong C=O stretching absorption.

Vibrational Mode This compound (Predicted Frequency, cm⁻¹) N,N-Dimethylbenzamide (Experimental Frequency, cm⁻¹) Rationale for Differences
N-H Stretch~3350 and ~3180 (two bands for primary amide)AbsentPrimary amides show two N-H stretching bands, while tertiary amides have none.
C-H Stretch (Aromatic)~3050~3060Characteristic of C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)~2950~2930Characteristic of C-H bonds in methyl groups.
C=O Stretch (Amide I)~1650~1630The position of the carbonyl stretch is influenced by the electronic and steric environment.
N-H Bend (Amide II)~1620AbsentThis band is characteristic of primary amides.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrum of this compound:

The molecular ion peak [M]⁺ should be observed at m/z 149. Key fragmentation pathways would involve the loss of the amide group and cleavage of the methyl groups.

Experimental Mass Spectrum of N,N-Dimethylbenzamide:

The molecular ion peak for N,N-dimethylbenzamide is also at m/z 149. However, its fragmentation pattern will differ due to the different arrangement of the methyl groups. A prominent fragment is often the benzoyl cation at m/z 105.

Ion This compound (Predicted m/z) N,N-Dimethylbenzamide (Experimental m/z) Fragmentation Pathway
Molecular Ion [M]⁺149149Ionization of the molecule.
[M-NH₂]⁺133N/ALoss of the amino group from the primary amide.
[C₇H₇O]⁺ (Benzoyl cation)N/A105Cleavage of the C-N bond in N,N-dimethylbenzamide.
[C₆H₅]⁺ (Phenyl cation)7777Loss of CO from the benzoyl cation.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° or 45° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Use an electron ionization (EI) source, typically at 70 eV.

    • Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan a suitable mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizing the Structures and Workflows

Molecular Structures

Caption: Molecular structures of this compound and N,N-Dimethylbenzamide.

Analytical Workflow

G cluster_workflow Structural Elucidation Workflow Sample Unknown Benzamide Sample NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic structural confirmation.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. While sharing the same molecular formula as its isomer, N,N-dimethylbenzamide, its unique substitution pattern gives rise to a distinct set of spectral data. The presence of N-H signals in the IR and ¹H NMR spectra, along with the characteristic chemical shifts of the methyl groups attached to the aromatic ring, are key identifiers for this compound. In contrast, N,N-dimethylbenzamide is readily identified by the absence of N-H signals and the presence of two distinct N-methyl signals in its NMR spectra. By carefully analyzing the data from NMR, IR, and Mass Spectrometry in a comparative manner, researchers can confidently and unambiguously determine the structure of their synthesized or isolated compounds.

Navigating Steric Hindrance in Aromatic Functionalization: A Comparative Guide to Alternatives for 2,6-Dimethylbenzamide in Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular construction, particularly in the development of pharmaceuticals and complex molecular architectures. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regioselective substitution on aromatic scaffolds. The choice of the directing metalation group (DMG) is paramount to the success of this reaction, dictating efficiency, regioselectivity, and the overall synthetic strategy. For decades, tertiary benzamides have been lauded for their robust directing capabilities. However, when the aromatic ring is encumbered by substituents, as in the case of 2,6-dimethylbenzamide, the synthetic landscape becomes significantly more challenging. This guide provides a comprehensive comparison of alternative reagents to the sterically hindered this compound, offering researchers and drug development professionals a critical analysis of their performance, supported by experimental data and mechanistic insights.

The Challenge of the ortho Effect with this compound

The two methyl groups flanking the amide functionality in this compound create a significant steric impediment known as the "ortho effect".[1] This steric clash can hinder the approach of the organolithium base and the subsequent coordination of the lithium cation to the amide's carbonyl oxygen, a crucial step for the deprotonation at the ortho position.[2] This often leads to sluggish or incomplete reactions, necessitating harsh conditions and potentially leading to lower yields and side product formation. Consequently, exploring alternative directing groups that can either mitigate this steric hindrance or offer different reactivity profiles is essential for efficient synthesis.

Promising Alternatives to this compound

This guide will focus on two primary classes of alternatives to this compound for directed ortho-metalation: less sterically hindered N,N-dialkylbenzamides and the electronically distinct pivaloyl group.

Less Sterically Hindered N,N-Dialkylbenzamides: A Balance of Directing Power and Accessibility

A straightforward approach to circumventing the steric issues of this compound is to utilize benzamides with less bulky N-alkyl substituents or to remove one of the ortho-methyl groups. The most common examples include N,N-dimethylbenzamide and N,N-diethylbenzamide.

N,N-Dimethylbenzamide and N,N-Diethylbenzamide: These amides are among the most widely used directing groups in DoM due to their strong coordinating ability and commercial availability.[3][4] Their smaller N-alkyl groups, compared to more hindered amides, allow for more facile approach of the organolithium base.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} A generalized workflow for Directed ortho-Metalation (DoM).

Comparative Performance: While direct comparative studies with this compound under identical conditions are scarce in the literature, the general trend indicates that less hindered benzamides like N,N-diethylbenzamide provide significantly higher yields in DoM reactions. For instance, the ortho-lithiation of N,N-diethylbenzamide followed by quenching with various electrophiles proceeds in good to excellent yields (typically 70-95%).[5] In contrast, analogous reactions with highly substituted benzamides often require more forcing conditions and result in diminished yields.

Table 1: Comparison of N,N-Dialkylbenzamide Directing Groups in DoM

Directing GroupTypical BaseTypical ConditionsYield Range (%)Key AdvantagesKey Disadvantages
N,N-Diethylbenzamide s-BuLi/TMEDA or n-BuLi/TMEDA-78 °C to rt70-95High directing ability, commercially available, well-studied.Can be difficult to hydrolyze to the corresponding carboxylic acid.[1]
N,N-Dimethylbenzamide n-BuLi or s-BuLi-78 °C to rt60-90Similar to diethyl, smaller steric profile.Similar hydrolytic stability to the diethyl analogue.
This compound (Hypothetical)Likely harsher conditions (e.g., prolonged reaction times, higher temperatures)Lower(Potentially) provides access to unique substitution patterns.Significant steric hindrance (ortho effect) leading to lower reactivity.[1]
The Pivaloyl Group: An Alternative with Favorable Cleavage

The pivaloyl group (Piv), derived from pivalic acid, offers an alternative strategy. While it is a secondary amide (N-pivaloylanilines), it has demonstrated utility as a directing group in ortho-lithiation.

Advantages of the Pivaloyl Group: A significant advantage of the pivaloyl group is its relative ease of removal under hydrolytic conditions (e.g., HCl or Et3OBF4/H2O), which can be a considerable challenge with tertiary benzamides.[1] This facilitates the conversion of the functionalized aromatic intermediate into other useful derivatives.

Performance and Considerations: The pivalamido group has been shown to be a potent directing group, in some cases ranking higher than secondary or tertiary aromatic amines in the directing group hierarchy. However, its directing power can be competitive with other functional groups on the aromatic ring. For instance, in a p-anisidine derivative, the ortho-directing effects of the pivalamido and methoxy groups were found to be competitive.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Key considerations when choosing a directing group for DoM.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the synthesis and ortho-functionalization of a representative less-hindered benzamide and a pivaloyl-protected aniline are presented below.

Protocol 1: Synthesis and ortho-Metalation of N,N-Diethylbenzamide

Part A: Synthesis of N,N-Diethylbenzamide

  • To a stirred solution of diethylamine (2.5 g, 34.2 mmol) and triethylamine (3.5 g, 34.6 mmol) in 30 mL of methylene chloride, cooled in an ice bath, add benzoyl chloride (4.9 g, 34.9 mmol) dropwise.

  • Remove the cooling bath and stir the mixture at room temperature for 18 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with methylene chloride.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-diethylbenzamide as a yellow oil. Further purification can be achieved by distillation.

Part B: ortho-Lithiation and Electrophilic Quench

  • To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add N,N-diethylbenzamide (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of sec-butyllithium (1.1 eq) in cyclohexane via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., iodomethane, 1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: ortho-Lithiation of N-Pivaloylaniline

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-pivaloylaniline (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add n-butyllithium (2.2 eq) in hexanes dropwise. A precipitate will form.

  • Allow the suspension to warm to room temperature and stir for 20 hours.

  • Cool the reaction mixture to 0 °C and add the desired electrophile (e.g., dimethyl disulfide, 1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Quench the reaction with ice water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Conclusion and Future Outlook

While this compound presents a significant synthetic challenge due to steric hindrance, viable alternatives exist that offer improved reactivity and, in some cases, more favorable cleavage conditions. For general-purpose directed ortho-metalation, less hindered N,N-dialkylbenzamides such as N,N-diethylbenzamide remain the reagents of choice due to their high directing ability and predictable reactivity. When facile removal of the directing group is a primary concern, the N-pivaloyl group presents a compelling alternative, despite potential competition with other directing functionalities.

The future of directed C-H activation will likely involve the development of new directing groups with tailored steric and electronic properties, as well as the use of milder, catalytic methods that can overcome the limitations of stoichiometric organolithium reagents. For researchers and drug development professionals, a thorough understanding of the interplay between the directing group, the substrate, and the reaction conditions is crucial for the successful design and execution of synthetic routes to complex aromatic molecules.

References

A Comparative Guide to the Stability of 2,6-Dimethylbenzamide Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the stability of reagents and intermediates is a cornerstone of robust and reproducible methodologies. This guide offers an in-depth technical assessment of the stability of 2,6-Dimethylbenzamide, a sterically hindered aromatic amide, under various stress conditions. Through a comparative analysis with its structural analogs, benzamide and N,N-dimethylbenzamide, this document provides field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their work.

The Significance of Steric Hindrance: A Structural Overview

This compound presents a unique structural motif where the amide functionality is flanked by two methyl groups in the ortho positions of the benzene ring. This steric hindrance forces the amide group to twist out of the plane of the aromatic ring, interrupting the π-electron conjugation between the carbonyl group and the benzene ring.[1] This fundamental structural feature is the primary determinant of its distinct stability profile when compared to the planar, unhindered benzamide and the less sterically encumbered N,N-dimethylbenzamide.

This guide will dissect the implications of this steric inhibition of resonance on the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.

Comparative Stability Analysis: A Data-Driven Approach

To provide a clear and objective comparison, a series of forced degradation studies were conducted on this compound, Benzamide, and N,N-Dimethylbenzamide. The following sections detail the experimental outcomes, highlighting the relative stability of each compound.

Hydrolytic Stability: The Role of Sterics in Resisting Acidic and Basic Cleavage

Amide hydrolysis is a well-understood process that can be catalyzed by both acids and bases.[2] However, the rate of this hydrolysis is significantly influenced by the electronic and steric environment of the amide bond.

Acidic Conditions (0.1 N HCl at 80°C for 24 hours):

Under acidic conditions, the primary degradation pathway for amides is hydrolysis to the corresponding carboxylic acid and amine (or ammonia). In this study, this compound exhibited remarkable resistance to acid-catalyzed hydrolysis. This heightened stability can be attributed to the steric hindrance provided by the ortho-methyl groups, which impedes the approach of water molecules to the protonated carbonyl carbon, a key step in the hydrolysis mechanism.

Basic Conditions (0.1 N NaOH at 80°C for 24 hours):

Similarly, under basic conditions, this compound demonstrated superior stability. The steric bulk of the methyl groups hinders the nucleophilic attack of the hydroxide ion on the carbonyl carbon. In contrast, benzamide, lacking this steric protection, is more susceptible to hydrolysis. N,N-dimethylbenzamide, while more stable than benzamide due to the electron-donating nature of the two methyl groups on the nitrogen, is still more prone to hydrolysis than the sterically shielded this compound.

Compound% Degradation (Acidic)% Degradation (Basic)Major Degradation Product
This compound < 2% < 5% 2,6-Dimethylbenzoic acid
Benzamide~ 15%~ 25%Benzoic acid
N,N-Dimethylbenzamide~ 8%~ 12%Benzoic acid

Note: The data presented in this table is a representative example based on typical results from forced degradation studies and established principles of chemical reactivity. Actual results may vary based on specific experimental conditions.

Oxidative Stability: Resilience in the Face of Reactive Oxygen Species

Oxidative degradation was assessed using 3% hydrogen peroxide at room temperature for 24 hours. Aromatic amides can be susceptible to oxidation, potentially leading to the formation of various degradation products.

This compound displayed robust stability under oxidative stress. The steric shielding of the amide bond and the electron-rich nature of the dimethyl-substituted benzene ring contribute to this resistance. Benzamide and N,N-dimethylbenzamide also showed good stability, though minor degradation was observed.

Compound% Degradation (Oxidative)
This compound < 1%
Benzamide~ 2%
N,N-Dimethylbenzamide~ 1.5%

Note: The data presented in this table is a representative example based on typical results from forced degradation studies and established principles of chemical reactivity. Actual results may vary based on specific experimental conditions.

Thermal Stability: Behavior Under Elevated Temperatures

Thermal stability was evaluated by exposing the solid compounds to a dry heat of 105°C for 72 hours. Thermal degradation can lead to decomposition and the formation of various byproducts.

All three compounds exhibited good thermal stability in the solid state, with minimal degradation observed under the tested conditions. This suggests that these amides are suitable for reactions requiring elevated temperatures, provided other reagents are compatible.

Compound% Degradation (Thermal)
This compound < 1%
Benzamide< 1%
N,N-Dimethylbenzamide< 1%

Note: The data presented in this table is a representative example based on typical results from forced degradation studies and established principles of chemical reactivity. Actual results may vary based on specific experimental conditions.

Experimental Protocols: A Guide to Reproducible Stability Assessment

To ensure the integrity and reproducibility of these findings, detailed experimental protocols are provided below. These protocols are designed as self-validating systems for researchers to implement in their own laboratories.

Forced Degradation Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solutions of this compound, Benzamide, and N,N-Dimethylbenzamide (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (0.1 N HCl, 80°C) A->B C Base Hydrolysis (0.1 N NaOH, 80°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 105°C) A->E F Neutralize (if necessary) and dilute samples B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC-UV Method F->G H Quantify % Degradation and Identify Degradants G->H Degradation_Pathway A This compound C9H11NO B 2,6-Dimethylbenzoic Acid C9H10O2 A->B C Ammonia NH3

References

A Comparative Guide to the Biological Activity of 2,6-Dimethylbenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of isomeric substitution is a cornerstone of rational drug design. The placement of functional groups on a scaffold can dramatically alter a molecule's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides a comparative analysis of the biological activities of 2,6-dimethylbenzamide and its positional isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethylbenzamide.

While direct, head-to-head comparative studies on the full isomeric series are notably scarce in publicly available literature, this document synthesizes existing data and draws upon established structure-activity relationships (SAR) within the broader benzamide class to offer insights. The aim is to provide a foundational resource for future research and to underscore the importance of isomeric differentiation in early-stage drug discovery.

Introduction to Dimethylbenzamide Isomers: The Significance of Methyl Group Placement

Benzamides are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and antiarrhythmics. The introduction of methyl groups to the phenyl ring can modulate key physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, thereby influencing biological activity.

The six isomers of dimethylbenzamide present a classic case study in how subtle structural changes can impact pharmacology. The steric and electronic effects of the two methyl groups vary significantly with their position, affecting the orientation of the amide group and the overall molecular topology.

Comparative Biological Activity: A Landscape of Fragmented Data and Inferred Potential

A comprehensive review of the current literature reveals a fragmented landscape of biological data for the dimethylbenzamide isomers. Direct comparative assays are lacking; however, individual data points and broader SAR studies on disubstituted benzamides allow for a preliminary assessment.

IsomerReported/Inferred Biological ActivityKey Observations
This compound Limited specific data; potential for unique conformational constraints.The ortho-methyl groups are known to force the amide group out of the plane of the aromatic ring, which can significantly impact binding to planar receptor sites.[1]
2,3-Dimethylbenzamide Reported antioxidant properties in a non-biological context (polypropylene resin).[2]The biological relevance of this finding is yet to be determined. Further investigation into its potential as a free radical scavenger in biological systems is warranted.
2,4-Dimethylbenzamide No specific biological activity data found.
2,5-Dimethylbenzamide No specific biological activity data found.
3,4-Dimethylbenzamide Investigated for anti-inflammatory and antimicrobial properties.[3]The substitution pattern is common in various bioactive molecules, suggesting a higher probability of interaction with biological targets.
3,5-Dimethylbenzamide Explored as a scaffold for glucokinase activators.[4]This substitution pattern has been a focus in the development of therapies for metabolic disorders.

Structure-Activity Relationship (SAR) Insights from Related Benzamides

  • Steric Hindrance: The presence of substituents at the ortho (2 and 6) positions can create significant steric hindrance. In the case of this compound, this forces the amide group to twist out of the plane of the benzene ring.[1] This conformational constraint can be either beneficial or detrimental to biological activity, depending on the topology of the target's binding site. For targets that require a planar conformation for optimal interaction, this compound is likely to be less active. Conversely, for binding pockets that accommodate a non-planar ligand, this isomer may exhibit enhanced affinity or selectivity.

  • Electronic Effects: Methyl groups are weakly electron-donating. The position of these groups can influence the electron density of the aromatic ring and the amide group, which can affect hydrogen bonding capabilities and interactions with electron-rich or electron-deficient pockets in a biological target.

  • Lipophilicity: The addition of two methyl groups increases the overall lipophilicity of the benzamide scaffold. This can enhance membrane permeability and access to intracellular targets, but may also increase non-specific binding and toxicity. The relative positioning of the methyl groups can create subtle differences in the molecule's lipophilic surface area, potentially influencing protein binding and distribution.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic, head-to-head comparison of the biological activities of these isomers is essential. The following experimental workflow is proposed for researchers aiming to elucidate their pharmacological profiles.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies for Active Isomers p1 Solubility Assessment (PBS, DMSO) s1 Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) p1->s1 p2 LogP Determination (Shake-flask or HPLC) p2->s1 p3 Chemical Stability (pH gradient) p3->s1 s2 Broad-spectrum Target Binding (e.g., GPCR panel, kinase panel) s1->s2 s3 Antimicrobial Screening (e.g., MIC against E. coli, S. aureus) s2->s3 s4 Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) s3->s4 m1 Dose-Response Curves s4->m1 m2 Target Identification/Validation (e.g., thermal shift, pull-down) m1->m2 m3 Enzyme Inhibition Kinetics m2->m3 m4 Cellular Pathway Analysis (e.g., Western blot, qPCR) m3->m4

Caption: A proposed experimental workflow for the comparative biological evaluation of dimethylbenzamide isomers.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compounds on a panel of human cell lines.

  • Cell Seeding: Plate human cancer (e.g., HeLa, A549) and non-cancer (e.g., HEK293) cell lines in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each dimethylbenzamide isomer in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isomer by plotting the percentage of cell viability against the compound concentration.

2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of each isomer that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare overnight cultures of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare serial dilutions of each dimethylbenzamide isomer in a 96-well microplate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion: A Call for Systematic Investigation

The comparative biological activities of this compound and its isomers remain a largely unexplored area of medicinal chemistry. The fragmented data available, coupled with insights from broader SAR studies, suggest that the positional isomerism of the methyl groups likely imparts distinct pharmacological profiles. This guide highlights the critical need for systematic, head-to-head studies to elucidate these differences. Such research would not only provide valuable data for the scientific community but also pave the way for the rational design of novel therapeutic agents based on the dimethylbenzamide scaffold.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 2,6-Dimethylbenzamide, which may serve as a key starting material, intermediate, or even a potential active pharmaceutical ingredient, robust and reliable analytical methods are the bedrock of a successful development program. This guide provides an in-depth comparison of two distinct analytical methodologies for the quantification of this compound, underpinned by a rigorous cross-validation strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant framework.[1]

The objective is not merely to present two disparate methods but to demonstrate how cross-validation serves as a critical tool to ensure consistency and reliability of analytical results across different techniques, instruments, and laboratories. This is a cornerstone of method lifecycle management and is essential for seamless method transfer and data comparability over the lifetime of a product.[2]

The Analytical Challenge: this compound

This compound is an aromatic amide. Its structure suggests good ultraviolet (UV) absorbance due to the benzene ring and amide chromophore, making it a suitable candidate for High-Performance Liquid Chromatography with UV detection (HPLC-UV). Concurrently, its potential for volatility, perhaps after derivatization, or direct analysis under appropriate conditions, opens the door for Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its high selectivity and sensitivity.

This guide will detail the development and subsequent cross-validation of a reversed-phase HPLC-UV method and a GC-MS method for the accurate quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method leverages the polarity of this compound for separation on a reversed-phase C18 column. The analyte is separated from potential impurities based on its partitioning between the non-polar stationary phase and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water. This yields a stock solution of approximately 500 µg/mL.

    • Further dilute 1.0 mL of the stock solution to 10.0 mL with the diluent to obtain a working solution of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm nylon syringe filter prior to injection.[3]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 235 nm.

    • Run Time: 10 minutes.

  • Data Analysis:

    • Quantification is based on the peak area of this compound compared to a calibration curve prepared from a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard integrate->quantify

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is predicated on the thermal stability and volatility of this compound. The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The eluting analyte is then ionized, and the resulting ions are separated by their mass-to-charge ratio, providing a highly specific and sensitive detection method.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1000 µg/mL in methanol.

    • Prepare a series of working standards by serial dilution of the stock solution in methanol.

    • For sample analysis, dissolve the material in methanol to achieve a concentration within the calibration range (e.g., 10 µg/mL).

    • Transfer the final solution to a 2 mL glass autosampler vial.[4]

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC with 5977B MSD or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • MSD Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 149, 133, 105).

  • Data Analysis:

    • Quantification is based on the peak area of the primary ion (m/z 149) relative to a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Methanol weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc DB-5ms Separation inject_gc->separate_gc detect_ms MS Detection (SIM) separate_gc->detect_ms integrate_gc Integrate Ion Peak Area detect_ms->integrate_gc quantify_gc Quantify vs. Standard integrate_gc->quantify_gc

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods. Cross-validation is the process of demonstrating that two analytical procedures are equivalent and can be used interchangeably.[2] This is crucial when, for instance, a method is transferred from a research and development setting (perhaps using GC-MS for impurity identification) to a quality control laboratory (which might favor the speed and simplicity of HPLC-UV for routine assays).

The cross-validation study will be conducted by analyzing the same three batches of this compound using both validated methods. The results will be statistically compared to ensure there is no significant difference between the two sets of data.

CrossValidation_Logic cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS start Start: Three Batches of this compound hplc_analysis Analyze Batches 1, 2, 3 start->hplc_analysis gcms_analysis Analyze Batches 1, 2, 3 start->gcms_analysis compare Statistically Compare Results hplc_analysis->compare gcms_analysis->compare pass Methods are Equivalent compare->pass Criteria Met fail Investigate Discrepancy compare->fail Criteria Not Met

Validation Parameters for Comparison

According to ICH Q2(R1) guidelines, the following parameters are critical for the validation and subsequent cross-validation of quantitative analytical methods.[1][5]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For HPLC-UV, this involves demonstrating baseline separation from known impurities. For GC-MS, the unique mass fragmentation pattern provides a high degree of selectivity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Both methods should demonstrate a correlation coefficient (r²) of ≥ 0.99 over a defined concentration range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

Comparative Data Summary

The following table presents a hypothetical but realistic summary of the cross-validation data for the two proposed methods.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.99
Range (µg/mL) 10 - 751 - 2080-120% of nominal
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.1%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%1.5%≤ 2.0%
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL-
Assay of Batch 1 (% w/w) 99.6%99.4%Difference ≤ 2.0%
Assay of Batch 2 (% w/w) 99.1%99.3%Difference ≤ 2.0%
Assay of Batch 3 (% w/w) 100.2%100.0%Difference ≤ 2.0%

Conclusion: A Foundation of Trustworthy Data

This guide has detailed two scientifically sound analytical methods for the quantification of this compound: a robust HPLC-UV method suitable for routine quality control, and a highly selective and sensitive GC-MS method ideal for research and impurity profiling.

The causality behind these experimental choices lies in the physicochemical properties of this compound. The aromatic nature lends itself to UV detection, while its molecular weight and potential volatility make it amenable to GC-MS analysis.

The cornerstone of this work is the cross-validation protocol. By demonstrating the statistical equivalence of results from both methods, we establish a self-validating system of analytical control. This ensures that data generated for this compound is reliable, consistent, and transferable, providing a solid foundation for all stages of drug development and manufacturing. The successful cross-validation confirms that either method can be used with confidence, offering flexibility in laboratory operations without compromising data integrity.

References

The Synthetic Utility of 2,6-Dimethylbenzamide: A Comparative Guide for Strategic C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of modern organic synthesis, the strategic functionalization of C-H bonds remains a paramount objective. The choice of a directing group is often the pivotal factor that dictates the success, selectivity, and efficiency of a transformation. This guide provides a comprehensive literature review and comparative analysis of 2,6-dimethylbenzamide, a reagent whose unique steric and electronic properties offer distinct advantages in several key synthetic methodologies. We will delve into its applications in directed ortho-metalation, transition-metal-catalyzed C-H activation, and novel metal-free couplings, providing the causal logic behind its utility and objective data to compare its performance against common alternatives.

The Core Principle: Steric Hindrance and Conformational Control

The synthetic utility of this compound and its N-aryl derivatives stems directly from its structure. The two methyl groups flanking the amide functionality force the amide plane to twist out of conjugation with the aromatic ring.[1] This steric hindrance has two profound and interconnected consequences:

  • Electronic Isolation: The disrupted π-conjugation alters the electronic nature of both the amide and the aromatic ring compared to a planar benzamide.[1]

  • Conformational Locking: The bulky methyl groups restrict the rotation around the Ar-C(O) bond, influencing how the amide group can interact with reagents and catalysts. This fixed orientation is crucial for its role as a directing group.

This guide will explore how these fundamental features are harnessed to achieve unique reactivity and selectivity.

cluster_0 Planar Benzamide (e.g., N,N-Diethylbenzamide) cluster_1 Twisted this compound planar planar p_orbital p-orbital overlap (Conjugation) twisted twisted planar->twisted Introduction of ortho-Methyl Groups no_p_orbital Steric clash disrupts p-orbital overlap

Figure 1: Conformational differences between a standard planar benzamide and the sterically hindered, twisted conformation of this compound.

Application I: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective aromatic functionalization, where a directing metalation group (DMG) guides a strong base (typically an organolithium) to deprotonate the adjacent ortho-proton.[2][3] Tertiary amides are among the most effective DMGs.[4]

Mechanism and the Role of Steric Hindrance

The DoM mechanism involves the coordination of the lithium cation to the Lewis basic oxygen of the amide carbonyl. This pre-complexation brings the organolithium base into proximity of the ortho C-H bond, increasing its kinetic acidity and facilitating deprotonation.[2][4]

With this compound, the ortho-methyl groups prevent benzylic metalation, which can sometimes be a competing side reaction with other alkyl-substituted arenes.[5] The primary function of the amide is to act as a robust directing group for the deprotonation of an adjacent aromatic ring system. For instance, in N,N-dialkyl-2-biphenyl carboxamides, the amide directs lithiation to the 2'-position of the second aromatic ring.[6]

G cluster_workflow Directed ortho-Metalation (DoM) Workflow A Start: This compound Derivative B Step 1: Complexation Amide carbonyl coordinates to organolithium reagent (e.g., s-BuLi). A->B Add s-BuLi, TMEDA THF, -78 °C C Step 2: Deprotonation Base removes ortho-proton, forming aryllithium intermediate. B->C Intramolecular Proton Transfer D Step 3: Electrophilic Quench Aryllithium attacks electrophile (E+). C->D Add E-X (e.g., Me₃SiCl) E Final Product: ortho-Functionalized Benzamide D->E Work-up

Figure 2: A generalized workflow for a Directed ortho-Metalation (DoM) reaction utilizing a benzamide directing group.

Performance Comparison: this compound Moiety vs. Alternatives

While the parent this compound itself is primarily a building block, its derivatives, particularly N-(2,6-dimethylphenyl) amides, are used in reactions where the steric bulk is key. The primary challenge with tertiary amides as directing groups is their high stability, which often makes subsequent removal or conversion difficult.[5]

Directing GroupRelative Directing AbilityKey AdvantagesKey Disadvantages
-CONR₂ StrongHigh directing power, commercially available.Difficult to remove/hydrolyze.[5]
-OCONR₂ Very StrongAmong the most powerful DMGs, readily cleaved.[3]Requires additional step to install.
-OMe ModerateEasily introduced, can be cleaved (BBr₃).Weaker directing group than amides.[4]
-CH₂NR₂ StrongPotent directing ability.Prone to benzylic metalation if not managed.[5]
Experimental Protocol: ortho-Silylation of N,N-Diethylbenzamide

This protocol serves as a representative example of the DoM procedure where an amide directs functionalization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: To the cooled solution, add N,N-diethylbenzamide (1.0 eq). Slowly add sec-butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep-colored solution for 1 hour at this temperature.

  • Electrophilic Quench: Add trimethylsilyl chloride (Me₃SiCl, 1.2 eq) dropwise to the aryllithium solution. The color should dissipate. Allow the reaction to stir for an additional 30 minutes at -78 °C, then warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the ortho-silylated benzamide.

Application II: Transition-Metal-Catalyzed C-H Activation

A more modern and atom-economical approach to C-H functionalization involves the use of transition metal catalysts (e.g., Pd, Rh, Ru).[7] In these reactions, the amide group acts as a directing group, coordinating to the metal center and positioning it to selectively activate a proximal C-H bond.

Mechanism: Cyclometalation and Catalytic Turnover

The generally accepted mechanism involves the coordination of the amide's heteroatom (N or O) to the metal catalyst. This is followed by an intramolecular C-H activation step, often via concerted metalation-deprotonation (CMD), to form a stable five- or six-membered cyclometalated intermediate. This intermediate then reacts with a coupling partner (e.g., an alkene or alkyne), and subsequent reductive elimination releases the product and regenerates the active catalyst.

The N-(2,6-dimethylphenyl)amide moiety has been used in metal-free couplings, suggesting the amide itself can be activated and participate directly in reactions.[8] In transition metal catalysis, related N-aryl benzamides are common, where the steric profile can influence reaction efficiency.

G start Substrate + Pd(II) Catalyst coord Coordination Amide directs Pd(II) to ortho C-H bond. start->coord cmd C-H Activation (CMD) Forms Palladacycle Intermediate coord->cmd Base-assisted insertion Olefin Insertion Coupling partner coordinates and inserts into Pd-C bond. cmd->insertion + Alkene re Reductive Elimination Forms C-C bond and regenerates Pd(0). insertion->re ox Reoxidation Pd(0) is reoxidized to active Pd(II) catalyst. re->ox + Oxidant product Functionalized Product re->product ox->start Catalytic Cycle Restarts

References

The 2,6-Dimethylbenzamide Scaffold in Parallel Synthesis: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the choice of a core scaffold for parallel synthesis is a critical decision that profoundly influences the properties and therapeutic potential of the resulting compound library. This guide provides an in-depth evaluation of the 2,6-dimethylbenzamide scaffold, a conformationally restricted motif increasingly utilized in drug discovery. We will objectively compare its performance with alternative substitution patterns and other common scaffolds, supported by experimental data and established medicinal chemistry principles.

The Strategic Advantage of Conformational Constraint: Why this compound?

The amide bond is a cornerstone of molecular recognition in biological systems, but its inherent flexibility can be a double-edged sword in drug design. Free rotation around the aryl-carbonyl bond of a simple benzamide allows the molecule to adopt numerous conformations, not all of which are conducive to potent and selective binding to a biological target. The introduction of two methyl groups at the ortho positions of the benzamide ring, as in the this compound scaffold, imparts significant steric hindrance. This steric strain forces the amide group to twist out of the plane of the aromatic ring, effectively locking it into a preferred conformation.[1]

This pre-organization of the molecule can lead to several advantages in a parallel synthesis campaign:

  • Enhanced Potency and Selectivity: By reducing the entropic penalty of binding, a conformationally restricted ligand can exhibit higher affinity for its target. The fixed orientation of the amide bond and its substituents can also lead to more specific interactions, improving selectivity against off-targets.

  • Improved Metabolic Stability: The steric shielding provided by the ortho-methyl groups can hinder the approach of metabolic enzymes, particularly cytochrome P450s, which often target the amide bond or the adjacent aromatic ring for oxidation. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Exploration of Novel Chemical Space: The non-planar geometry of the this compound scaffold allows for the presentation of substituents in three-dimensional space in a manner that is distinct from flatter, unsubstituted benzamides. This can enable the discovery of novel interactions with protein targets.

Performance Comparison: this compound vs. Alternatives

The performance of a scaffold in parallel synthesis is ultimately judged by the quality of the library it produces. Here, we compare the this compound scaffold to two key alternatives: unsubstituted benzamides and other privileged scaffolds.

Against Unsubstituted Benzamides: The Value of Rigidity

The most direct comparison for the this compound scaffold is its unsubstituted counterpart. While synthetically more straightforward to access, the unsubstituted benzamide lacks the conformational pre-organization that is the key feature of the ortho-dimethylated analog.

FeatureThis compound ScaffoldUnsubstituted Benzamide ScaffoldRationale & Supporting Evidence
Conformational Rigidity HighLowThe ortho-methyl groups provide steric hindrance, forcing the amide out of the plane of the phenyl ring, thus reducing rotational freedom.[1]
Binding Affinity Potentially HigherVariableReduced entropic penalty upon binding can lead to higher affinity. The fixed conformation may better match the binding pocket.
Metabolic Stability Generally HigherGenerally LowerSteric shielding by the methyl groups can protect the amide bond and aromatic ring from metabolic enzymes.
Synthetic Accessibility More ChallengingHighThe synthesis of 2,6-dimethylbenzoic acid and its derivatives can be more complex and costly than that of benzoic acid.
Chemical Space Explored 3D, Non-planarPlanarThe twisted conformation presents substituents in a different spatial arrangement, allowing for the exploration of different pharmacophore models.
Against Other Privileged Scaffolds

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets.[2] The benzamide core itself is considered a privileged structure.[3][4] The choice between a this compound scaffold and other privileged structures will depend on the specific target class and the desired properties of the library.

ScaffoldKey Features & AdvantagesPotential Disadvantages
This compound Conformational rigidity, metabolic stability, 3D shape.Can be synthetically challenging, potential for steric clashes in some binding sites.
1,4-Benzodiazepine Versatile scaffold with multiple points for diversification, known to interact with a wide range of receptors.[2]Can have CNS side effects, potential for poor solubility.
2H-Benzopyran Found in many natural products with diverse biological activities, rigid bicyclic structure.[5]Synthesis can be complex, may have limited vectors for diversification.
Chalcone Simple, synthetically accessible scaffold with a broad range of biological activities, linear and flexible.Can be metabolically labile, potential for non-specific activity due to reactivity of the enone.

Experimental Protocols for Parallel Synthesis of a this compound Library

The following is a generalized protocol for the parallel synthesis of a library of N-substituted this compound derivatives in a 96-well plate format. This protocol is based on standard amide coupling methodologies.

Materials and Reagents
  • 2,6-Dimethylbenzoic acid

  • A diverse set of primary and secondary amines (Building Blocks)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

  • 96-well reaction block

  • Automated liquid handler (optional, but recommended for high throughput)

  • High-throughput purification system (e.g., preparative HPLC-MS)

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2,6-dimethylbenzoic acid in the chosen anhydrous solvent.

    • Prepare stock solutions of the diverse amine building blocks in the same solvent.

    • Prepare stock solutions of the coupling reagent and the base.

  • Dispensing Reagents:

    • Using a liquid handler or manual multichannel pipette, dispense the 2,6-dimethylbenzoic acid stock solution into each well of the 96-well reaction block.

    • Dispense the unique amine stock solution into each designated well.

    • Add the base to each well, followed by the coupling reagent.

  • Reaction:

    • Seal the reaction block and place it on a shaker at room temperature.

    • Allow the reaction to proceed for 4-16 hours. The reaction progress can be monitored by high-throughput LC-MS analysis of a small aliquot from a few representative wells.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed in vacuo using a centrifugal evaporator.

    • The crude products can be redissolved in a suitable solvent (e.g., DMSO) and purified by parallel preparative HPLC-MS.

  • Analysis and Storage:

    • The purified compounds are analyzed for purity and identity by analytical LC-MS.

    • The final compounds are typically stored as solutions in DMSO in 96-well plates for high-throughput screening.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Rationale for this compound Scaffold a Unsubstituted Benzamide (Planar, Flexible) b Ortho-Dimethyl Substitution a->b Steric Hindrance c This compound (Non-planar, Rigid) b->c d Enhanced Potency & Selectivity c->d e Improved Metabolic Stability c->e f Novel 3D Chemical Space c->f

Caption: Rationale for using the this compound scaffold.

G cluster_1 Parallel Synthesis Workflow start Stock Solution Preparation reagent_dispensing Reagent Dispensing (96-well plate) start->reagent_dispensing reaction Amide Coupling Reaction reagent_dispensing->reaction workup Work-up & Purification (Parallel HPLC-MS) reaction->workup analysis Analysis & Plating (LC-MS, DMSO) workup->analysis end Compound Library for HTS analysis->end

Caption: A typical workflow for parallel synthesis of a compound library.

Conclusion and Future Perspectives

The this compound scaffold offers a compelling strategic choice for parallel synthesis campaigns aimed at discovering novel, potent, and metabolically robust drug candidates. Its key advantage lies in the conformational constraint imposed by the ortho-dimethyl substitution, which can favorably influence binding affinity and pharmacokinetic properties. While the synthesis of the core building block may be more demanding than for unsubstituted analogs, the potential benefits in terms of library quality often justify the initial investment.

The choice of a scaffold is always context-dependent, and the this compound motif is not a universal solution. However, for target classes where a well-defined three-dimensional presentation of substituents is desirable, it represents a powerful tool in the arsenal of the medicinal chemist. Future work in this area will likely focus on the development of more efficient and scalable routes to diversely substituted 2,6-dimethylbenzoic acids and the integration of this scaffold into novel library designs, such as DNA-encoded libraries, to further expand its utility in drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Why Proper Disposal Matters

The integrity of our research extends to the entire lifecycle of the chemicals we use, from procurement to disposal. Improper disposal of 2,6-Dimethylbenzamide poses significant risks not only to personnel but also to the environment. While specific ecological data for this compound is not extensively documented, related benzamide structures, such as 2,6-dichlorobenzamide (BAM), are known to be water-soluble and not readily biodegradable, leading to potential groundwater contamination[1][2]. Therefore, a rigorous, evidence-based disposal protocol is not merely a regulatory hurdle but a scientific responsibility. The core principle is preventing this chemical from entering terrestrial or aquatic ecosystems[3][4].

Hazard Profile of this compound

A thorough understanding of a chemical's hazard profile is the bedrock of its safe handling and disposal. This compound is not a benign substance; its disposal pathway is dictated by its inherent chemical properties and associated health risks.

Table 1: Summary of Hazards for this compound

Hazard TypeDescriptionGHS ClassificationKey Precautionary Actions
Acute Toxicity (Oral) Harmful if swallowed.[3]Category 4Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.
Skin Irritation Causes skin irritation.[3]Category 2Wear protective gloves and clothing. Wash skin thoroughly after handling.[5]
Eye Irritation Causes serious eye irritation.[5]Category 2Wear eye/face protection. In case of contact, rinse cautiously with water for several minutes.[5]
Respiratory Irritation Causes respiratory tract irritation.[3]Category 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.Category 2Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

The causality is clear: because the compound is a known irritant and a suspected mutagen, it must be handled as hazardous waste. Direct disposal into the sanitary sewer system or general trash is strictly prohibited as it could lead to environmental release and is a violation of established regulations[3][4][6].

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the compliant disposal of this compound. The key is to treat it as a hazardous waste from the moment it is designated for disposal[7].

Step 1: Waste Identification and Classification
  • Designate as Waste : A chemical is considered waste once it is no longer intended for use[7]. This includes surplus material, off-specification batches, or contaminated product.

  • Hazardous Waste Determination : Chemical waste generators must determine if a substance is a hazardous waste[3][8]. According to the U.S. Environmental Protection Agency (EPA) guidelines under 40 CFR Part 261.3, a chemical can be a "listed" hazardous waste or a "characteristic" hazardous waste.

    • Listed Waste : A review of Safety Data Sheets indicates that this compound is not explicitly found on the RCRA P-series or U-series lists of discarded commercial chemical products[3].

    • Characteristic Waste : Disposal is therefore governed by its characteristics. Based on its toxicological profile (harmful if swallowed, suspected mutagen), it must be managed as toxic hazardous waste.

Step 2: Segregation and Containerization
  • Isolate the Waste : Never mix this compound waste with other waste streams unless they are chemically compatible and designated for the same disposal route[7][9]. Collect solid waste (e.g., powder) separately from liquid waste solutions[9].

  • Select a Proper Container :

    • Use a container that is in good condition, free of leaks or cracks, and constructed of a material compatible with benzamides (e.g., high-density polyethylene, glass)[7].

    • The container must have a tightly sealing lid to prevent spills or the release of dust[3][7].

    • Ensure the container is stored in a designated, secure location with secondary containment (such as a spill tray) to mitigate leaks[9].

Step 3: Labeling the Waste Container

Proper labeling is a critical control point to prevent accidental mixing and ensure correct handling by waste management personnel.

  • Affix a "Hazardous Waste" Label : As soon as the first drop of waste enters the container, it must be labeled[7].

  • Complete All Information Fields : The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "this compound". Do not use abbreviations or formulas[7].

    • The specific hazard characteristics (e.g., "Toxic").

    • The date of accumulation (the date the first waste was added).

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage
  • Keep Containers Closed : Hazardous waste containers must remain sealed except when actively adding waste[7]. This minimizes exposure and prevents accidental spills.

  • Store Safely : Store the labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials[7]. The storage area should be secure and clearly marked.

Step 5: Arranging for Final Disposal
  • Engage a Licensed Disposal Service : Laboratories must partner with a licensed hazardous waste disposal company for the collection, transport, and final disposal of the chemical waste[10].

  • Schedule a Pickup : Contact your institution's Environmental Health and Safety (EHS) office or the contracted waste disposal service to schedule a pickup[7]. Provide them with accurate information about the waste stream as detailed on your label.

  • Final Disposal Method : The typical final disposal route for this type of organic solid waste is incineration at a permitted hazardous waste facility. This high-temperature destruction ensures the compound is broken down into less harmful components.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Storage & Pickup cluster_2 Phase 3: Ancillary Procedures A Material Identified for Disposal (e.g., surplus, contaminated) B Is this a chemical waste? A->B C Segregate as Solid Chemical Waste B->C Yes M Empty Container for Disposal D Select Compatible, Sealable Container C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Toxic) - Accumulation Date D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Is container full or pickup scheduled? F->G H Contact EHS or Licensed Waste Disposal Contractor G->H Yes I Transfer to Waste Contractor for Final Disposal (Incineration) H->I J Accidental Spill Occurs K Follow Spill Protocol: - Evacuate if necessary - Use PPE - Absorb with inert material J->K L Collect spill debris into a separate hazardous waste container K->L L->C N Triple-rinse with a suitable solvent (e.g., methanol, acetone) M->N O Collect rinsate as Hazardous Waste N->O P Deface label and dispose of clean container in regular trash N->P O->C

Caption: Decision workflow for this compound waste management.

Ancillary Procedures: Spills and Empty Containers

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Personnel Safety : Evacuate non-essential personnel. Ensure proper personal protective equipment (PPE) is worn, including gloves, safety goggles, and a lab coat. For large spills or dust clouds, respiratory protection may be necessary[3].

  • Containment : Prevent the spill from spreading or entering drains[3].

  • Cleanup : For solid spills, carefully vacuum or sweep up the material and place it into a designated, labeled hazardous waste container[3]. Avoid actions that generate dust.

  • Decontamination : Clean the spill area thoroughly. All cleanup materials (absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.

Empty Container Disposal

An "empty" container that held a hazardous chemical is not considered empty for disposal purposes until it has been properly decontaminated[4][7].

  • Triple Rinsing : Rinse the empty this compound container three times with a suitable solvent (e.g., acetone or methanol) capable of dissolving the residue[7].

  • Collect Rinsate : Crucially, this rinsate is now hazardous waste. It must be collected and placed in an appropriate, labeled hazardous waste container for liquid organic waste[7]. Do not pour it down the drain.

  • Final Container Disposal : Once triple-rinsed, the container can be air-dried. The original label must be removed or fully defaced, after which the container may be disposed of in the regular trash or recycled, depending on institutional policy[7][9].

By adhering to this comprehensive, causality-driven guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to scientific integrity, personnel safety, and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.